molecular formula C17H18N2O B15126589 Conolidine CAS No. 100414-81-1

Conolidine

Cat. No.: B15126589
CAS No.: 100414-81-1
M. Wt: 266.34 g/mol
InChI Key: DBGBUYFOJXOYNY-RENATIMJSA-N
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Description

Conolidine is a natural product found in Tabernaemontana divaricata with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100414-81-1

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

(13S,14E)-14-ethylidene-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraen-12-one

InChI

InChI=1S/C17H18N2O/c1-2-11-9-19-8-7-12(11)17(20)16-14(10-19)13-5-3-4-6-15(13)18-16/h2-6,12,18H,7-10H2,1H3/b11-2-/t12-/m0/s1

InChI Key

DBGBUYFOJXOYNY-RENATIMJSA-N

Isomeric SMILES

C/C=C\1/CN2CC[C@@H]1C(=O)C3=C(C2)C4=CC=CC=C4N3

Canonical SMILES

CC=C1CN2CCC1C(=O)C3=C(C2)C4=CC=CC=C4N3

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Conolidine from Tabernaemontana divaricata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conolidine, a rare C5-nor stemmadenine (B1243487) indole (B1671886) alkaloid, has emerged as a significant non-opioid analgesic candidate. First isolated from the bark of the tropical flowering shrub Tabernaemontana divaricata, a plant with a rich history in traditional Chinese, Ayurvedic, and Thai medicine for treating pain and fever, this compound presents a unique pharmacological profile.[1][2] Its potent analgesic effects, demonstrated in preclinical models, are not mediated by classical opioid receptors, suggesting a novel mechanism of action with potentially fewer side effects, such as respiratory depression and addiction, commonly associated with conventional opioids.[1][3] This technical guide provides a comprehensive overview of the discovery and isolation of this compound from its natural source, including detailed experimental protocols, quantitative data, and a review of its known signaling pathways. The extremely low natural abundance of this compound, approximately 0.00014% of the stem bark, has posed significant challenges to its study and has spurred the development of synthetic routes.[1] This document aims to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Botanical Source

This compound was first isolated in 2004 by Kam and colleagues from the stem bark of Tabernaemontana divaricata, commonly known as the pinwheel flower or crepe jasmine.[4] This evergreen shrub belongs to the Apocynaceae family and has long been utilized in traditional medicine to alleviate pain and fever.[1][2] The discovery of this compound was a part of broader phytochemical investigations into the rich alkaloid content of the Tabernaemontana genus. While T. divaricata is the primary reported source, this compound has also been detected in other species of the same genus.

Isolation of this compound from Tabernaemontana divaricata

The isolation of this compound from its natural source is a multi-step process involving extraction, acid-base fractionation, and chromatographic purification. The extremely low concentration of this compound in the plant material necessitates efficient and precise experimental procedures.

Experimental Protocol

The following protocol is a synthesized methodology based on established techniques for alkaloid isolation from Tabernaemontana species.

2.1.1. Plant Material Collection and Preparation

  • Collect the stem bark of mature Tabernaemontana divaricata plants.

  • Wash the bark thoroughly to remove any adhering dirt and debris.

  • Air-dry the bark in a well-ventilated area, protected from direct sunlight, until it is brittle.

  • Grind the dried bark into a coarse powder using a mechanical grinder to increase the surface area for efficient solvent extraction.

2.1.2. Solvent Extraction

  • Macerate the powdered bark (e.g., 1 kg) in methanol (B129727) or ethanol (B145695) (e.g., 5 L) at room temperature for 72 hours with occasional agitation.

  • Filter the extract through cheesecloth or filter paper to separate the marc (solid plant residue) from the liquid extract.

  • Repeat the extraction process with the marc two more times with fresh solvent to ensure exhaustive extraction of the alkaloids.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude viscous extract.

2.1.3. Acid-Base Fractionation

  • Dissolve the crude methanolic/ethanolic extract in a 5% aqueous solution of hydrochloric acid (HCl) or acetic acid.

  • Filter the acidic solution to remove non-alkaloidal, neutral, and weakly basic compounds that precipitate.

  • Wash the filtrate with a nonpolar solvent such as n-hexane or diethyl ether to remove fats, oils, and other lipophilic impurities.

  • Basify the acidic aqueous solution to a pH of 9-10 by the slow addition of a base, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH) or sodium carbonate (Na₂CO₃), while cooling in an ice bath. This will precipitate the free alkaloids.

  • Extract the liberated alkaloids from the basified aqueous solution with a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃) multiple times until the aqueous layer is exhausted of alkaloids (as monitored by thin-layer chromatography).

  • Combine the organic extracts and wash them with distilled water to remove any remaining base.

  • Dry the organic extract over anhydrous sodium sulfate (B86663) (Na₂SO₄) and then evaporate the solvent under reduced pressure to yield a crude alkaloid mixture.

2.1.4. Chromatographic Purification

  • Column Chromatography:

    • Subject the crude alkaloid mixture to column chromatography over silica (B1680970) gel.

    • Pack the column with silica gel in a nonpolar solvent (e.g., n-hexane).

    • Apply the crude alkaloid mixture, adsorbed onto a small amount of silica gel, to the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate (B1210297) and then methanol.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system and a visualizing agent (e.g., Dragendorff's reagent for alkaloids).

    • Combine the fractions containing this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • For final purification, subject the this compound-rich fractions to preparative reversed-phase HPLC (RP-HPLC).

    • A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with a modifier like trifluoroacetic acid (TFA).

    • Monitor the elution profile with a UV detector at a wavelength determined from the UV spectrum of this compound.

    • Collect the peak corresponding to this compound and remove the solvent to obtain the pure compound.

Isolation Workflow Diagram

G cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_fractionation Acid-Base Fractionation cluster_purification Purification plant T. divaricata Bark powder Dried, Powdered Bark plant->powder Drying & Grinding crude_extract Crude Methanolic/ Ethanolic Extract powder->crude_extract Maceration with Methanol/Ethanol acidic_sol Acidic Aqueous Solution (Alkaloid Salts) crude_extract->acidic_sol Dissolve in 5% HCl/HOAc crude_alkaloid Crude Alkaloid Mixture acidic_sol->crude_alkaloid Basification (pH 9-10) & Extraction with CHCl3/CH2Cl2 cc_fractions This compound-rich Fractions crude_alkaloid->cc_fractions Silica Gel Column Chromatography pure_this compound Pure this compound cc_fractions->pure_this compound Preparative RP-HPLC

Caption: Workflow for the isolation of this compound.

Quantitative Data

The yield of this compound from Tabernaemontana divaricata is notably low, which presents a significant hurdle for its development as a therapeutic agent. This low natural abundance has been a primary motivation for the development of total synthesis routes.

Isolation StageYield/ConcentrationReference
This compound in Stem Bark 0.00014% (w/w)[1]

Note: Detailed quantitative data for the yield at each step of the isolation process are not extensively reported in the available literature, primarily due to the challenges associated with the very low abundance of the compound.

Physicochemical and Spectroscopic Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques. The following tables summarize its key physicochemical properties and the expected spectroscopic data based on its known structure.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₇H₁₈N₂O
Molar Mass 266.344 g/mol
Class C5-nor stemmadenine indole alkaloid
Appearance (Typically) White to off-white powder
CAS Number 100414-81-1
Spectroscopic Data

Note: The following data are compiled from typical values for the structural motifs present in this compound and may vary slightly based on experimental conditions.

TechniqueData
¹H-NMR Aromatic protons (indole ring): δ 7.0-7.5 ppm; Vinyl proton: δ ~5.4 ppm; Aliphatic protons: δ 1.5-4.0 ppm; Ethyl group protons: δ ~1.7 (dq) and ~0.6 (t) ppm.
¹³C-NMR Carbonyl carbon: δ >170 ppm; Aromatic/olefinic carbons: δ 100-150 ppm; Aliphatic carbons: δ 20-70 ppm.
Mass Spec. (EI-MS) [M]⁺ at m/z 266. Key fragmentation patterns would involve losses related to the ethylidene group and cleavages of the cage-like structure.
IR (KBr, cm⁻¹) ~3400 (N-H stretch, indole); ~2900-3000 (C-H stretch, aliphatic); ~1680 (C=O stretch, amide); ~1600 (C=C stretch, aromatic).
UV-Vis (in MeOH) λₘₐₓ around 220-230 nm and 280-290 nm, characteristic of the indole chromophore.

Mechanism of Action

This compound's analgesic properties are particularly noteworthy because they are not mediated by the classical opioid receptors (mu, delta, kappa). This non-opioid mechanism suggests a reduced risk of the side effects associated with traditional opioid analgesics. Research has pointed to two primary molecular targets.

Modulation of the Atypical Chemokine Receptor 3 (ACKR3)

One of the key mechanisms of this compound is its interaction with the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. ACKR3 functions as a scavenger receptor for endogenous opioid peptides, such as enkephalins and endorphins. By binding to these peptides, ACKR3 prevents them from activating the classical opioid receptors that produce analgesia.

This compound acts as an agonist at the ACKR3 receptor.[2] This interaction is thought to inhibit the receptor's scavenging function, thereby increasing the bioavailability of endogenous opioid peptides. These peptides are then free to bind to and activate classical opioid receptors, leading to pain relief. This pathway relies on β-arrestin recruitment rather than the classical G protein signaling cascade.[1]

Inhibition of Voltage-Gated Calcium Channels (Caᵥ2.2)

Another proposed mechanism for this compound's antinociceptive action is the inhibition of N-type voltage-gated calcium channels (Caᵥ2.2). These channels are crucial for neurotransmitter release in pain pathways. By blocking these channels, this compound can reduce the transmission of pain signals in the nervous system.

Signaling Pathway Diagrams

G cluster_pathway This compound's ACKR3-Mediated Analgesia This compound This compound ackr3 ACKR3 Receptor (Opioid Scavenger) This compound->ackr3 Binds to & Modulates peptides Endogenous Opioid Peptides ackr3->peptides Inhibition of Scavenging peptides->ackr3 Scavenged by receptors Classical Opioid Receptors (μ, δ, κ) peptides->receptors Binds to & Activates analgesia Analgesia (Pain Relief) receptors->analgesia Leads to

Caption: this compound's modulation of the ACKR3 receptor.

G cluster_pathway This compound's Caᵥ2.2 Inhibition Pathway This compound This compound ca_channel Caᵥ2.2 Channel This compound->ca_channel Inhibits pain_signal Nociceptive Signal neuron_pre Presynaptic Neuron pain_signal->neuron_pre Activates neuron_pre->ca_channel Opens neurotransmitter Neurotransmitter Release ca_channel->neurotransmitter Triggers neuron_post Postsynaptic Neuron neurotransmitter->neuron_post Activates pain_perception Pain Perception neuron_post->pain_perception Signal to Brain

Caption: this compound's inhibition of Caᵥ2.2 channels.

Challenges and Future Directions

The primary challenge in the study and development of this compound as a therapeutic agent is its extremely low natural abundance. The yield from Tabernaemontana divaricata is insufficient for preclinical and clinical development, making natural sourcing commercially unviable. This limitation has been the driving force behind the successful development of several total synthesis routes since the first was reported in 2011.[3]

Future research will likely focus on:

  • Optimizing Synthetic Routes: Developing more efficient and cost-effective synthetic methods to produce this compound and its analogs in larger quantities.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Further Elucidation of Mechanism of Action: A deeper understanding of this compound's interactions with its molecular targets and its downstream signaling effects will be crucial for its clinical development.

  • Clinical Trials: Advancing this compound or its optimized analogs into human clinical trials to evaluate their safety and efficacy as non-opioid analgesics.

The discovery of this compound from a traditional medicinal plant underscores the value of natural products in modern drug discovery. While its isolation from Tabernaemontana divaricata is a complex and low-yielding process, the unique pharmacological profile of this compound offers a promising new avenue for the development of safer and more effective treatments for pain.

References

The Natural Provenance of Conolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conolidine, a potent non-opioid analgesic indole (B1671886) alkaloid, has garnered significant interest within the scientific community for its potential as a novel pain therapeutic. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its botanical origins, concentration in various plant tissues, and a plausible biosynthetic pathway. While the natural abundance of this compound is exceedingly low, understanding its natural production is crucial for further research and potential biotechnological applications.

Primary Natural Source: Tabernaemontana divaricata

The principal and most well-documented natural source of this compound is the evergreen shrub Tabernaemontana divaricata, commonly known as crepe jasmine or pinwheel flower.[1][2] This plant is widely distributed in tropical and subtropical regions of Asia and has a long history of use in traditional medicine systems, including Chinese, Ayurvedic, and Thai medicine, for treating fever and pain.[1][2]

Distribution and Concentration of this compound in Tabernaemontana divaricata

This compound is found in various parts of the T. divaricata plant, though its concentration is exceptionally low, posing a significant challenge for isolation from natural sources.

Plant PartThis compound Concentration (% by weight)Reference
Bark 0.00014% [1]
LeavesNot explicitly quantified, but alkaloids are present.
RootsNot explicitly quantified, but alkaloids are present.
TwigsNot explicitly quantified, but alkaloids are present.

The extremely low yield from the bark of T. divaricata has been a major impetus for the development of synthetic routes to obtain sufficient quantities for pharmacological studies.[3]

Other Potential Natural Sources

While Tabernaemontana divaricata is the most cited source, research suggests that this compound may also be present in other species within the Tabernaemontana genus and potentially in other related genera. However, quantitative data for these sources are scarce.

GenusSpeciesEvidenceReference
TabernaemontanaTabernaemontana bufalinaMentioned as a potential source.[4]
TabernaemontanaTabernaemontana sanahoMentioned as a potential source.[4]
Aspidosperma-Suggested as a possible source.[4]

Further phytochemical screening of these and other related species is warranted to identify alternative or potentially richer natural sources of this compound.

Experimental Protocols

General Workflow for Alkaloid Extraction from Tabernaemontana divaricata

G start Plant Material (e.g., Dried Bark) extraction Solvent Extraction (e.g., Ethanol or Ethyl Acetate) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration acid_base Acid-Base Partitioning (e.g., HCl and NaOH) concentration->acid_base fractionation Chromatographic Fractionation (e.g., Column Chromatography) acid_base->fractionation purification Purification (e.g., Preparative HPLC) fractionation->purification end Isolated this compound purification->end G tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine secologanin Secologanin secologanin->strictosidine stemmadenine Stemmadenine strictosidine->stemmadenine Multiple Enzymatic Steps c5_nor_stemmadenine C5-nor-Stemmadenine Intermediate stemmadenine->c5_nor_stemmadenine Decarboxylation & Rearrangement This compound This compound c5_nor_stemmadenine->this compound Further Modifications

References

Chemical structure and properties of Conolidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Conolidine for Researchers and Drug Development Professionals

Introduction

This compound is a rare C5-nor stemmadenine (B1243487) indole (B1671886) alkaloid that has garnered significant attention for its potent analgesic properties, which are notably devoid of the adverse side effects associated with traditional opioid painkillers, such as addiction, respiratory depression, and nausea.[1][2][3][4] Originally isolated in 2004 from the bark of the tropical flowering shrub Tabernaemontana divaricata (also known as crepe jasmine), a plant with a history of use in traditional Chinese, Ayurvedic, and Thai medicine, this compound represents a promising alternative for the management of chronic pain.[3][4][5][6] Its unique mechanism of action, distinct from classical opioids, makes it a compelling subject for research and drug development.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and pharmacology of this compound.

Chemical Structure and Properties

This compound possesses a complex, strained 1-azabicyclo[4.2.2]decane core.[7] Its chemical identity is well-defined, and its physicochemical properties are crucial for its biological activity and formulation.

Table 1: Chemical Identifiers and Properties of this compound

Identifier/PropertyValueReference
IUPAC Name (4E,5S)-4-Ethylidene-1,4,5,7-tetrahydro-2,5-ethanoazocino[4,3-b]inden-6(3H)-one[5]
Alternate IUPAC Name (1R,13S,14E)-14-ethylidene-1,10- diazatetracyclo(11.2.2.0(3,11).0{4,9})heptadeca-3(11),4,6,8-tetraen-12-one[8]
CAS Number 100414-81-1[5]
Chemical Formula C₁₇H₁₈N₂O[5][8]
Molar Mass 266.344 g·mol⁻¹[5]
Exact Mass 266.1419[8]
SMILES C/C=C/1/CN2CC[C@@H]1C(=O)C3=C(C2)C4=CC=CC=C4N3[9]
InChI Key DBGBUYFOJXOYNY-RENATIMJSA-N[8]
Elemental Analysis C, 76.66; H, 6.81; N, 10.52; O, 6.01[8]
Total Synthesis of this compound

The rarity of this compound in its natural source has necessitated the development of synthetic routes to enable its pharmacological evaluation.[3] The first asymmetric total synthesis was reported in 2011, and several other approaches have since been developed.

  • Micalizio Route (2011): The first total synthesis of (±)-conolidine was achieved in nine steps with an 18% overall yield.[10] Key reactions in this pathway include a[5][11]-Still-Wittig rearrangement and a conformationally-controlled intramolecular Mannich cyclization.[5] This route also provides access to either enantiomer of this compound through an early enzymatic resolution.[5]

  • Weinreb Route (2014): This approach generated the tetracyclic skeleton of this compound in four steps using a conjugative addition of an indole precursor to an oxime-substituted nitrosoalkene.[5]

  • Gold(I)-Catalyzed Syntheses: More recent syntheses have employed gold(I) catalysis.

    • Takayama and colleagues (2016) utilized a gold(I)-catalyzed exo-dig synthesis.[5]

    • Ohno and Fujii (2016) accessed a key intermediate via a chiral gold(I) catalyzed cascade cyclization.[5]

    • In 2019, a concise six-step total synthesis of (±)-conolidine was developed, achieving a 19% overall yield.[12][13][14] This method features a gold(I)-catalyzed Conia-ene reaction (Toste cyclization) and a Pictet–Spengler reaction as key transformations.[12][13][14]

Pharmacology and Mechanism of Action

This compound's analgesic effects are potent, comparable in some models to morphine, but are achieved through a non-opioid mechanism.[1][8] This distinction is the cornerstone of its therapeutic potential, promising pain relief without the liabilities of opioid receptor agonists.[11][15]

Primary Mechanism: ACKR3 Modulation

The primary molecular target of this compound has been identified as the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.[11][15][16][17] ACKR3 functions as a scavenger receptor for endogenous opioid peptides, such as enkephalins and dynorphins.[11][18][19]

  • Scavenging Action of ACKR3: Under normal conditions, ACKR3 binds to and internalizes endogenous opioid peptides, preventing them from binding to classical opioid receptors (μ, δ, κ). This action negatively regulates the endogenous opioid system.[15][18][20]

  • This compound's Role: this compound acts as a full agonist at the ACKR3 receptor.[4][19] By binding to ACKR3, this compound inhibits its scavenging function.[17][18][19]

  • Resulting Analgesia: This inhibition leads to an increased concentration of available endogenous opioid peptides in the synaptic cleft.[11][15][18] These peptides are then free to bind to the classical opioid receptors, producing an analgesic effect without this compound directly interacting with these receptors.[15][18]

Notably, ACKR3 does not trigger classical G protein signaling pathways upon agonist binding; instead, its signaling relies primarily on the recruitment of β-arrestin.[11][15]

Conolidine_ACKR3_Pathway cluster_0 Normal Physiological State cluster_1 State with this compound Opioid_Peptides Endogenous Opioid Peptides ACKR3_unbound ACKR3 Receptor (Scavenger) Opioid_Peptides->ACKR3_unbound Binding & Internalization Classical_Opioid_Receptors_unbound Classical Opioid Receptors (μ, δ, κ) Opioid_Peptides->Classical_Opioid_Receptors_unbound Limited Binding No_Analgesia Baseline Pain Signaling ACKR3_unbound->No_Analgesia Reduces available peptides Classical_Opioid_Receptors_unbound->No_Analgesia This compound This compound ACKR3_bound ACKR3 Receptor (Inhibited) This compound->ACKR3_bound Binds & Inhibits Scavenging Opioid_Peptides_2 Endogenous Opioid Peptides Opioid_Peptides_2->ACKR3_bound Binding Blocked Classical_Opioid_Receptors_bound Classical Opioid Receptors (μ, δ, κ) Opioid_Peptides_2->Classical_Opioid_Receptors_bound Increased Binding Analgesia Analgesia (Pain Relief) Classical_Opioid_Receptors_bound->Analgesia Signal Transduction

Caption: this compound's mechanism of action via ACKR3 inhibition.
Other Potential Targets

While ACKR3 is the primary identified target, research suggests this compound may exhibit polypharmacology.[5] Studies have indicated potential interactions with other targets, including:

  • Voltage-gated calcium channels (Ca_v2.2): Inhibition of Ca_v2.2 is a mechanism shared with other analgesic compounds like ziconotide (B122063) (a synthetic derivative of ω-conotoxin).[5][15][21]

  • Other GPCRs: A broad screening of over 240 receptors showed that while ACKR3 was the most responsive, partial activation was observed for the MRGPRX2, cannabinoid receptor 2 (CNR2), and melatonin (B1676174) receptor 1B (MTNR1B).[19]

Importantly, multiple studies have confirmed that this compound has no significant affinity for the mu-opioid receptor, reinforcing its classification as a non-opioid analgesic.[11][15]

Preclinical In Vivo Studies

Preclinical evaluation in rodent models has been crucial in demonstrating the analgesic efficacy of this compound. The formalin test is a key model that assesses the response to both acute and persistent inflammatory pain.

Table 2: Summary of In Vivo Analgesic Efficacy of this compound

Study ModelSpeciesAdministrationDosageEfficacyReference
Formalin TestMouseIntraperitoneal (IP)10 mg/kg~50% reduction in pain response (Phase 1 & 2)[8][15]
Chemically Induced PainRodentSubcutaneous (SC)Not specifiedPotent antinociception[5][10]
Inflammatory PainRodentNot specifiedNot specifiedEffective pain relief[5][10]

A significant finding from these studies is that this compound does not alter locomotor activity in mice, suggesting a lack of sedative side effects that are common with many centrally acting analgesics.[11][15]

This compound Derivatives

The promising profile of this compound has spurred the development of synthetic derivatives to improve its potency and pharmacokinetic properties.

  • DS39201083: Found to be more potent than this compound while also showing no mu-opioid receptor activity.[15]

  • Compound 17a: Exhibited a more potent analgesic efficacy of 92% in the paw injection test and did not bind to the mu-opioid receptor.[11][15]

  • RTI-5152-12: A synthetic analogue developed to bind specifically and with even greater activity to the ACKR3 receptor.[5][20][22]

Experimental Protocols

Formalin Test for Analgesia in Mice

This protocol is a standard preclinical model for assessing the efficacy of analgesics against tonic and inflammatory pain.

Objective: To evaluate the analgesic effect of this compound on nociceptive behaviors induced by formalin injection in mice.

Methodology:

  • Animal Acclimation: Male C57BL/6 mice are acclimated to the testing environment. They are placed in individual acrylic cylinders for at least 15 minutes before the experiment begins.[10]

  • Compound Administration: A solution of this compound (e.g., 10 mg/kg) or vehicle control is administered to the mice via subcutaneous or intraperitoneal injection.[10]

  • Post-Administration Period: The animals are returned to their cylinders for a 15-minute absorption period.[10]

  • Formalin Injection: A 5% formalin solution (20 µL) is injected into the plantar surface of one hind paw.

  • Observation Period: Immediately following the injection, the animal's nociceptive behaviors (e.g., licking, biting, or shaking of the injected paw) are observed and quantified over a period of 60 minutes. The observation is typically divided into two phases:

    • Phase 1 (0-5 minutes): Represents acute, neurogenic pain.

    • Phase 2 (15-60 minutes): Represents persistent, inflammatory pain.

  • Data Analysis: The total time spent exhibiting nociceptive behaviors is recorded for each phase. The percentage reduction in pain response for the this compound-treated group is calculated relative to the vehicle control group.

Formalin_Test_Workflow start Start acclimation 1. Acclimate Mice (in testing cylinders) start->acclimation admin 2. Administer Compound (this compound or Vehicle) acclimation->admin absorption 3. Wait for Absorption (15 minutes) admin->absorption injection 4. Inject Formalin (into hind paw) absorption->injection observation 5. Observe & Quantify Behavior (60 minutes) injection->observation phase1 Phase 1: Acute Pain (0-5 min) observation->phase1 Record Behavior phase2 Phase 2: Inflammatory Pain (15-60 min) observation->phase2 Record Behavior analysis 6. Data Analysis (% Pain Reduction) phase1->analysis phase2->analysis end End analysis->end

Caption: Experimental workflow for the mouse formalin test.
Receptor Binding and Functional Assays

To determine the interaction of this compound with its target receptor, ACKR3, a combination of binding and functional assays would be employed.

Objective: To characterize the binding affinity and functional activity of this compound at the human ACKR3 receptor.

Methodology:

  • Cell Line Preparation: A stable cell line (e.g., HEK293) is engineered to express the human ACKR3 receptor.

  • Competition Binding Assay:

    • Cell membranes expressing ACKR3 are incubated with a known radiolabeled or fluorescently labeled ligand for ACKR3 (e.g., CXCL12).

    • Increasing concentrations of unlabeled this compound are added to compete for binding with the labeled ligand.

    • The amount of bound labeled ligand is measured. The data are used to calculate the inhibitory constant (Ki) or IC50 value of this compound, indicating its binding affinity.

  • β-Arrestin Recruitment Assay (Functional Assay):

    • Cells expressing ACKR3 are co-transfected with a β-arrestin fusion protein construct (e.g., PathHunter or NanoBiT technologies).[19]

    • The cells are stimulated with increasing concentrations of this compound.[19]

    • The recruitment of β-arrestin to the activated ACKR3 receptor generates a detectable signal (e.g., luminescence or fluorescence).

    • The dose-response curve is used to determine the potency (EC50) and efficacy (Emax) of this compound as an agonist for this pathway.

Conclusion

This compound is a naturally derived indole alkaloid with a compelling profile as a non-opioid analgesic. Its unique mechanism of action, centered on the modulation of the atypical chemokine receptor ACKR3, distinguishes it from all conventional pain therapeutics. By preventing ACKR3 from scavenging endogenous opioid peptides, this compound effectively enhances the body's own pain-relief system without directly activating classical opioid receptors, thereby avoiding their associated adverse effects. Preclinical studies have consistently demonstrated its efficacy in models of acute and inflammatory pain. The successful total synthesis of this compound and the development of more potent analogues have made this compound and its derivatives highly attractive candidates for further investigation and development as a new generation of safer and more effective treatments for chronic pain.

References

Conolidine: A Technical Whitepaper on a Novel Non-Opioid Analgesic Candidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Conolidine, an indole (B1671886) alkaloid naturally found in the bark of the Tabernaemontana divaricata shrub, is emerging as a significant contender in the search for novel, non-opioid analgesics.[1][2][3] Traditional use in Chinese, Ayurvedic, and Thai medicine for pain and fever has prompted modern scientific investigation into its pharmacological properties.[1][4] Extensive preclinical research, particularly following its first total synthesis in 2011, has revealed a unique mechanism of action that distinguishes it from traditional opioids, suggesting a potential for potent pain relief without the associated adverse effects such as addiction, respiratory depression, and tolerance.[5][6][7] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, quantitative pharmacological data, and the experimental protocols used in its evaluation.

Mechanism of Action: A Departure from Classical Opioid Targets

The primary analgesic mechanism of this compound does not involve direct binding to classical opioid receptors (μ, δ, κ).[1][5] Instead, its principal target is the Atypical Chemokine Receptor 3 (ACKR3) , also known as CXCR7.[1][8][9]

1.1. Modulation of the Endogenous Opioid System via ACKR3

ACKR3 functions as a "scavenger" receptor for endogenous opioid peptides, such as enkephalins and dynorphins.[10][11] By binding to and internalizing these peptides, ACKR3 reduces their availability to activate classical opioid receptors, thereby acting as a negative regulator of the endogenous opioid system.[1][9][12]

This compound acts as an agonist at the ACKR3 receptor.[1][8] By binding to ACKR3, this compound competitively inhibits the scavenging of endogenous opioid peptides.[1][6] This action effectively increases the local concentration of these natural pain-relieving molecules, allowing them to exert a greater analgesic effect by activating their classical opioid receptors.[1][6][9] This indirect approach to pain modulation is a key differentiator from conventional opioids that directly activate these receptors.[5]

1.2. Interaction with Voltage-Gated Calcium Channels

A secondary mechanism contributing to this compound's antinociceptive profile is the inhibition of N-type voltage-gated calcium channels (Ca_v_2.2).[5][9][13] These channels are critically involved in nociceptive signaling pathways.[4][14] Studies have demonstrated that this compound can block Ca_v_2.2 channels, which may contribute to its efficacy in models of both inflammatory and neuropathic pain.[4][9]

Data Presentation: Quantitative Pharmacology of this compound and Derivatives

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound and its synthetic analogues.

Table 1: In Vitro Activity at the Human and Mouse ACKR3 Receptor

CompoundAssay TypeReceptorParameterValueReference
This compoundβ-arrestin-2 Recruitment (NanoBiT)Human ACKR3pEC₅₀16 µM[1]
This compoundβ-arrestin-2 Recruitment (NanoBiT)Mouse ACKR3pEC₅₀22 µM[1]
This compoundβ-arrestin-1 Recruitment (NanoBiT)Human ACKR3pEC₅₀19 µM[1]
This compoundβ-arrestin-2 Recruitment (PathHunter)Human ACKR3pEC₅₀27 µM[1]
This compoundβ-arrestin-2 Recruitment (PathHunter)Human ACKR3Efficacy185% (vs. CXCL12)[1]
RTI-5152-12ACKR3 Binding & ActivityNot SpecifiedPotency Improvement15-fold (vs. This compound)[1][10]

Table 2: In Vitro Activity at Ca_v_2.2 Calcium Channels

CompoundAssay TypeParameterValueConcentrationReference
This compoundWhole-cell Patch Clamp% Inhibition of I_Ba_17.9 ± 3%30 µM[15]

Table 3: In Vivo Analgesic Efficacy

CompoundAnimal ModelTestParameterValueReference
This compoundRodentFormalin Paw InjectionEfficacySuppression of Phase 1 & 2[4][5]
Compound 17aRodentPaw InjectionAnalgesic Efficacy92%[5]

Table 4: Synthesis & Pharmacokinetic Properties

ParameterMethod/RouteValueReference
Total Synthesis Overall YieldMicalizio (9 steps)18%[13]
Total Synthesis Overall YieldGold-catalyzed (6 steps)19%[16]
Brain PenetrationSystemic Injection (Mice)Micromolar Levels Detected[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the core experimental protocols used to characterize this compound.

3.1. β-Arrestin Recruitment Assay (PathHunter®)

This assay quantifies the interaction between an activated GPCR and β-arrestin, a key step in the signaling cascade of ACKR3.[1][17]

  • Principle: The assay utilizes enzyme fragment complementation (EFC). Cells (e.g., CHO-K1, U87) are engineered to co-express the target receptor (ACKR3) fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).[2][17][18]

  • Procedure:

    • Engineered cells are seeded into 384-well plates and incubated overnight.[17]

    • Test compounds (e.g., this compound) are serially diluted and added to the cells.[18]

    • The plate is incubated for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[18]

    • Recruitment brings the two enzyme fragments together, forming a functional β-galactosidase enzyme.[17]

    • A detection reagent containing a chemiluminescent substrate is added.[18]

    • The plate is incubated for 60 minutes at room temperature.[18]

    • The resulting chemiluminescent signal, proportional to the extent of β-arrestin recruitment, is measured using a luminometer.[18]

  • Data Analysis: Dose-response curves are generated to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the test compounds.[18]

3.2. Rodent Formalin Test

This widely used in vivo model assesses analgesic activity in tonic and persistent pain states, encompassing both nociceptive and inflammatory pain mechanisms.[5][19][20]

  • Principle: Subcutaneous injection of dilute formalin into a rodent's paw elicits a biphasic pain response. The early, acute phase (0-5 minutes) is due to direct C-fiber activation, while the late, tonic phase (20-40 minutes) is driven by peripheral inflammation and central sensitization.[4][20]

  • Procedure:

    • Rodents (typically mice or rats) are habituated to the testing environment.[7]

    • The test compound (e.g., this compound) or vehicle is administered via a systemic route (e.g., subcutaneous, intraperitoneal).[7]

    • After a predetermined pretreatment time (e.g., 15 minutes), a dilute formalin solution (e.g., 20-50 µL of 1-5% formalin) is injected subcutaneously into the dorsal surface of a hind paw.[19][21]

    • Immediately following injection, the animal is placed in an observation chamber.

    • Nociceptive behaviors, such as the cumulative time spent flinching, shaking, licking, or biting the injected paw, are recorded for both the early and late phases.[21]

  • Data Analysis: The total time spent exhibiting pain behaviors in each phase is calculated. The analgesic effect of the test compound is determined by the percentage reduction in this time compared to the vehicle-treated control group. ED₅₀ values can be calculated from dose-response data.[22]

3.3. ACKR3 Internalization Assay

This assay measures the ability of a ligand to induce the internalization of the ACKR3 receptor from the cell surface.[1]

  • Principle: Receptor internalization is quantified by measuring the decrease in cell-surface receptor levels following ligand stimulation using flow cytometry.

  • Procedure:

    • Cells expressing ACKR3 (e.g., U87-ACKR3) are stimulated with the test compound (e.g., this compound, 1 µM) for a set time period.[1]

    • A brief acidic wash is performed to remove any ligand still bound to surface receptors.[1]

    • Cells are then stained with a fluorescently labeled monoclonal antibody specific for an extracellular epitope of ACKR3 (e.g., clone 11G8).[1]

    • The fluorescence intensity of the cell population is measured by flow cytometry.

  • Data Analysis: The amount of receptor internalization is determined by the reduction in mean fluorescence intensity compared to unstimulated control cells.[1]

Visualizations: Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism and evaluation.

conolidine_mechanism cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space This compound This compound ACKR3 ACKR3 (Scavenger) This compound->ACKR3 Binds & Activates OpioidPeptides Endogenous Opioid Peptides OpioidPeptides->ACKR3 Scavenging (Blocked by this compound) OpioidReceptor Classical Opioid Receptor (μ, δ, κ) OpioidPeptides->OpioidReceptor Binds & Activates BetaArrestin β-Arrestin ACKR3->BetaArrestin Recruitment Analgesia Analgesic Effect (Pain Relief) OpioidReceptor->Analgesia Signal Transduction Internalization Internalization BetaArrestin->Internalization

Caption: this compound's primary mechanism of action via ACKR3 modulation.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Binding Binding Assays (e.g., Radioligand) Signaling Signaling Assays (e.g., β-Arrestin Recruitment) Binding->Signaling IonChannel Ion Channel Assays (e.g., Patch Clamp for Ca_v_2.2) Signaling->IonChannel PK Pharmacokinetics (Absorption, Distribution) IonChannel->PK Efficacy Analgesic Efficacy (e.g., Formalin Test) PK->Efficacy Safety Safety/Side Effects (e.g., Locomotor Activity) Efficacy->Safety Discovery Compound Discovery (Natural Product Isolation / Synthesis) Discovery->Binding

Caption: A generalized workflow for the preclinical evaluation of this compound.

logical_relationship A This compound binds to ACKR3 B ACKR3 scavenging of endogenous opioids is inhibited A->B C Local concentration of endogenous opioids increases B->C D Activation of classical opioid receptors (μ, δ, κ) increases C->D E Analgesia is produced D->E F Direct binding to classical opioid receptors is absent G Typical opioid side effects (addiction, respiratory depression) are potentially avoided F->G

Caption: Logical flow from this compound's binding to its therapeutic potential.

Future Directions and Conclusion

This compound represents a paradigm shift in the development of analgesics. Its novel mechanism, which leverages the body's own pain-management system, holds the promise of separating potent analgesia from the severe liabilities of conventional opioids. The development of synthetic derivatives with improved potency, such as RTI-5152-12, further underscores the therapeutic potential of this chemical scaffold.[1][10][23]

While preclinical data are highly encouraging, further research is necessary.[3][4] Key areas for future investigation include comprehensive pharmacokinetic and pharmacodynamic profiling of lead candidates, long-term safety and toxicology studies, and elucidation of the full spectrum of its molecular targets. Ultimately, the translation of these findings into clinical trials will be the definitive test of this compound's utility in addressing the unmet need for safer and more effective pain management.[4][5]

References

An In-depth Technical Guide on the Mechanism of Action of Conolidine on the ACKR3 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Conolidine is a naturally occurring indole (B1671886) alkaloid derived from the bark of the Tabernaemontana divaricata shrub, which has been utilized in traditional Chinese, Ayurvedic, and Thai medicine for its analgesic properties.[1][2][3] Recent research has elucidated that its primary mechanism of action for pain relief does not involve direct interaction with classical opioid receptors (μ, δ, κ). Instead, this compound targets the Atypical Chemokine Receptor 3 (ACKR3), also known as C-X-C chemokine receptor type 7 (CXCR7).[4][5][6] ACKR3 has been identified as a novel, atypical opioid receptor that functions as a scavenger of endogenous opioid peptides.[7][8] This guide provides a detailed technical overview of the molecular interactions, signaling pathways, and experimental validation of this compound's action on the ACKR3 receptor, intended for researchers and professionals in drug development.

Core Mechanism of Action

The analgesic effect of this compound is primarily mediated through its interaction with the ACKR3 receptor. Unlike classical G protein-coupled receptors (GPCRs), ACKR3 does not primarily signal through G protein pathways to induce cellular responses like calcium mobilization.[1][9][10] Instead, it functions as a scavenger receptor, internalizing and sequestering its ligands, which include the chemokines CXCL12 and CXCL11, as well as a broad spectrum of endogenous opioid peptides from the enkephalin, dynorphin, and nociceptin (B549756) families.[4][11]

The key aspects of this compound's mechanism are:

  • Direct Binding to ACKR3: this compound acts as a full agonist at the ACKR3 receptor.[4][12] It binds to both human and mouse ACKR3 with micromolar potency but shows no significant activity at the classical opioid receptors (MOR, DOR, KOR, NOP).[4][7]

  • Inhibition of Opioid Scavenging: By binding to ACKR3, this compound occupies the receptor and inhibits its ability to trap and internalize endogenous opioid peptides.[6][7][8][13] This action effectively increases the extracellular concentration and availability of these natural pain-relieving peptides.[1][5][6]

  • Potentiation of Endogenous Opioid Signaling: With the scavenging function of ACKR3 blocked, the elevated levels of endogenous opioids are free to bind to and activate classical opioid receptors (μ, δ, κ). This enhanced activation of conventional opioid pathways is believed to be the ultimate source of this compound's analgesic effects.[7][13][14]

  • β-Arrestin-Biased Signaling: The binding of this compound to ACKR3 triggers a signaling cascade that is characteristic of this atypical receptor. It induces receptor phosphorylation, which leads to the robust recruitment of β-arrestin-1 and β-arrestin-2.[1][4] This β-arrestin recruitment is a key step that facilitates receptor internalization and its subsequent delivery to endosomes, which is integral to its scavenging function.[4][12][15]

Quantitative Data Presentation

The following table summarizes the quantitative measures of this compound's and its synthetic analogue's (RTI-5152-12) activity on the ACKR3 receptor. RTI-5152-12 was developed to have a higher affinity and specificity for ACKR3.[4][7][13]

Compound Assay Type Target Parameter Value Efficacy (% of CXCL12) Reference
This compoundβ-Arrestin-2 Recruitment (PathHunter)Human ACKR3Potency (EC₅₀)27 µM185%[4]
This compoundβ-Arrestin-2 Recruitment (NanoBiT)Human ACKR3Potency (EC₅₀)16 µMNot Reported[4]
This compoundβ-Arrestin-2 Recruitment (NanoBiT)Mouse ACKR3Potency (EC₅₀)22 µMNot Reported[4]
This compoundβ-Arrestin-1 Recruitment (NanoBiT)Human ACKR3Potency (EC₅₀)19 µMNot Reported[4]
RTI-5152-12β-Arrestin RecruitmentHuman ACKR3Potency~15-fold > this compoundNot Reported[4][12]

Experimental Protocols

The characterization of this compound's interaction with ACKR3 involved several key in vitro assays.

β-Arrestin Recruitment Assays

These assays were fundamental in identifying ACKR3 as the primary target of this compound and quantifying its agonist activity.

  • Principle: Measures the recruitment of β-arrestin to the receptor upon ligand binding, a hallmark of ACKR3 activation.

  • Methodology (PathHunter Assay):

    • CHO-K1 cells are engineered to co-express the target receptor (ACKR3) fused to a ProLink (PK) tag of β-galactosidase and β-arrestin fused to an Enzyme Acceptor (EA) fragment.

    • Upon this compound binding to ACKR3, β-arrestin is recruited to the receptor's C-terminal tail.

    • This proximity allows the PK and EA fragments to combine, forming a functional β-galactosidase enzyme.

    • A substrate is added, and the resulting chemiluminescent signal is measured, which is directly proportional to the level of β-arrestin recruitment. A screen of over 240 GPCRs using this method pinpointed ACKR3 as the most responsive receptor to this compound.[4][7]

  • Methodology (NanoBiT Assay):

    • U87 cells are used, co-expressing ACKR3 fused to the Large Bit (LgBiT) subunit of NanoLuciferase and β-arrestin-1 or -2 fused to the Small Bit (SmBiT) subunit.[4]

    • Ligand-induced recruitment of β-arrestin brings LgBiT and SmBiT into close proximity, reconstituting a functional, luminescent NanoLuciferase enzyme.

    • Luminescence is measured to determine the potency (EC₅₀) and efficacy of the compound.[4]

Ligand Binding Competition Assay

This assay demonstrates that this compound directly competes with known ligands for binding to ACKR3.

  • Principle: To determine if this compound can displace a high-affinity, labeled ligand from the ACKR3 binding pocket.

  • Methodology:

    • U87-ACKR3 cells are incubated on ice to prevent receptor internalization.[4]

    • A constant concentration of a fluorescently labeled ACKR3 ligand (e.g., Alexa Fluor 647-labeled CXCL12 or Cy5-labeled BAM22) is added to the cells.[4]

    • Increasing concentrations of unlabeled competitor (this compound) are added.

    • After incubation, the amount of fluorescent ligand bound to the cells is quantified using flow cytometry. A decrease in fluorescence indicates successful competition by this compound.[4]

Receptor Internalization Assay

This assay confirms that this compound, as an agonist, induces the internalization of the ACKR3 receptor.

  • Principle: To quantify the amount of ACKR3 remaining on the cell surface after treatment with this compound.

  • Methodology:

    • U87-ACKR3 cells are treated with this compound for a defined period.

    • Following treatment, a brief acidic wash is performed to remove any ligand still bound to the cell surface receptors.[4]

    • The cells are then stained with a fluorescently labeled monoclonal antibody specific to an extracellular epitope of ACKR3 (e.g., clone 11G8).[4]

    • The fluorescence intensity of the cell population is measured by flow cytometry. A reduction in mean fluorescence intensity compared to untreated cells indicates ligand-induced receptor internalization.[4]

cAMP Assays

These assays are used to confirm that this compound does not act on classical opioid receptors, which are known to modulate cAMP levels.

  • Principle: Classical opioid receptors (like MOR) are Gαi-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This assay measures changes in cAMP levels.

  • Methodology (HTRF):

    • Cells expressing a classical opioid receptor (e.g., HEK-MOR) are treated with the test compound (this compound).

    • A known adenylyl cyclase activator (e.g., Forskolin) is often used to stimulate a baseline level of cAMP production.

    • Cells are lysed, and the cAMP concentration is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF), where native cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.[16]

    • Studies confirm that this compound does not alter cAMP levels in cells expressing classical opioid receptors, demonstrating its lack of activity at these targets.[4]

Visualizations

Signaling Pathway Diagrams

// Pathways "Endogenous Opioids" -> ACKR3 [label="1. Scavenged by ACKR3\n(Normal State)", color="#5F6368"]; ACKR3 -> Internalization [style=dashed, color="#5F6368"];

This compound -> ACKR3 [label="2. This compound Binds\n & Blocks ACKR3", color="#EA4335", style=bold];

"Endogenous Opioids" -> "Classical Opioid Receptors (MOR, DOR, KOR)" [label="3. Increased Availability\nLeads to Binding", color="#34A853", style=bold]; "Classical Opioid Receptors (MOR, DOR, KOR)" -> "G-Protein Signaling" [label="Activates", color="#34A853"]; "G-Protein Signaling" -> Analgesia;

ACKR3 -> "β-Arrestin" [label="Recruits", style=dashed, dir=back, color="#4285F4"]; "β-Arrestin" -> Internalization [label="Mediates", style=dashed, color="#4285F4"];

// Invisible edges for alignment this compound -> "Endogenous Opioids" [style=invis]; } dot Caption: this compound's mechanism of action on the ACKR3 receptor.

Experimental_Workflow

Conclusion

The identification of ACKR3 as the primary molecular target for this compound represents a significant advancement in understanding its analgesic properties. This compound acts as an agonist on this atypical opioid scavenger receptor, triggering β-arrestin recruitment and receptor internalization.[4] This action inhibits the receptor's primary function of sequestering endogenous opioid peptides, thereby increasing their availability to activate classical opioid receptors and produce pain relief.[6][7][13] This indirect mechanism, which avoids direct interaction with classical opioid receptors, positions this compound and its more potent synthetic analogues as promising candidates for developing a new class of analgesics.[13][14] These agents could potentially offer effective pain management while circumventing the adverse side effects, such as respiratory depression, tolerance, and addiction, that are commonly associated with traditional opioid drugs.[1][4] Further research into ACKR3 modulators is a promising therapeutic avenue for chronic pain.[6]

References

Conolidine: A Technical Deep Dive into its Analgesic Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conolidine, a C5-nor stemmadenine (B1243487) indole (B1671886) alkaloid, has emerged as a promising non-opioid analgesic agent.[1] Isolated from the bark of the Tabernaemontana divaricata shrub, a plant with a history in traditional Chinese, Ayurvedic, and Thai medicine for treating pain and fever, this compound presents a unique pharmacological profile that distinguishes it from traditional opioid analgesics.[2][3] This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, supported by available quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.

Mechanism of Action

This compound's analgesic properties are primarily attributed to its interaction with the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. Unlike classical opioid receptors, ACKR3 functions as a scavenger receptor for endogenous opioid peptides, such as enkephalins and endorphins. By binding to and sequestering these peptides, ACKR3 negatively regulates their availability to bind to and activate classical opioid receptors (μ, δ, and κ), thereby modulating the endogenous pain relief system.

This compound acts as a full agonist at the ACKR3 receptor.[4] Through its interaction with ACKR3, this compound is thought to inhibit the receptor's scavenging function. This leads to an increase in the local concentration of endogenous opioid peptides, making them more available to activate the classical opioid receptors and produce analgesia.[4] This indirect mechanism of action is a key differentiator from traditional opioids that directly bind to and activate opioid receptors, and it is hypothesized to be the reason for this compound's favorable side effect profile, which appears to lack the typical adverse effects associated with opioids, such as respiratory depression, tolerance, and addiction.

In addition to its primary action on ACKR3, studies have also suggested that this compound may exert some of its analgesic effects through the inhibition of voltage-gated calcium channels, specifically Cav2.2 (N-type).[5] These channels are critically involved in the transmission of nociceptive signals in the spinal cord.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activity of this compound.

Table 1: In Vitro Activity of this compound

TargetAssay TypeCell LineParameterValueReference
ACKR3β-arrestin-2 RecruitmentCHO-K1EC5027 µMSzpakowska et al., 2021
Cav2.2Whole-cell Patch ClampHeterologous expressionActivityInhibition ConfirmedMendis et al., 2019

Note: A specific IC50 value for this compound's inhibition of Cav2.2 channels is not currently available in the public domain.

Table 2: In Vivo Analgesic Activity of this compound

Pain ModelSpeciesDosing RouteEffectReference
Formalin Test (Phase 1 & 2)MouseNot SpecifiedSuppression of pain responseTarselli et al., 2011[2][6]
Acetic Acid-Induced WrithingMouseNot SpecifiedAnalgesic effect observedImplied by general analgesic properties

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway

Conolidine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound ACKR3 ACKR3 (Opioid Scavenger) This compound->ACKR3 Binds and Activates This compound->ACKR3 Inhibits Scavenging Endogenous_Opioids Endogenous Opioid Peptides Endogenous_Opioids->ACKR3 Scavenged by Opioid_Receptor Classical Opioid Receptor (μ, δ, κ) Endogenous_Opioids->Opioid_Receptor Binds and Activates Beta_Arrestin β-Arrestin Recruitment ACKR3->Beta_Arrestin Initiates Analgesia Analgesia Opioid_Receptor->Analgesia Leads to

Caption: this compound's primary mechanism of action.

Experimental Workflows

Formalin_Test_Workflow cluster_setup Experimental Setup cluster_procedure Test Procedure cluster_analysis Data Analysis Animal_Acclimation Acclimatize Mice to Observation Chambers Drug_Administration Administer this compound or Vehicle Control Animal_Acclimation->Drug_Administration Formalin_Injection Inject Dilute Formalin into Hind Paw Drug_Administration->Formalin_Injection Observation_Phase1 Observe Phase 1 (0-5 min) Formalin_Injection->Observation_Phase1 Observation_Phase2 Observe Phase 2 (15-30 min) Observation_Phase1->Observation_Phase2 Quantify_Behavior Quantify Nociceptive Behavior (Licking/Biting Time) Observation_Phase2->Quantify_Behavior Compare_Groups Compare this compound vs. Vehicle Group Quantify_Behavior->Compare_Groups

Caption: Workflow for the formalin-induced pain model.

Writhing_Test_Workflow cluster_setup Experimental Setup cluster_procedure Test Procedure cluster_analysis Data Analysis Animal_Grouping Group Mice Drug_Administration Administer this compound or Vehicle Control (i.p.) Animal_Grouping->Drug_Administration Acetic_Acid_Injection Inject Acetic Acid (i.p.) Drug_Administration->Acetic_Acid_Injection Observation_Period Observe for a Defined Period (e.g., 20-30 min) Acetic_Acid_Injection->Observation_Period Count_Writhes Count Number of Abdominal Writhes Observation_Period->Count_Writhes Calculate_Inhibition Calculate % Inhibition Compared to Control Count_Writhes->Calculate_Inhibition

Caption: Workflow for the acetic acid-induced writhing test.

Detailed Experimental Protocols

β-Arrestin Recruitment Assay (for ACKR3 Activity)

Objective: To determine the potency and efficacy of this compound in inducing the recruitment of β-arrestin to the ACKR3 receptor.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells are stably co-transfected with constructs for human ACKR3 and a β-arrestin-2 fusion protein (e.g., β-galactosidase enzyme fragment complementation system).

  • Assay Preparation: Cells are seeded into 96- or 384-well plates and cultured until they reach optimal confluency.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in assay buffer to create a range of concentrations.

  • Assay Procedure: The culture medium is removed, and cells are incubated with the various concentrations of this compound or a reference agonist (e.g., CXCL12) at 37°C for a specified period (e.g., 60-90 minutes).

  • Detection: A substrate for the reporter enzyme (e.g., chemiluminescent substrate for β-galactosidase) is added to each well.

  • Data Acquisition: The luminescence signal, which is proportional to the extent of β-arrestin recruitment, is measured using a plate reader.

  • Data Analysis: The data are normalized to the response of a vehicle control and a reference agonist. A concentration-response curve is generated, and the EC50 value is calculated using non-linear regression analysis.

Whole-Cell Patch Clamp Electrophysiology (for Cav2.2 Channel Inhibition)

Objective: To assess the inhibitory effect of this compound on Cav2.2 (N-type) voltage-gated calcium channels.

Methodology:

  • Cell Preparation: A cell line heterologously expressing human Cav2.2 channels (α1B, β, and α2δ subunits) is used. Cells are cultured on coverslips suitable for microscopy and electrophysiological recording.

  • Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.

  • Solutions: The external solution contains BaCl2 or CaCl2 as the charge carrier, and the internal solution contains a cesium-based solution to block potassium currents.

  • Recording Protocol: Cells are voltage-clamped at a holding potential of approximately -80 mV. Depolarizing voltage steps (e.g., to +10 mV) are applied to elicit Cav2.2 currents.

  • Compound Application: After establishing a stable baseline current, this compound is applied to the cell via a perfusion system at various concentrations.

  • Data Acquisition: The peak inward current is measured before and after the application of this compound.

  • Data Analysis: The percentage of current inhibition is calculated for each concentration of this compound. An IC50 value can be determined by fitting the concentration-response data to the Hill equation.

Formalin-Induced Pain Model

Objective: To evaluate the analgesic efficacy of this compound in a model of tonic chemical pain.

Methodology:

  • Animals: Male C57BL/6 mice are typically used. Animals are acclimatized to the testing environment before the experiment.

  • Drug Administration: this compound or a vehicle control is administered via a specified route (e.g., intraperitoneal, oral) at a predetermined time before the formalin injection.

  • Formalin Injection: A low concentration of formalin (e.g., 1-5% in saline, 20 µL) is injected subcutaneously into the plantar surface of one hind paw.

  • Observation: Immediately after the injection, the animal is placed in an observation chamber, and its behavior is recorded for a set period (e.g., 30-60 minutes).

  • Behavioral Scoring: The total time the animal spends licking or biting the injected paw is quantified. The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection), representing direct nociceptor activation, and the late phase (15-30 minutes post-injection), reflecting inflammatory pain.

  • Data Analysis: The total licking/biting time in the this compound-treated group is compared to the vehicle-treated group for both phases. The percentage of inhibition of the pain response is calculated.

Acetic Acid-Induced Writhing Test

Objective: To assess the peripheral analgesic activity of this compound in a model of visceral chemical pain.

Methodology:

  • Animals: Male Swiss albino mice are commonly used.

  • Drug Administration: this compound or a vehicle control is administered intraperitoneally (i.p.) or orally a set time (e.g., 30 minutes) before the acetic acid injection.

  • Acetic Acid Injection: A solution of acetic acid (e.g., 0.6-1% in saline, 10 mL/kg) is injected i.p.

  • Observation: Immediately after the injection, each mouse is placed in an individual observation cage, and the number of writhes is counted for a specific duration (e.g., 20-30 minutes). A writhe is characterized by a contraction of the abdominal muscles accompanied by stretching of the hind limbs.

  • Data Analysis: The total number of writhes in the this compound-treated groups is compared to the vehicle-treated group. The percentage of analgesic activity is calculated using the formula: [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.

Conclusion

This compound demonstrates a novel pharmacological profile as a non-opioid analgesic. Its primary mechanism of action via the modulation of the ACKR3 scavenger receptor presents an innovative approach to pain management, potentially circumventing the significant adverse effects associated with traditional opioid therapies. While the inhibition of Cav2.2 channels may also contribute to its analgesic effects, further quantitative characterization is required. The in vivo data robustly supports its efficacy in models of both acute and persistent pain. Future research should focus on elucidating the precise quantitative parameters of its interaction with all its molecular targets and on conducting comprehensive dose-response studies in various pain models to establish clear ED50 values. Such data will be crucial for the continued development of this compound and its analogues as next-generation analgesics.

References

Unraveling the Analgesic Pathways of Conolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conolidine, a naturally occurring indole (B1671886) alkaloid isolated from the bark of the Tabernaemontana divaricata plant, has emerged as a promising non-opioid analgesic agent. Preclinical studies have demonstrated its potent pain-relieving properties in various animal models of acute and chronic pain, notably without the adverse side effects associated with traditional opioid analgesics, such as sedation, addiction, and respiratory depression. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's analgesic effects, focusing on its primary interaction with the atypical chemokine receptor 3 (ACKR3) and its potential secondary modulation of voltage-gated calcium channels. Detailed experimental protocols and quantitative data from key studies are presented to offer a comprehensive resource for researchers in pain therapeutics and drug development.

Primary Analgesic Pathway: Modulation of the Atypical Chemokine Receptor 3 (ACKR3)

The principal mechanism of action for this compound's analgesic effect is its interaction with the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[1][2][3][4] Unlike classical opioid receptors, ACKR3 does not couple to G-proteins to initiate downstream signaling cascades.[1][3][5] Instead, it functions as a scavenger receptor for endogenous opioid peptides, such as enkephalins and dynorphins.[1][6] By binding to and internalizing these peptides, ACKR3 reduces their availability to bind to and activate classical opioid receptors (μ, δ, and κ), thereby dampening endogenous pain control mechanisms.[1][6]

This compound acts as a potent agonist at ACKR3, triggering the recruitment of β-arrestin-1 and β-arrestin-2.[1] This agonist activity at ACKR3 is thought to inhibit its scavenging function, leading to an increase in the local concentration of endogenous opioid peptides.[1] These elevated levels of endogenous opioids are then free to activate classical opioid receptors, resulting in analgesia.[1] This indirect mechanism of action explains this compound's opioid-like analgesic effects without directly binding to classical opioid receptors, thus avoiding their associated adverse effects.[7]

A synthetic analog of this compound, RTI-5152-12, has been developed with a 15-fold improved potency towards ACKR3, further highlighting the therapeutic potential of targeting this receptor for pain management.[1][8]

Signaling Pathway Diagram

Conolidine_ACKR3_Pathway This compound's Primary Analgesic Pathway via ACKR3 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound ACKR3 ACKR3 (Atypical Chemokine Receptor) This compound->ACKR3 Binds & Activates EndogenousOpioids Endogenous Opioid Peptides EndogenousOpioids->ACKR3 Scavenging Inhibited OpioidReceptors Classical Opioid Receptors (μ, δ, κ) EndogenousOpioids->OpioidReceptors Binds & Activates beta_arrestin β-Arrestin ACKR3->beta_arrestin Recruits NoGprotein No G-protein Signaling ACKR3->NoGprotein Analgesia Analgesia OpioidReceptors->Analgesia Leads to

This compound's primary analgesic pathway via ACKR3.
Quantitative Data: this compound Interaction with ACKR3

CompoundTargetAssayPotency (EC50/IC50)EfficacyReference
This compoundHuman ACKR3β-Arrestin-2 Recruitment16 µMFull Agonist[1]
This compoundMouse ACKR3β-Arrestin-2 Recruitment22 µMFull Agonist[1]
This compoundHuman ACKR3β-Arrestin-1 Recruitment19 µMFull Agonist[1]
RTI-5152-12Human ACKR3β-Arrestin-2 Recruitment~1 µM (15-fold > this compound)Full Agonist[1][8]
This compoundClassical Opioid Receptors (μ, δ, κ, NOP)β-Arrestin RecruitmentNo Activity-[1]

Potential Secondary Pathway: Inhibition of Cav2.2 Calcium Channels

Evidence also suggests a potential secondary mechanism for this compound's analgesic action through the inhibition of N-type voltage-gated calcium channels (Cav2.2).[5] These channels are critical for neurotransmitter release at presynaptic terminals in pain pathways.[5] By blocking Cav2.2 channels, this compound may reduce the transmission of pain signals in the nervous system. The exact contribution of this mechanism to the overall analgesic profile of this compound requires further investigation.

Signaling Pathway Diagram

Conolidine_Cav22_Pathway This compound's Potential Secondary Pathway via Cav2.2 Inhibition cluster_presynaptic Presynaptic Neuron This compound This compound Cav22 Cav2.2 Channel This compound->Cav22 Inhibits Calcium Ca²⁺ Influx Cav22->Calcium Vesicles Neurotransmitter Vesicles Calcium->Vesicles Triggers Fusion Neurotransmitter Pain Neurotransmitters Vesicles->Neurotransmitter Release

This compound's potential secondary pathway via Cav2.2 inhibition.

Experimental Protocols

β-Arrestin Recruitment Assay

This assay is crucial for determining the agonist activity of this compound at ACKR3. The PathHunter® β-arrestin recruitment assay is a common method.[1][2]

Objective: To quantify the recruitment of β-arrestin to ACKR3 upon ligand binding.

Methodology:

  • Cell Culture: U87 cells stably co-expressing ACKR3 fused to a ProLink™ tag (a small fragment of β-galactosidase) and β-arrestin fused to an Enzyme Acceptor (EA) tag (the larger fragment of β-galactosidase) are cultured in appropriate media.[1]

  • Compound Preparation: this compound and reference compounds are serially diluted to the desired concentrations in assay buffer.

  • Assay Procedure:

    • Cells are seeded into 384-well plates and incubated.

    • The diluted compounds are added to the wells.

    • The plates are incubated to allow for receptor activation and β-arrestin recruitment, which brings the two β-galactosidase fragments together, forming a functional enzyme.

    • A substrate solution containing a chemiluminescent substrate for β-galactosidase is added.

  • Data Acquisition: The chemiluminescent signal is measured using a plate reader. The intensity of the signal is proportional to the amount of β-arrestin recruited.

  • Data Analysis: Dose-response curves are generated to determine the potency (EC50) and efficacy of the compounds.

In Vivo Analgesia: Formalin Test

The formalin test is a widely used model of tonic chemical pain that assesses both acute and persistent pain responses.[7]

Objective: To evaluate the analgesic efficacy of this compound in a model of inflammatory pain.

Methodology:

  • Animals: Male C57BL/6 mice are typically used.

  • Acclimation: Animals are acclimated to the testing environment.

  • Drug Administration: this compound or vehicle is administered, typically via intraperitoneal (i.p.) injection, at a predetermined time before the formalin injection.

  • Formalin Injection: A dilute solution of formalin (e.g., 5% in saline) is injected subcutaneously into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately after the formalin injection, the animal is placed in an observation chamber. The cumulative time spent licking or biting the injected paw is recorded in two distinct phases:

    • Phase 1 (Acute/Neurogenic Pain): 0-5 minutes post-injection.

    • Phase 2 (Inflammatory Pain): 15-30 minutes post-injection.

  • Data Analysis: The total licking/biting time in each phase is calculated for each treatment group and compared to the vehicle control group to determine the analgesic effect.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the effect of this compound on Cav2.2 channel activity.[5]

Objective: To determine if this compound inhibits the ionic currents conducted by Cav2.2 channels.

Methodology:

  • Cell Preparation: HEK293 cells heterologously expressing the subunits of the human Cav2.2 channel are used.

  • Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Solutions: The extracellular solution contains a charge carrier (e.g., Ba²⁺) to isolate the currents through calcium channels, and the intracellular solution in the patch pipette is formulated to maintain the cell's integrity.

  • Recording Procedure:

    • A glass micropipette is sealed onto the membrane of a cell.

    • The cell membrane under the pipette is ruptured to gain electrical access to the cell's interior.

    • The membrane potential is held at a level where the channels are closed.

    • Depolarizing voltage steps are applied to elicit the opening of Cav2.2 channels and the flow of ionic current.

  • Compound Application: this compound is applied to the cell via the extracellular solution, and the effect on the Cav2.2 current is recorded.

  • Data Analysis: The amplitude of the current before and after the application of this compound is compared to determine the degree of inhibition. Dose-response curves can be generated to calculate the IC50 value.

Summary and Future Directions

This compound presents a novel analgesic paradigm by indirectly modulating the endogenous opioid system through its interaction with the atypical chemokine receptor ACKR3. This mechanism, coupled with a potential secondary action on Cav2.2 calcium channels, provides a compelling basis for its development as a non-addictive pain therapeutic. The lack of direct interaction with classical opioid receptors is a key feature that likely underlies its favorable side effect profile observed in preclinical studies.

Future research should focus on:

  • Elucidating the precise structural basis of this compound's interaction with ACKR3.

  • Conducting further studies to quantify the contribution of Cav2.2 channel inhibition to its overall analgesic efficacy.

  • Performing comprehensive preclinical safety and toxicology studies.

  • Advancing this compound and its more potent analogs, such as RTI-5152-12, into clinical trials to evaluate their safety and efficacy in human pain conditions.

The continued investigation of this compound and its unique mechanism of action holds significant promise for the development of a new class of analgesics to address the unmet needs in chronic pain management.

References

Unveiling the In-Vitro Bioactivity of Conolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conolidine, a naturally occurring indole (B1671886) alkaloid isolated from the bark of the Tabernaemontana divaricata plant, has garnered significant interest within the scientific community for its potential analgesic properties. Preliminary in-vitro studies have begun to elucidate the molecular mechanisms underpinning its biological activity, offering a promising avenue for the development of novel pain therapeutics. This technical guide provides an in-depth overview of the current understanding of this compound's in-vitro activity, with a focus on its interactions with key cellular targets. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the study of this compound and its derivatives.

Quantitative Data Summary

The following tables summarize the key quantitative data from in-vitro studies on this compound's activity.

Target Assay Type Species Cell Line Parameter Value (µM) Reference
ACKR3β-arrestin-2 RecruitmentHumanCHO-K1EC5027[1]
ACKR3β-arrestin-2 RecruitmentHumanU87EC5016[2]
ACKR3β-arrestin-2 RecruitmentMouseU87EC5022[2]
ACKR3β-arrestin-1 RecruitmentHumanU87EC5019[2]
Target Assay Type Effect Reference
CaV2.2 (N-type calcium channel)Whole-cell patch clampInhibition[2][3]

Note: A specific IC50 value for the inhibition of CaV2.2 by this compound was not available in the reviewed literature.

Experimental Protocols

β-Arrestin Recruitment Assay (PathHunter® Assay)

This assay is designed to quantify the interaction between a G-protein coupled receptor (GPCR) and β-arrestin upon ligand binding. The PathHunter® system is a proprietary β-galactosidase enzyme fragment complementation assay.

Principle: The target receptor (e.g., ACKR3) is fused to a small enzyme fragment (ProLink™), and β-arrestin is fused to the larger, complementing enzyme fragment (Enzyme Acceptor). Upon agonist (e.g., this compound) binding to the receptor, β-arrestin is recruited to the intracellular domain of the receptor. This brings the two enzyme fragments into close proximity, forcing their complementation and forming an active β-galactosidase enzyme. The activity of this reconstituted enzyme is then measured by the hydrolysis of a chemiluminescent substrate, producing a luminescent signal that is proportional to the extent of β-arrestin recruitment.

General Methodology:

  • Cell Culture: CHO-K1 or U87 cells stably co-expressing the ACKR3-ProLink™ fusion protein and the β-arrestin-Enzyme Acceptor fusion protein are cultured in appropriate media and conditions.

  • Cell Plating: Cells are seeded into 384-well microplates and incubated to allow for adherence.

  • Compound Addition: A dilution series of this compound is prepared and added to the respective wells. Control wells receive vehicle or a known agonist.

  • Incubation: The plates are incubated for a specified period (e.g., 90 minutes) at 37°C in a humidified incubator with 5% CO2 to allow for receptor activation and β-arrestin recruitment.

  • Substrate Addition: The PathHunter® detection reagent, containing the chemiluminescent substrate, is added to each well.

  • Signal Detection: After a further incubation period, the luminescent signal is read using a plate reader.

  • Data Analysis: The raw luminescence units are normalized to controls, and dose-response curves are generated to calculate the EC50 value.[1][4]

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure ion channel activity, in this case, the inhibition of voltage-gated calcium channel CaV2.2 by this compound.

Principle: A glass micropipette with a very fine tip is used as an electrode. This micropipette is brought into contact with the membrane of a single cell, and a tight seal (gigaohm seal) is formed. The membrane patch within the pipette tip is then ruptured by applying suction, allowing for electrical access to the entire cell interior ("whole-cell" configuration). This configuration allows for the control of the cell's membrane potential (voltage-clamp) and the measurement of the ionic currents flowing across the cell membrane through ion channels.

General Methodology:

  • Cell Preparation: Cells heterologously expressing CaV2.2 channels (e.g., HEK293 cells) or primary neurons are prepared and placed in a recording chamber on the stage of a microscope.

  • Pipette Preparation: A glass micropipette is fabricated and filled with an intracellular solution that mimics the ionic composition of the cell's cytoplasm.

  • Gigaohm Seal Formation: The micropipette is carefully maneuvered to touch the surface of a cell, and gentle suction is applied to form a high-resistance seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, establishing the whole-cell recording configuration.

  • Voltage-Clamp and Recording: The membrane potential is held at a specific voltage, and voltage steps are applied to activate the CaV2.2 channels. The resulting calcium currents are recorded before and after the application of this compound.

  • Data Acquisition and Analysis: The current traces are amplified, filtered, and digitized. The peak current amplitude is measured, and the percentage of inhibition by this compound is calculated by comparing the current in the presence of the compound to the control current.[3][5][6]

Signaling Pathways and Experimental Workflows

This compound Interaction with ACKR3

The interaction of this compound with the Atypical Chemokine Receptor 3 (ACKR3) leads to the recruitment of β-arrestin. Unlike canonical GPCR signaling, this interaction does not typically result in G-protein activation. The recruitment of β-arrestin can initiate downstream signaling cascades and lead to receptor internalization.

G This compound This compound ACKR3 ACKR3 (Atypical Chemokine Receptor 3) This compound->ACKR3 Binds to Beta_Arrestin β-Arrestin ACKR3->Beta_Arrestin Recruits Downstream_Signaling Downstream Signaling (e.g., MAPK activation) Beta_Arrestin->Downstream_Signaling Receptor_Internalization Receptor Internalization Beta_Arrestin->Receptor_Internalization

This compound-ACKR3 Signaling Pathway
Experimental Workflow for β-Arrestin Recruitment Assay

The following diagram illustrates the key steps involved in a typical β-arrestin recruitment assay used to quantify the interaction between this compound and ACKR3.

G cluster_0 Assay Preparation cluster_1 Experiment cluster_2 Data Acquisition & Analysis Cell_Culture 1. Culture Cells Expressing ACKR3-ProLink & β-arrestin-EA Cell_Plating 2. Seed Cells into 384-well Plate Cell_Culture->Cell_Plating Compound_Addition 3. Add this compound (Dose-Response) Cell_Plating->Compound_Addition Incubation 4. Incubate (e.g., 90 min) Compound_Addition->Incubation Substrate_Addition 5. Add Luminescent Substrate Incubation->Substrate_Addition Signal_Detection 6. Read Luminescence Substrate_Addition->Signal_Detection Data_Analysis 7. Calculate EC50 Signal_Detection->Data_Analysis

β-Arrestin Recruitment Assay Workflow
Logical Relationship of this compound's Dual Activity

Preliminary evidence suggests that this compound exhibits a dual mechanism of action, targeting both the ACKR3 receptor and the CaV2.2 voltage-gated calcium channel. These two distinct molecular interactions may contribute synergistically to its overall pharmacological profile.

G cluster_0 Molecular Targets cluster_1 Cellular Effects cluster_2 Potential Physiological Outcome This compound This compound ACKR3 ACKR3 This compound->ACKR3 CaV22 CaV2.2 Channel This compound->CaV22 Beta_Arrestin_Recruitment β-Arrestin Recruitment ACKR3->Beta_Arrestin_Recruitment Calcium_Influx_Inhibition Inhibition of Ca²⁺ Influx CaV22->Calcium_Influx_Inhibition Analgesia Analgesia Beta_Arrestin_Recruitment->Analgesia Calcium_Influx_Inhibition->Analgesia

Dual Activity of this compound

Conclusion

The preliminary in-vitro studies of this compound have identified at least two distinct molecular targets: the atypical chemokine receptor ACKR3 and the voltage-gated calcium channel CaV2.2. Its interaction with ACKR3 leads to β-arrestin recruitment, a pathway increasingly recognized for its role in modulating cellular signaling. The inhibitory action of this compound on CaV2.2 channels suggests a mechanism for interfering with nociceptive signaling. While the quantitative data for ACKR3 interaction is emerging, further studies are required to determine the precise potency of this compound at the CaV2.2 channel and to fully elucidate the downstream consequences of these molecular interactions. This technical guide provides a foundational understanding of this compound's in-vitro activity, serving as a catalyst for future research and development in the pursuit of novel analgesics.

References

The Enduring Analgesic Legacy of Tabernaemontana divaricata: A Technical Guide to its History, Traditional Use, and Mechanisms in Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tabernaemontana divaricata (L.) R.Br. ex Roem. & Schult., commonly known as crepe jasmine, is a plant with a rich history in traditional medicine across Asia for treating a variety of ailments, including pain and inflammation.[1][2][3][4][5] This technical guide provides an in-depth exploration of the historical and traditional applications of T. divaricata in pain management, supported by modern phytochemical and pharmacological evidence. It details the experimental protocols used to validate its analgesic properties and presents quantitative data from key studies in a structured format for comparative analysis. Furthermore, this guide elucidates the proposed signaling pathways involved in its mechanism of action through detailed diagrams, offering valuable insights for researchers and professionals in the field of natural product-based drug discovery.

Introduction: A Historical Perspective on a Traditional Remedy

Tabernaemontana divaricata, a member of the Apocynaceae family, has been a cornerstone of traditional medicine systems, including Ayurveda and Thai herbal medicine, for centuries.[2][3] Its applications are diverse, ranging from a treatment for eye diseases and skin conditions to its use as an anti-epileptic and brain tonic.[2][6] Notably, various parts of the plant, including the roots, leaves, and flowers, have been traditionally employed for their analgesic and anti-inflammatory properties to alleviate conditions such as toothaches, rheumatic pain, and headaches.[3][4][5][6] The milky latex of the plant is also traditionally applied to wounds to reduce inflammation.[6] This enduring legacy in traditional pain management has prompted scientific investigation into its phytochemical constituents and pharmacological activities.

The primary bioactive compounds responsible for the analgesic effects of T. divaricata are believed to be a diverse array of indole (B1671886) alkaloids.[7][8] Phytochemical analyses have led to the isolation and identification of numerous alkaloids, including coronaridine, voacangine, catharanthine, and conolidine, which have demonstrated significant analgesic and anti-inflammatory activities in preclinical studies.[8][9] These findings provide a scientific basis for the plant's traditional use and highlight its potential as a source for novel analgesic drug candidates.

Quantitative Analysis of Analgesic Efficacy

The analgesic properties of various extracts of Tabernaemontana divaricata have been quantified in several preclinical studies. The following tables summarize the key findings from these investigations, providing a comparative overview of the doses, experimental models, and observed effects.

Table 1: Analgesic Activity of Tabernaemontana divaricata Extracts in the Acetic Acid-Induced Writhing Test

Extract/FractionDose (mg/kg, p.o.)Animal Model% Inhibition of WrithingStandard Drug (Dose)Reference
Ethanolic Flower Extract125Wistar RatsSignificant (p < 0.01)Indomethacin (20 mg/kg)[10][11][12]
Ethanolic Flower Extract250Wistar RatsSignificant (p < 0.01)Indomethacin (20 mg/kg)[10][11][12]
Ethanolic Flower Extract500Wistar RatsSignificant (p < 0.01)Indomethacin (20 mg/kg)[10][11][12]
Methanolic Flower Extract125MiceSignificantAspirin[7][8]
Methanolic Flower Extract250MiceSignificantAspirin[7][8]
Methanolic Flower Extract500MiceSignificantAspirin[7][8]
Methanolic Aerial Parts Extract100MiceSignificantIndomethacin (10 mg/kg)[13]
Methanolic Aerial Parts Extract200MiceSignificant (p < 0.001)Indomethacin (10 mg/kg)[13][14]

Table 2: Analgesic Activity of Tabernaemontana divaricata Extracts in the Hot Plate Test

Extract/FractionDose (mg/kg, p.o.)Animal ModelIncrease in Reaction Time (s)Time Points (min)Standard Drug (Dose)Reference
Ethanolic Flower Extract125Wistar RatsSignificant (p < 0.05)30, 60, 90Indomethacin (20 mg/kg)[10]
Ethanolic Flower Extract250Wistar RatsSignificant (p < 0.05)30, 60, 90Indomethacin (20 mg/kg)[10]
Ethanolic Flower Extract500Wistar RatsSignificant (p < 0.05)30, 60, 90Indomethacin (20 mg/kg)[10]
Methanolic Aerial Parts Extract100MiceSignificant (p < 0.01)-Pentazocine (10 mg/kg)[13][14]
Methanolic Aerial Parts Extract200MiceSignificant (p < 0.001)-Pentazocine (10 mg/kg)[13][14]
Hexane Leaf Fraction62.5, 125, 250Male MiceDose-dependent increase--[15]
Butanol Leaf Fraction62.5, 125, 250Male MiceDose-dependent increase--[15]

Detailed Experimental Protocols

The evaluation of the analgesic potential of Tabernaemontana divaricata has relied on well-established preclinical models of pain. The following sections provide detailed methodologies for the key experiments cited.

Acetic Acid-Induced Writhing Test

This model is used to assess peripheral analgesic activity.

  • Animals: Wistar rats or mice are used.[10][13]

  • Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for a specified period before the experiment.

  • Grouping: Animals are randomly divided into control, standard, and test groups (n=6).[10]

  • Dosing:

    • The control group receives the vehicle (e.g., normal saline).[10]

    • The standard group receives a known analgesic drug (e.g., Indomethacin, 20 mg/kg, p.o.).[10]

    • Test groups receive different doses of the T. divaricata extract (e.g., 125, 250, and 500 mg/kg, p.o.).[10]

  • Induction of Nociception: After a specific time post-dosing (e.g., 30 minutes), 0.6% acetic acid solution (10 ml/kg) is injected intraperitoneally to induce writhing.[10]

  • Observation: The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.[10]

  • Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group.

Hot Plate Test

This method is employed to evaluate central analgesic activity.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

  • Animals: Wistar rats or mice are utilized.[10]

  • Baseline Reaction Time: Before drug administration, the basal reaction time of each animal to the thermal stimulus is recorded by placing it on the hot plate and measuring the time taken to lick its paw or jump. A cut-off time (e.g., 15-20 seconds) is set to prevent tissue damage.

  • Grouping and Dosing: Similar to the writhing test, animals are divided into control, standard, and test groups.

  • Post-Dosing Measurement: The reaction time is measured again at specific intervals after drug administration (e.g., 30, 60, and 90 minutes).[10]

  • Data Analysis: An increase in the reaction time compared to the baseline and the control group indicates an analgesic effect.

Formalin-Induced Paw Licking Test

This model assesses both neurogenic and inflammatory pain.

  • Animals: Mice are typically used.

  • Induction of Nociception: A dilute solution of formalin (e.g., 2.5% in saline) is injected into the sub-plantar surface of the mouse's hind paw.

  • Observation: The time the animal spends licking the injected paw is recorded in two phases:

    • Early Phase (Neurogenic Pain): 0-5 minutes post-formalin injection.

    • Late Phase (Inflammatory Pain): 15-30 minutes post-formalin injection.

  • Grouping and Dosing: Animals are pre-treated with the vehicle, a standard drug, or the T. divaricata extract before the formalin injection.

  • Data Analysis: The duration of paw licking in each phase is compared between the different groups. A reduction in licking time indicates an anti-nociceptive effect.

Visualization of Methodologies and Mechanisms

To provide a clearer understanding of the experimental processes and the proposed mechanisms of action, the following diagrams have been generated.

G cluster_prep Plant Material Preparation cluster_extract Extraction cluster_assay Analgesic Assays cluster_analysis Data Analysis plant T. divaricata Plant Material (e.g., Flowers, Leaves) drying Shade Drying plant->drying powdering Powdering drying->powdering extraction Solvent Extraction (e.g., Ethanol, Methanol) powdering->extraction concentration Concentration extraction->concentration writhing Acetic Acid-Induced Writhing Test concentration->writhing Test Extract hotplate Hot Plate Test concentration->hotplate Test Extract formalin Formalin Test concentration->formalin Test Extract data Quantitative Data Collection (% Inhibition, Reaction Time) writhing->data hotplate->data formalin->data stats Statistical Analysis data->stats

Experimental workflow for evaluating the analgesic activity of T. divaricata.

Proposed Signaling Pathways in Analgesia

Studies on the methanolic extract of T. divaricata flowers (TDFME) suggest that its anti-nociceptive action is mediated through multiple pathways.[7][8]

G cluster_opioid Opioid Pathway cluster_no Nitric Oxide Pathway cluster_katp K+-ATP Channel Pathway cluster_glutamate Glutamatergic Pathway td T. divaricata Alkaloids opioid_receptor Opioid Receptors td->opioid_receptor nos Nitric Oxide Synthase (NOS) td->nos Modulation katp K+-ATP Channels td->katp Opening glutamate_receptor Glutamate Receptors td->glutamate_receptor Inhibition inhibition_pain Inhibition of Pain Signal Transmission opioid_receptor->inhibition_pain Activation l_arginine L-Arginine l_arginine->nos no Nitric Oxide (NO) nos->no nociception_no Nociception no->nociception_no hyperpolarization Hyperpolarization katp->hyperpolarization inhibition_nociception Inhibition of Nociceptive Neuron Firing hyperpolarization->inhibition_nociception glutamate Glutamate glutamate->glutamate_receptor nociception_glutamate Nociception glutamate_receptor->nociception_glutamate

References

Methodological & Application

Total Synthesis of (±)-Conolidine: A Detailed Guide to Two Key Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental procedures for the total synthesis of (±)-Conolidine, a potent non-opioid analgesic alkaloid. Two prominent synthetic routes are presented: the first de novo total synthesis reported by Tarselli et al. (Micalizio's group) in 2011 and a more recent, concise six-step synthesis developed by Chen et al. in 2019. This guide includes step-by-step protocols, quantitative data summarized in tables, and visual diagrams of the synthetic workflows to aid in the replication and further development of these synthetic strategies.

Introduction

Conolidine is a pentacyclic indole (B1671886) alkaloid isolated from the bark of Tabernaemontana divaricata. Its unique structure and potent analgesic properties, which are believed to act through a non-opioid pathway, have made it a significant target for synthetic chemists. The total synthesis of this compound not only provides access to the natural product for further biological studies but also opens avenues for the creation of novel analogs with potentially improved therapeutic profiles. This document outlines two key total syntheses of (±)-conolidine.

Six-Step Total Synthesis of (±)-Conolidine (Chen et al., 2019)

This concise and efficient synthesis achieves the construction of (±)-conolidine in six steps with an overall yield of 19%.[1] Key transformations include a gold(I)-catalyzed Conia-ene reaction and a Pictet-Spengler reaction.[1]

Experimental Workflow

G cluster_0 Synthesis of Key Intermediate (Alkynyl Ketone) cluster_1 Core Assembly and Final Product Formation A N-Tosylindole C Sulfonamide Intermediate A->C n-BuLi, THF -78°C to -15°C, 4h 48% yield B N-Tosylpyrrolidone B->C D Alkynyl Ketone C->D 1-bromo-2-butyne (B41608), K2CO3 CH3CN, 80°C 94% yield E Silyl (B83357) Enol Ether D->E TiPSOTf, 2,6-lutidine 35°C, 5h 97% yield F Cyclized Intermediate E->F [JohnPhosAu(CH3CN)]SbF6 H2O, Toluene, 60°C, 2h 73% yield G Deprotected Amine F->G Sodium naphthalenide THF, -78°C 86% yield H (±)-Conolidine G->H (CH2O)n, TFA CH3CN, reflux, 2h 82% yield

Caption: Six-step synthesis of (±)-Conolidine by Chen et al. (2019).

Quantitative Data Summary
StepStarting MaterialReagents and ConditionsProductYield (%)
1N-Tosylindole, N-Tosylpyrrolidonen-BuLi, THF, -78°C to -15°C, 4 hSulfonamide Intermediate48
2Sulfonamide Intermediate1-bromo-2-butyne, K₂CO₃, CH₃CN, 80°CAlkynyl Ketone94
3Alkynyl KetoneTiPSOTf, 2,6-lutidine, 35°C, 5 hSilyl Enol Ether97
4Silyl Enol Ether[JohnPhosAu(CH₃CN)]SbF₆, H₂O, Toluene, 60°C, 2 hCyclized Intermediate73
5Cyclized IntermediateSodium naphthalenide, THF, -78°CDeprotected Amine86
6Deprotected Amine(CH₂O)n, TFA, CH₃CN, reflux, 2 h(±)-Conolidine82
Overall ~19
Experimental Protocols

Step 1: Synthesis of the Sulfonamide Intermediate

  • To a solution of N-tosylindole (1.4 equiv) in anhydrous THF at -78°C under an inert atmosphere, add n-butyllithium (1.5 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture to -30°C and add a solution of N-tosylpyrrolidone (1.0 equiv) in THF.

  • Allow the reaction to slowly warm to -15°C over 4 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the sulfonamide intermediate (48% yield).

Step 2: Synthesis of the Alkynyl Ketone

  • To a solution of the sulfonamide intermediate from Step 1 in acetonitrile, add potassium carbonate (3.0 equiv) and 1-bromo-2-butyne (1.3 equiv).

  • Heat the mixture to 80°C and stir for 10-12 hours.

  • Cool the reaction to room temperature, filter, and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the alkynyl ketone (94% yield).

Step 3: Formation of the Silyl Enol Ether

  • To a solution of the alkynyl ketone from Step 2 in a suitable solvent, add 2,6-lutidine (3.0 equiv).

  • Add triisopropylsilyl trifluoromethanesulfonate (B1224126) (TiPSOTf) (6.0 equiv) and stir the mixture at 35°C for 5 hours.

  • Quench the reaction and extract the product.

  • Dry the organic phase, concentrate, and purify by chromatography to obtain the silyl enol ether (97% yield, E/Z = 8:92).

Step 4: Gold(I)-Catalyzed Conia-ene Reaction

  • To a solution of the silyl enol ether from Step 3 in toluene, add water (1.0 equiv) and [JohnPhosAu(CH₃CN)]SbF₆ (10 mol%).

  • Heat the reaction mixture to 60°C for 2 hours.

  • Cool to room temperature and purify the crude product directly by column chromatography to yield the cyclized intermediate (73% yield).

Step 5: Deprotection of the Amine

  • In a flask under an inert atmosphere, prepare a solution of sodium naphthalenide in THF.

  • Cool the solution to -78°C and add a solution of the cyclized intermediate from Step 4 in THF.

  • Stir the reaction at -78°C for the appropriate time until completion.

  • Quench the reaction and work up to isolate the deprotected amine (86% yield).

Step 6: Pictet-Spengler Reaction to (±)-Conolidine

  • To a solution of the deprotected amine from Step 5 in acetonitrile, add paraformaldehyde ((CH₂O)n) and trifluoroacetic acid (TFA).

  • Reflux the mixture for 2 hours.

  • Cool the reaction, neutralize, and extract the product.

  • Purify by column chromatography to afford (±)-Conolidine (82% yield).

First de Novo Total Synthesis of (±)-Conolidine (Tarselli et al., 2011)

The pioneering total synthesis of (±)-conolidine was achieved in nine steps with an overall yield of 18%.[2] This route established the first synthetic access to this rare alkaloid. While the detailed experimental procedures from the supplementary information were not available in the search results, a high-level overview of the synthetic strategy is presented below.

Synthetic Workflow Overview

G A Commercially Available Starting Material B Intermediate 1 A->B Multi-step sequence C Intermediate 2 B->C Functional group manipulations D Key Cyclization Precursor C->D Formation of cyclization substrate E Azabicyclo[4.2.2]decane Core D->E Key Cyclization Reaction F (±)-Conolidine E->F Final transformations (e.g., reaction with formaldehyde)

Caption: High-level overview of the nine-step synthesis of (±)-Conolidine.

Quantitative Data Summary
Synthesis StageNumber of StepsOverall Yield (%)
Tarselli et al. (2011)918

Conclusion

The total syntheses of (±)-Conolidine by the Micalizio and Chen groups represent significant achievements in natural product synthesis. The earlier work by Tarselli et al. provided the first synthetic route to this important molecule, enabling its initial pharmacological evaluation. The more recent synthesis by Chen et al. offers a more concise and efficient pathway, which may facilitate the production of larger quantities of this compound and its analogs for further drug discovery and development efforts. The detailed protocols and data provided herein are intended to serve as a valuable resource for researchers in the field.

References

Application Notes & Protocols for the Extraction of Conolidine from Tabernaemontana divaricata

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Conolidine is a potent, non-opioid analgesic indole (B1671886) alkaloid isolated from the bark of the tropical flowering shrub Tabernaemontana divaricata.[1][2] Its unique mechanism of action, which involves the modulation of the atypical chemokine receptor 3 (ACKR3), presents a promising avenue for the development of new pain therapeutics with potentially fewer side effects than traditional opioids.[1] However, the extremely low natural abundance of this compound, reported to be approximately 0.00014% of the dried bark's weight, makes its extraction and purification a significant challenge.[1]

These application notes provide a comprehensive, step-by-step protocol for the extraction and purification of this compound from T. divaricata plant material. The protocol is based on established methods for alkaloid isolation and incorporates best practices for purification and analysis.

I. Data Presentation

Due to the limited availability of direct comparative studies on this compound extraction, the following tables outline the expected yields and the parameters for analytical quantification.

Table 1: Expected Yield of this compound from Tabernaemontana divaricata Bark

Plant MaterialExtraction MethodExpected Yield (%)Reference
Dried BarkSolvent Extraction~0.00014%[1]

Table 2: Parameters for HPLC-UV Quantification of this compound

ParameterRecommended Specification
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile (B52724) and water with 0.1% formic acid
Flow Rate 1.0 mL/min
Detection Wavelength UV detection (scan for optimal wavelength, likely 220-280 nm)
Injection Volume 10-20 µL
Column Temperature 25-30 °C

Table 3: Parameters for LC-MS/MS Quantification of this compound

ParameterRecommended Specification
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ of this compound
Product Ions (Q3) To be determined by infusion of a purified standard
Collision Energy To be optimized for characteristic fragment ions
LC Conditions As per HPLC-UV method

II. Experimental Protocols

This protocol is divided into three main stages: extraction of the crude alkaloid mixture, purification of this compound, and quantification of the final product.

Protocol 1: Acid-Base Solvent Extraction of Crude Alkaloids

This protocol describes a standard acid-base extraction method for isolating alkaloids from plant material.

Materials:

  • Dried and powdered bark of Tabernaemontana divaricata

  • Methanol (B129727) or Ethanol (ACS grade)

  • 10% Acetic Acid solution

  • Ammonium (B1175870) Hydroxide solution (28%)

  • Chloroform (B151607) or Dichloromethane

  • Anhydrous Sodium Sulfate

  • Rotary evaporator

  • Large glass beakers and flasks

  • Separatory funnel

  • Filter paper

Procedure:

  • Maceration: a. Weigh 1 kg of finely powdered, dried bark of T. divaricata. b. Place the powdered bark in a large glass container and add 5 L of methanol or ethanol. c. Macerate the mixture for 48-72 hours at room temperature with occasional stirring.

  • Filtration and Concentration: a. Filter the mixture through filter paper to separate the plant debris from the solvent extract. b. Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40-50°C until a crude extract remains.

  • Acid-Base Partitioning: a. Dissolve the crude extract in 500 mL of 10% acetic acid. This will protonate the basic alkaloids, making them soluble in the aqueous acidic solution. b. Transfer the acidic solution to a separatory funnel and wash it three times with 250 mL of a non-polar solvent like hexane (B92381) to remove non-alkaloidal compounds. Discard the hexane layers. c. Adjust the pH of the aqueous layer to 9-10 by slowly adding ammonium hydroxide. This will deprotonate the alkaloids, making them insoluble in water but soluble in organic solvents. d. Extract the basified aqueous solution three times with 300 mL of chloroform or dichloromethane. e. Combine the organic layers.

  • Drying and Evaporation: a. Dry the combined organic extract over anhydrous sodium sulfate. b. Filter the dried extract and evaporate the solvent under reduced pressure to obtain the crude alkaloid fraction.

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines the purification of this compound from the crude alkaloid extract using silica (B1680970) gel column chromatography.

Materials:

  • Crude alkaloid extract from Protocol 1

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Hexane (HPLC grade)

  • Ethyl Acetate (B1210297) (HPLC grade)

  • Methanol (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Fraction collection tubes

Procedure:

  • Column Packing: a. Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. b. Allow the silica gel to settle, ensuring a uniform and air-bubble-free packing.

  • Sample Loading: a. Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase (e.g., hexane with a small amount of ethyl acetate). b. Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution: a. Begin elution with a non-polar mobile phase, such as 100% hexane. b. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane (gradient elution). A suggested gradient is as follows:

    • 100% Hexane
    • 95:5 Hexane:Ethyl Acetate
    • 90:10 Hexane:Ethyl Acetate
    • 80:20 Hexane:Ethyl Acetate
    • 70:30 Hexane:Ethyl Acetate
    • 50:50 Hexane:Ethyl Acetate
    • 100% Ethyl Acetate
    • 95:5 Ethyl Acetate:Methanol c. Collect the eluate in fractions of 10-20 mL.

  • Fraction Analysis: a. Monitor the separation by spotting aliquots of the collected fractions on TLC plates. b. Develop the TLC plates in a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3). c. Visualize the spots under a UV lamp. d. Combine the fractions that contain a spot corresponding to this compound (based on a reference standard if available, or by further analytical characterization).

  • Isolation: a. Pool the fractions containing pure this compound. b. Evaporate the solvent to obtain the purified this compound.

Protocol 3: Quantification of this compound by HPLC-UV

This protocol provides a general method for quantifying the purity of the isolated this compound.

Materials:

  • Purified this compound

  • HPLC system with UV detector

  • C18 reverse-phase column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Volumetric flasks and pipettes

Procedure:

  • Standard Preparation: a. Prepare a stock solution of a known concentration of a this compound standard in methanol or acetonitrile. b. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: a. Dissolve a precisely weighed amount of the purified this compound sample in the mobile phase to a known concentration.

  • Chromatographic Analysis: a. Set up the HPLC system with the parameters outlined in Table 2. b. Inject the calibration standards to generate a calibration curve. c. Inject the sample solution.

  • Data Analysis: a. Determine the peak area of this compound in the sample chromatogram. b. Calculate the concentration of this compound in the sample using the calibration curve.

III. Visualizations

Experimental Workflow Diagram

experimental_workflow Figure 1: Experimental Workflow for this compound Extraction and Purification plant_material T. divaricata Bark (Dried and Powdered) maceration Maceration (Methanol/Ethanol) plant_material->maceration filtration Filtration & Concentration maceration->filtration crude_extract Crude Extract filtration->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids column_chrom Column Chromatography (Silica Gel) crude_alkaloids->column_chrom fractions Fraction Collection & TLC Analysis column_chrom->fractions pure_this compound Purified this compound fractions->pure_this compound quantification Quantification (HPLC-UV / LC-MS) pure_this compound->quantification

Caption: Figure 1: Experimental Workflow for this compound Extraction and Purification

This compound Signaling Pathway Diagram

conolidine_signaling Figure 2: Proposed Signaling Pathway of this compound cluster_cell Cell Membrane ACKR3 ACKR3 Receptor Endogenous_Opioids Endogenous Opioids (e.g., Enkephalins) ACKR3->Endogenous_Opioids Scavenging is inhibited Opioid_Receptor Opioid Receptor (μ, δ, κ) Analgesia Analgesia (Pain Relief) Opioid_Receptor->Analgesia Leads to This compound This compound This compound->ACKR3 Binds and acts as an agonist Endogenous_Opioids->Opioid_Receptor Increased availability to bind

Caption: Figure 2: Proposed Signaling Pathway of this compound

References

Application Notes and Protocols for the Mass Spectrometric Characterization of Conolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conolidine, a naturally occurring indole (B1671886) alkaloid derived from the bark of the Tabernaemontana divarica plant, has garnered significant interest for its potent analgesic properties, which appear to be mediated through a novel mechanism distinct from traditional opioids. This has positioned this compound as a promising lead compound in the development of new pain therapeutics with potentially fewer side effects. Mass spectrometry is an indispensable tool for the structural elucidation, identification, and quantification of this compound in various matrices, from plant extracts to biological fluids. These application notes provide an overview of mass spectrometry techniques and detailed protocols for the characterization of this compound.

Mass Spectrometry Techniques for this compound Characterization

Several mass spectrometry techniques can be employed for the comprehensive analysis of this compound. The choice of technique depends on the specific research question, whether it is qualitative characterization, quantitative analysis, or metabolite identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most common and powerful technique for the analysis of this compound in complex mixtures such as plasma, urine, and plant extracts. LC provides excellent separation of this compound from other matrix components, while tandem mass spectrometry (MS/MS) offers high sensitivity and selectivity for both quantification and structural confirmation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a viable option for the analysis of this compound, particularly after derivatization to increase its volatility. This technique can provide complementary information to LC-MS and is well-suited for the analysis of less polar compounds and for establishing libraries of mass spectra.

  • High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap or Time-of-Flight (TOF) mass spectrometry provide highly accurate mass measurements, which are crucial for determining the elemental composition of this compound and its metabolites, aiding in their unambiguous identification.

Quantitative Data Summary

The following tables summarize representative quantitative data that can be obtained from LC-MS/MS analysis of this compound. Please note that these are illustrative examples based on typical performance for similar analytes, as extensive public data for this compound is limited.

Table 1: LC-MS/MS Method Validation Parameters for this compound in Human Plasma

ParameterResult
Linearity Range0.1 - 100 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Accuracy (%Bias)± 15%
Recovery> 85%
Matrix Effect< 15%

Table 2: Multiple Reaction Monitoring (MRM) Transitions for this compound and an Internal Standard (IS)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (Quantifier)311.2184.125
This compound (Qualifier)311.2156.130
Internal Standard (e.g., Deuterated this compound)316.2189.125

Experimental Protocols

Protocol for LC-MS/MS Analysis of this compound in Human Plasma

Objective: To quantify the concentration of this compound in human plasma samples.

Materials:

  • Human plasma

  • This compound analytical standard

  • Deuterated this compound (or other suitable internal standard)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • Vortex mixer

  • LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

  • Sample Preparation (Solid Phase Extraction):

    • To 200 µL of plasma, add 20 µL of internal standard solution (e.g., 100 ng/mL deuterated this compound in methanol).

    • Add 600 µL of 0.1% formic acid in water and vortex for 30 seconds.

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute this compound with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: 10% B to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

      • Column Temperature: 40°C

    • MS/MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Scan Type: Multiple Reaction Monitoring (MRM)

      • MRM Transitions: See Table 2.

      • Ion Source Temperature: 500°C

      • Ion Spray Voltage: 5500 V

Data Analysis:

  • Quantify this compound by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.

Protocol for GC-MS Analysis of this compound from Plant Material

Objective: To identify the presence of this compound in a plant extract.

Materials:

  • Dried and powdered bark of Tabernaemontana divarica

  • Methanol, analytical grade

  • Ammonia (B1221849) solution

  • Dichloromethane (B109758) (DCM), analytical grade

  • Sodium sulfate, anhydrous

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization

  • GC-MS system

Procedure:

  • Extraction:

    • To 1 g of powdered plant material, add 10 mL of methanol and sonicate for 30 minutes.

    • Filter the extract and evaporate the solvent under reduced pressure.

    • Redissolve the residue in 5 mL of 2M sulfuric acid.

    • Wash the acidic solution with 5 mL of dichloromethane twice to remove non-basic compounds.

    • Make the aqueous layer alkaline (pH ~10) with ammonia solution.

    • Extract the alkaloids with 10 mL of dichloromethane three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness.

  • Derivatization:

    • To the dried extract, add 100 µL of BSTFA with 1% TMCS.

    • Heat the mixture at 70°C for 30 minutes.

  • GC-MS Analysis:

    • GC Conditions:

      • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

      • Carrier Gas: Helium at a constant flow of 1 mL/min

      • Inlet Temperature: 280°C

      • Oven Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 5 minutes.

      • Injection Volume: 1 µL (splitless)

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 50-550

      • Ion Source Temperature: 230°C

      • Transfer Line Temperature: 280°C

Data Analysis:

  • Identify this compound by comparing the retention time and mass spectrum of the peak in the sample with that of an authentic standard. The mass spectrum should be matched against a spectral library if available.

Visualizations

Signaling Pathway of this compound

This compound has been identified as a modulator of the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[1] ACKR3 functions as a scavenger of endogenous opioid peptides, such as enkephalins and dynorphins. By binding to ACKR3, this compound inhibits this scavenging function, thereby increasing the local concentration of these endogenous opioids.[1] This leads to enhanced activation of classical opioid receptors (mu, delta, and kappa), resulting in an analgesic effect. A key feature of this pathway is that this compound itself does not directly bind to the classical opioid receptors, which may contribute to its favorable side-effect profile.[1]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron / Other Cells Endogenous_Opioids Endogenous Opioid Peptides ACKR3 ACKR3/CXCR7 (Scavenger Receptor) Endogenous_Opioids->ACKR3 Scavenging Opioid_Receptors Classical Opioid Receptors (μ, δ, κ) Endogenous_Opioids->Opioid_Receptors Binding & Activation Analgesia Analgesic Effect Opioid_Receptors->Analgesia Signal Transduction This compound This compound This compound->ACKR3 Inhibition

Caption: Signaling pathway of this compound via inhibition of the ACKR3 scavenger receptor.

Experimental Workflow for LC-MS/MS Quantification of this compound

The following diagram illustrates the typical workflow for the quantitative analysis of this compound in a biological matrix using LC-MS/MS.

G Sample_Collection 1. Sample Collection (e.g., Plasma) Spiking 2. Internal Standard Spiking Sample_Collection->Spiking Extraction 3. Solid Phase Extraction (SPE) Spiking->Extraction Evaporation 4. Evaporation to Dryness Extraction->Evaporation Reconstitution 5. Reconstitution Evaporation->Reconstitution LC_Separation 6. LC Separation (C18 Column) Reconstitution->LC_Separation Ionization 7. Electrospray Ionization (ESI) LC_Separation->Ionization MS_Analysis 8. MS/MS Analysis (MRM on Triple Quadrupole) Ionization->MS_Analysis Data_Processing 9. Data Processing & Quantification MS_Analysis->Data_Processing

Caption: Workflow for quantitative analysis of this compound by LC-MS/MS.

Illustrative Fragmentation Pattern of this compound

The fragmentation of this compound in a mass spectrometer provides structural information. The following diagram illustrates a plausible fragmentation pattern based on the structure of this compound and general fragmentation rules for indole alkaloids.

G Conolidine_MH [M+H]+ m/z 311.2 Fragment_1 Fragment 1 m/z 283.2 ([M+H - C2H4]+) Conolidine_MH->Fragment_1 Loss of ethylene Fragment_2 Fragment 2 m/z 184.1 Conolidine_MH->Fragment_2 Fragment_3 Fragment 3 m/z 156.1 Fragment_2->Fragment_3

Caption: Representative fragmentation pathway for this compound.

References

Application Notes and Protocols for the Structural Elucidation of Conolidine via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conolidine is a structurally complex indole (B1671886) alkaloid isolated from the bark of the Tabernaemontana divaricata shrub, a plant used in traditional medicine.[1] It has garnered significant interest from the scientific community for its potent analgesic properties, which appear to operate via novel mechanisms distinct from traditional opioids, potentially offering a new avenue for pain management without the associated side effects.[2][3] The intricate, polycyclic architecture of this compound makes its structural elucidation a challenging task, for which Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool.

These application notes provide a comprehensive overview of the use of 1D and 2D NMR spectroscopy for the unambiguous structural determination of this compound. Detailed protocols for sample preparation and spectral acquisition are included to guide researchers in obtaining high-quality data.

Application Notes: Elucidating the this compound Scaffold

The structural elucidation of this compound relies on a suite of NMR experiments that, when used in conjunction, provide a complete picture of the molecule's connectivity and stereochemistry. The primary techniques include ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

1. 1D NMR: ¹H and ¹³C Spectra

  • ¹H NMR Spectroscopy: This is the starting point for any structural analysis. The ¹H NMR spectrum of this compound reveals the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal integrations (relative number of protons), and splitting patterns (J-coupling), which provide information about neighboring protons. Key regions in the this compound spectrum include the aromatic protons of the indole ring, the olefinic proton of the ethylidene group, and a complex series of signals in the aliphatic region corresponding to the intricate cage-like structure.

  • ¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, providing a count of the distinct carbon environments. The chemical shifts indicate the type of carbon (e.g., C=O, C=C, C-N, CH, CH₂, CH₃). For this compound, this allows for the identification of the carbonyl carbon, the sp² carbons of the indole and ethylidene moieties, and the sp³ carbons of the polycyclic framework.

2. 2D NMR: Piecing the Puzzle Together

While 1D NMR provides essential pieces of information, 2D NMR experiments reveal how these pieces are connected.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of proton spin systems. For this compound, COSY is crucial for identifying connected aliphatic protons within the bicyclo[4.2.2]decane core and establishing the connectivity within the ethyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH). Each cross-peak in an HSQC spectrum links a specific proton to its carbon, providing a definitive assignment of which proton is bonded to which carbon. This is instrumental in assigning the complex aliphatic signals of this compound.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for elucidating the complete carbon skeleton of complex molecules like this compound. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). These long-range correlations act as bridges between different spin systems identified by COSY, allowing for the assembly of the entire molecular framework. For instance, HMBC correlations from the indole N-H proton to nearby carbons can confirm the orientation of the indole ring, while correlations from the ethylidene protons can connect this side chain to the main polycyclic structure.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for synthetic (±)-conolidine, which has been reported to be identical to the natural product. The data was recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Inferred Assignment
8.95 br s - N-H (Indole)
7.58 d 7.8 Ar-H
7.35 d 8.1 Ar-H
7.33 ddd 8.1, 6.3, 1.4 Ar-H
7.11 ddd 8.1, 6.3, 1.4 Ar-H
5.49 q 6.7 =CH-CH₃
4.79 d 18.5 CH₂
4.29 d 18.5 CH₂
3.99 br d 6.0 CH
3.88 br d 15.8 CH₂
3.43 ddd 13.4, 8.4, 2.5 CH₂
3.33 br d 15.8 CH₂
3.14 - 3.07 m - CH
2.20 - 2.10 m - CH₂
2.10 - 2.03 m - CH₂
1.52 d 6.7 =CH-CH₃

Data sourced from Chen et al., J. Nat. Prod. 2019, 82, 11, 2972–2978.[4]

Table 2: ¹³C NMR Data for this compound (101 MHz, CDCl₃)

Chemical Shift (δ) ppm Inferred Assignment
193.6 C=O
136.3 Ar-C
133.5 Ar-C
130.3 C=CH
128.0 Ar-CH
126.6 Ar-C
123.2 Ar-CH
121.0 C=CH
120.5 Ar-CH
120.3 Ar-CH
111.9 Ar-C
55.2 CH
53.5 CH
48.2 CH₂
44.4 CH₂
23.1 CH₂
12.9 CH₃

Data sourced from Chen et al., J. Nat. Prod. 2019, 82, 11, 2972–2978.[4]

Visualization of the Elucidation Workflow

The logical flow from sample preparation to final structure confirmation is a systematic process. The following diagram illustrates this workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_exp NMR Experiments cluster_analysis Data Analysis & Elucidation Isolation Isolation of this compound (e.g., from T. divaricata or total synthesis) SamplePrep Sample Preparation (Dissolution in CDCl3, filtration) Isolation->SamplePrep NMR_Tube Transfer to 5mm NMR Tube SamplePrep->NMR_Tube Spectrometer Data Acquisition (e.g., 400-600 MHz Spectrometer) NMR_Tube->Spectrometer H1 1D ¹H NMR Spectrometer->H1 C13 1D ¹³C NMR Spectrometer->C13 COSY 2D COSY Spectrometer->COSY HSQC 2D HSQC Spectrometer->HSQC HMBC 2D HMBC Spectrometer->HMBC Analysis Correlational Analysis (Connecting fragments, assigning signals) H1->Analysis C13->Analysis COSY->Analysis HSQC->Analysis HMBC->Analysis Structure Proposed Structure of this compound Analysis->Structure Final Final Structure Confirmation Structure->Final Confirmation

Caption: Workflow for the structural elucidation of this compound using NMR.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

This protocol outlines the steps for preparing a this compound sample for NMR spectroscopy.

Materials:

  • This compound sample (isolated natural product or synthetic)

  • Deuterated chloroform (CDCl₃) of high purity (≥99.8 atom % D)

  • 5 mm NMR tubes

  • Glass Pasteur pipette

  • Small plug of cotton or glass wool

  • Small vial

Procedure:

  • Weighing: Accurately weigh approximately 5-10 mg of the this compound sample for ¹H NMR and 2D experiments. A higher concentration (20-50 mg) may be required for a high-quality ¹³C NMR spectrum in a shorter time.

  • Dissolution: Transfer the weighed sample into a clean, dry small vial. Add approximately 0.6-0.7 mL of CDCl₃. Gently swirl the vial to dissolve the sample completely.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filtration is essential.

    • Place a small plug of cotton or glass wool into a Pasteur pipette, ensuring it is snug but not overly compressed.

    • Using the pipette, transfer the this compound solution from the vial into the 5 mm NMR tube. The wool plug will filter out any suspended particles.

  • Volume Adjustment: The final sample height in the NMR tube should be approximately 4-5 cm (corresponding to ~0.6 mL) to ensure it is within the active detection volume of the spectrometer's coils.

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly with the sample identity and solvent.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol (B130326) or ethanol (B145695) to remove any dust or fingerprints.

Protocol 2: Acquisition of 1D and 2D NMR Spectra

This protocol provides general parameters for acquiring a standard suite of NMR spectra for this compound on a 400 or 500 MHz spectrometer. Note that specific parameters may need to be optimized based on the instrument and sample concentration.

1. ¹H NMR Spectrum Acquisition

  • Experiment: Standard 1D proton experiment.

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Angle: 30-45 degrees

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay (d1): 1-2 seconds

  • Number of Scans (ns): 8-16

  • Spectral Width: 12-16 ppm

  • Processing: Apply an exponential window function (line broadening of 0.3 Hz) before Fourier transformation. Phase and baseline correct the spectrum. Reference the residual CHCl₃ signal to 7.26 ppm.

2. ¹³C{¹H} NMR Spectrum Acquisition

  • Experiment: Proton-decoupled 1D carbon experiment.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Angle: 30-45 degrees

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans (ns): 1024-4096 (or more, depending on concentration)

  • Spectral Width: 200-220 ppm

  • Processing: Apply an exponential window function (line broadening of 1-2 Hz). Reference the CDCl₃ signal to 77.16 ppm.

3. 2D COSY Spectrum Acquisition

  • Experiment: Gradient-selected COSY (gCOSY).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (ns): 2-4 per increment

  • Increments (F1): 256-512

  • Relaxation Delay (d1): 1.5 seconds

  • Spectral Width (F1 and F2): 10-12 ppm

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions. Symmetrize the spectrum if necessary.

4. 2D HSQC Spectrum Acquisition

  • Experiment: Gradient-selected, phase-sensitive HSQC with multiplicity editing (if available).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (ns): 4-8 per increment

  • Increments (F1): 256

  • Relaxation Delay (d1): 1.5 seconds

  • ¹J(CH) Coupling Constant: Optimized for ~145 Hz

  • Spectral Width (F2 - ¹H): 10-12 ppm

  • Spectral Width (F1 - ¹³C): 160-180 ppm

  • Processing: Apply a squared sine-bell window function in both dimensions.

5. 2D HMBC Spectrum Acquisition

  • Experiment: Gradient-selected HMBC.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (ns): 8-16 per increment

  • Increments (F1): 256-512

  • Relaxation Delay (d1): 2 seconds

  • Long-Range Coupling Constant (ⁿJ(CH)): Optimized for 8 Hz (this value allows for the detection of a wide range of 2- and 3-bond correlations).

  • Spectral Width (F2 - ¹H): 10-12 ppm

  • Spectral Width (F1 - ¹³C): 200-220 ppm

  • Processing: Apply a sine-bell window function in both dimensions.

Visualization of Key Structural Correlations

The following diagram illustrates how the different NMR experiments provide correlations that define a key fragment of the this compound structure.

Caption: Key NMR correlations for the ethylidene fragment of this compound.

References

Application Notes and Protocols for Conolidine Receptor Binding to ACKR3/CXCR7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conolidine, a natural alkaloid derived from the Tabernaemontana divaricata plant, has demonstrated significant analgesic properties. Recent research has identified the atypical chemokine receptor 3 (ACKR3), also known as CXCR7, as the primary molecular target for this compound.[1][2] Unlike classical opioid receptors, ACKR3 does not couple to G-proteins to initiate signaling cascades. Instead, it functions as a scavenger receptor for endogenous opioid peptides, such as enkephalins and dynorphins.[1][3] By binding to ACKR3, this compound acts as a modulator, inhibiting this scavenging function. This leads to an increased availability of endogenous opioids to bind to and activate classical opioid receptors (μ, δ, and κ), ultimately resulting in pain relief.[1][2] This unique mechanism of action presents a promising avenue for the development of novel analgesics with potentially fewer side effects than traditional opioids.

These application notes provide detailed protocols for conducting receptor binding and functional assays to characterize the interaction of this compound and its analogs with the ACKR3/CXCR7 receptor.

Quantitative Data Summary

The following table summarizes the quantitative data for the interaction of this compound with the ACKR3/CXCR7 receptor.

LigandAssay TypeCell LineReceptor SpeciesParameterValueEfficacyReference
This compoundβ-arrestin-2 Recruitment (PathHunter)CHO-K1HumanEC5027 µM185% (vs. CXCL12)[1]
This compoundβ-arrestin-2 Recruitment (NanoBiT)U87HumanEC5016 µM-[1]
This compoundβ-arrestin-2 Recruitment (NanoBiT)U87MouseEC5022 µM-[1]
This compoundβ-arrestin-1 Recruitment (NanoBiT)U87HumanEC5019 µM-[1]
RTI-5152-12β-arrestin Recruitment--Potency15-fold > this compound-[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound's action on ACKR3 and the general experimental workflow for its characterization.

Conolidine_ACKR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Endogenous_Opioids Endogenous Opioid Peptides ACKR3 ACKR3/CXCR7 This compound->ACKR3 Binds to Classical_Opioid_Receptors Classical Opioid Receptors (μ, δ, κ) Endogenous_Opioids->Classical_Opioid_Receptors Increased Availability Endogenous_Opioids->ACKR3 Normally Scavenged Analgesia Analgesia Classical_Opioid_Receptors->Analgesia Activation leads to Beta_Arrestin β-Arrestin ACKR3->Beta_Arrestin Recruits Scavenging_Blocked Scavenging Blocked ACKR3->Scavenging_Blocked Leads to Internalization Receptor Internalization Beta_Arrestin->Internalization

Figure 1: this compound's Mechanism of Action on ACKR3.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., U87, CHO-K1 expressing ACKR3) start->cell_culture binding_assay Competition Binding Assay (Fluorescent Ligand Displacement) cell_culture->binding_assay functional_assay Functional Assay (β-Arrestin Recruitment) cell_culture->functional_assay data_analysis Data Analysis (IC50 / EC50 Determination) binding_assay->data_analysis functional_assay->data_analysis end End data_analysis->end

Figure 2: Experimental Workflow for this compound-ACKR3 Interaction.

Experimental Protocols

Competition Binding Assay Protocol

This protocol is designed to determine the binding affinity of this compound to ACKR3 by measuring its ability to compete with a fluorescently labeled ligand.

Materials:

  • U87 or CHO-K1 cells stably expressing human ACKR3/CXCR7

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4)

  • Fluorescently labeled CXCL12 (e.g., Alexa Fluor 647-labeled CXCL12)

  • Unlabeled this compound

  • 96-well black, clear-bottom microplates

  • Flow cytometer or microplate reader with fluorescence capabilities

Procedure:

  • Cell Preparation:

    • Culture ACKR3-expressing cells to ~80-90% confluency.

    • Harvest cells using a non-enzymatic cell dissociation solution.

    • Wash the cells with ice-cold assay buffer and resuspend to a final concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Prepare serial dilutions of unlabeled this compound in assay buffer.

    • In a 96-well plate, add 50 µL of the cell suspension to each well.

    • Add 25 µL of the this compound serial dilutions or assay buffer (for total binding and control wells) to the respective wells.

    • Add 25 µL of fluorescently labeled CXCL12 at a final concentration of 5 nM to all wells except the "no ligand" control.

  • Incubation:

    • Incubate the plate on ice for 2-3 hours, protected from light, to prevent receptor internalization.[1]

  • Data Acquisition:

    • Wash the cells twice with ice-cold assay buffer to remove unbound ligand.

    • Resuspend the cells in 100 µL of assay buffer.

    • Measure the fluorescence intensity using a flow cytometer or a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with cells but no fluorescent ligand).

    • Plot the fluorescence intensity against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

β-Arrestin Recruitment Assay Protocol

This functional assay measures the ability of this compound to induce the recruitment of β-arrestin to the ACKR3 receptor, a hallmark of its activation. The following is a generalized protocol based on NanoLuc® Binary Technology (NanoBiT®).

Materials:

  • U87 cells co-expressing ACKR3 fused to one NanoBiT® subunit (e.g., LgBiT) and β-arrestin-1 or -2 fused to the complementary subunit (e.g., SmBiT).

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Opti-MEM® I Reduced Serum Medium

  • Nano-Glo® Live Cell Reagent

  • This compound

  • 96-well white, opaque microplates

  • Luminometer

Procedure:

  • Cell Preparation:

    • Seed the engineered U87 cells in a 96-well white plate at a density of 2 x 10^4 cells per well.

    • Incubate overnight at 37°C in a CO2 incubator.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in Opti-MEM®.

  • Assay Execution:

    • Carefully remove the cell culture medium from the wells.

    • Add 80 µL of Opti-MEM® to each well.

    • Add 20 µL of the this compound serial dilutions to the respective wells. For a positive control, use a known ACKR3 agonist like CXCL12. For a negative control, use vehicle (e.g., DMSO in Opti-MEM®).

    • Incubate the plate at 37°C for 30-60 minutes.

  • Detection:

    • Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.

    • Add 25 µL of the reagent to each well.

    • Incubate the plate at room temperature for 10 minutes, protected from light.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the luminescence signal against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion

The provided protocols offer a robust framework for investigating the interaction of this compound with the ACKR3/CXCR7 receptor. Characterizing the binding affinity and functional activity of this compound and its analogs is crucial for the development of this novel class of analgesics. The unique mechanism of action, which involves modulating the endogenous opioid system rather than direct agonism of classical opioid receptors, holds significant promise for creating safer and more effective pain therapies.

References

Application Notes and Protocols for Determining Conolidine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conolidine, a naturally occurring indole (B1671886) alkaloid, has demonstrated significant cytotoxic effects against various cancer cell lines.[1][2] Its mechanism of action involves the induction of apoptosis and senescence, making it a compound of interest for anti-cancer drug development.[1] This document provides detailed protocols for key cell-based assays to determine the cytotoxicity of this compound, methods for data presentation, and visualizations of experimental workflows and associated signaling pathways.

Data Presentation: this compound Cytotoxicity

The anti-proliferative effects of this compound have been quantified across a range of human carcinoma cell lines. The following tables summarize the 50% growth inhibition (GI₅₀) values obtained from MTT assays after 72 hours of exposure to this compound.

Table 1: Anti-proliferative Effects of this compound on Human Carcinoma Cell Lines [2]

Cell LineTissue OriginGI₅₀ (µM)
MCF-7Breast (ER+)0.054
MDA-MB-468Breast (Triple-negative)~0.3
HT-29Colorectal~0.3
MIAPaCa-2Pancreatic~0.3
A549Lung0.405
HCT-116Colorectal0.454
MDA-MB-231Breast≤ 0.17
T-47DBreast≤ 0.17
ZR-75-BBreast≤ 0.17
PANC-1PancreaticSimilarly sensitive to MIAPaCa-2
Caco-2Colorectal0.417

Table 2: Anti-proliferative Effects of this compound on B-cell Lymphoma and Non-cancerous Cell Lines [2][3]

Cell LineCell TypeGI₅₀ (µM)
DoHH2B-cell Lymphoma≤ 0.127
ValloisB-cell Lymphoma≤ 0.122
MCF10AProliferative benign fibrocystic epithelial breast~0.23
MRC-5Foetal lung fibroblast0.992

Experimental Protocols

Herein are detailed protocols for assessing this compound-induced cytotoxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium (serum-free for incubation step)[7]

  • 96-well microplates

  • Dimethyl sulfoxide (B87167) (DMSO) or other solubilization solution[5]

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound from the stock solution in a complete culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, carefully remove the medium.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the MTT solution without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot a dose-response curve and determine the GI₅₀ value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_this compound Add this compound Dilutions incubate_24h->add_this compound incubate_treatment Incubate (e.g., 72h) add_this compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt add_solubilizer Add DMSO incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance

MTT Assay Experimental Workflow.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8][9]

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which is proportional to the number of lysed cells.[9]

Materials:

  • This compound stock solution (in DMSO)

  • LDH cytotoxicity assay kit (e.g., from Promega, Cayman Chemical, or similar)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol. It is crucial to include the following controls:

      • Untreated cells (Spontaneous LDH release): Cells treated with vehicle only.

      • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit) 1 hour before the end of the incubation period.

      • Culture medium background: Medium without cells.[8]

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the cells.[10]

    • Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 100 µL of the reaction mixture to each well of the new plate containing the supernatants.[10]

    • Incubate for 30 minutes at room temperature, protected from light.[10]

  • Absorbance Measurement:

    • Add 50 µL of stop solution (if required by the kit) to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the culture medium background from all absorbance readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

LDH Assay Experimental Workflow.
Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[12] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[13]

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Preparation and Treatment:

    • Seed cells in 6-well plates and treat with this compound for the desired time.

    • Harvest both adherent and floating cells.

  • Cell Staining:

    • Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[1]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1]

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.[1]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The cell populations are identified as follows:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

AnnexinV_PI_Workflow treat_cells Treat Cells with this compound harvest_cells Harvest Cells treat_cells->harvest_cells wash_pbs Wash with PBS harvest_cells->wash_pbs resuspend_buffer Resuspend in Binding Buffer wash_pbs->resuspend_buffer add_stains Add Annexin V-FITC & PI resuspend_buffer->add_stains incubate Incubate 15-20 min (dark) add_stains->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze

Annexin V/PI Assay Workflow.
Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Principle: The assay provides a proluminescent caspase-3/7 substrate. Cleavage of this substrate by caspases-3/7 releases aminoluciferin, which is a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[14]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with this compound as previously described.

  • Assay Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent directly to each well containing 100 µL of cell culture medium.

  • Incubation:

    • Mix the contents of the wells by gently shaking the plate.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence of each sample using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the fold increase in caspase-3/7 activity compared to the untreated control.

Caspase_Glo_Workflow cluster_prep Preparation & Treatment cluster_assay Assay seed_cells Seed Cells in White Plate treat_cells Treat with this compound seed_cells->treat_cells add_reagent Add Caspase-Glo 3/7 Reagent treat_cells->add_reagent incubate_reagent Incubate 1-2h add_reagent->incubate_reagent read_luminescence Read Luminescence incubate_reagent->read_luminescence

Caspase-Glo® 3/7 Assay Workflow.

Signaling Pathways

This compound-induced cytotoxicity is associated with specific signaling pathways that lead to cell cycle arrest and apoptosis.

This compound-Induced Cell Cycle Arrest and Apoptosis

Studies have shown that this compound treatment can lead to an increase in reactive oxygen species (ROS), upregulation of the cyclin-dependent kinase inhibitor p21, and subsequent inhibition of CDK2/cyclin complexes.[15][16] This disrupts cell cycle progression and can ultimately trigger apoptosis.

Conolidine_Signaling This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS p21 ↑ p21 This compound->p21 Apoptosis Apoptosis ROS->Apoptosis CDK2_Cyclin CDK2/Cyclin Complex p21->CDK2_Cyclin Inhibits CellCycleArrest Cell Cycle Arrest CDK2_Cyclin->CellCycleArrest CellCycleArrest->Apoptosis

Proposed Signaling Pathway for this compound Cytotoxicity.

References

Application Notes and Protocols for In Vivo Evaluation of Conolidine's Analgesic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo animal models used to test the analgesic properties of Conolidine, a potent non-opioid alkaloid. The protocols and data presented are compiled from seminal studies in the field, offering a foundational understanding for researchers investigating novel pain therapeutics.

Introduction

This compound, an indole (B1671886) alkaloid originally isolated from the bark of the Tabernaemontana divaricata shrub, has demonstrated significant analgesic effects in preclinical studies without the common side effects associated with opioid medications, such as sedation and addiction.[1][2] Its unique mechanism of action, primarily involving the modulation of the atypical chemokine receptor 3 (ACKR3), also known as CXCR7, presents a promising avenue for the development of new classes of pain relievers.[1][3] ACKR3 functions as a scavenger receptor for endogenous opioid peptides.[3][4][5] By binding to ACKR3, this compound is thought to inhibit this scavenging activity, thereby increasing the local concentration of endogenous opioids available to activate classical opioid receptors and produce analgesia.[3][4][5]

In Vivo Animal Models for Analgesia Testing

The analgesic efficacy of this compound has been primarily evaluated using two well-established rodent models of pain: the formalin test and the acetic acid-induced writhing test. These models are instrumental in characterizing the compound's effects on both acute inflammatory and tonic visceral pain.

Formalin Test

The formalin test is a widely used model of tonic chemical pain that assesses a compound's ability to inhibit both nociceptive and inflammatory pain responses. The test involves the subcutaneous injection of a dilute formalin solution into the rodent's paw, which elicits a biphasic pain response.[2]

  • Phase 1 (Early Phase): Occurs immediately after injection (0-5 minutes) and is characterized by acute neurogenic pain resulting from the direct chemical stimulation of nociceptors.

  • Phase 2 (Late Phase): Begins approximately 15-20 minutes post-injection and lasts for 20-40 minutes. This phase is associated with an inflammatory response and central sensitization of the nervous system.[2]

This compound has been shown to effectively suppress the pain response in both phases of the formalin test, indicating its potential to alleviate both acute and persistent inflammatory pain.[2]

Acetic Acid-Induced Writhing Test

The acetic acid writhing test is a model of visceral inflammatory pain. Intraperitoneal injection of a dilute acetic acid solution induces a characteristic stretching and writhing behavior in rodents, which is indicative of abdominal pain. The frequency of these writhes is counted over a specific period to quantify the level of pain. This test is particularly sensitive to peripherally acting analgesics.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo studies evaluating the analgesic effects of this compound.

Table 1: Effect of this compound in the Formalin Test in Mice

Treatment GroupDose (mg/kg, i.p.)Phase 1 (Paw Licking Time, seconds ± SEM)% Inhibition (Phase 1)Phase 2 (Paw Licking Time, seconds ± SEM)% Inhibition (Phase 2)
Vehicle (Control)-55.3 ± 4.1-88.7 ± 7.2-
This compound1028.1 ± 3.549.2%35.9 ± 5.159.5%
Morphine1010.2 ± 2.181.6%8.1 ± 1.990.9%

*Data are hypothetical and representative of expected results based on literature. Actual values should be obtained from specific studies. SEM: Standard Error of the Mean. *p < 0.05 compared to vehicle.

Table 2: Effect of this compound in the Acetic Acid-Induced Writhing Test in Mice

Treatment GroupDose (mg/kg, i.p.)Number of Writhes (mean ± SEM)% Inhibition
Vehicle (Control)-35.2 ± 3.8-
This compound1012.5 ± 2.164.5%
Morphine104.8 ± 1.286.4%

*Data are hypothetical and representative of expected results based on literature. Actual values should be obtained from specific studies. SEM: Standard Error of the Mean. *p < 0.05 compared to vehicle.

Experimental Protocols

Protocol 1: Formalin-Induced Paw Licking Test in Mice

Objective: To assess the analgesic effect of this compound on tonic chemical pain.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • This compound solution (dissolved in a suitable vehicle, e.g., saline with 5% DMSO)

  • Morphine solution (positive control)

  • Vehicle solution (negative control)

  • 5% formalin solution in saline

  • Observation chambers (clear Plexiglas cylinders)

  • Syringes and needles (for intraperitoneal and subcutaneous injections)

  • Timer

Procedure:

  • Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment. Place each mouse in an individual observation chamber for 30 minutes to allow for habituation.

  • Drug Administration: Administer this compound, morphine, or vehicle via intraperitoneal (i.p.) injection. A typical volume is 10 ml/kg.

  • Waiting Period: Allow a 30-minute pre-treatment period for the drug to take effect.

  • Formalin Injection: Subcutaneously inject 20 µl of 5% formalin solution into the plantar surface of the right hind paw using a microsyringe.

  • Observation: Immediately after the formalin injection, start the timer and record the cumulative time (in seconds) that the mouse spends licking or biting the injected paw.

  • Data Collection:

    • Phase 1: Record the licking/biting time from 0 to 5 minutes post-injection.

    • Phase 2: Record the licking/biting time from 20 to 40 minutes post-injection.

  • Data Analysis: Calculate the mean licking time ± SEM for each treatment group in both phases. Determine the percentage inhibition of the pain response compared to the vehicle control group. Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

Protocol 2: Acetic Acid-Induced Writhing Test in Mice

Objective: To evaluate the analgesic effect of this compound on visceral inflammatory pain.

Materials:

  • Male Swiss Webster mice (20-25 g)

  • This compound solution

  • Morphine solution (positive control)

  • Vehicle solution (negative control)

  • 0.6% acetic acid solution

  • Observation chambers

  • Syringes and needles (for intraperitoneal injections)

  • Timer

Procedure:

  • Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound, morphine, or vehicle via intraperitoneal (i.p.) injection.

  • Waiting Period: Allow a 30-minute pre-treatment period.

  • Acetic Acid Injection: Inject 0.6% acetic acid solution intraperitoneally at a volume of 10 ml/kg.

  • Observation: Immediately after the acetic acid injection, place the mouse in an observation chamber and start the timer.

  • Data Collection: Count the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: Calculate the mean number of writhes ± SEM for each treatment group. Determine the percentage inhibition of the writhing response compared to the vehicle control group. Analyze the data using an appropriate statistical test.

Signaling Pathway and Experimental Workflow

This compound's Proposed Mechanism of Action

This compound exerts its analgesic effect through a novel mechanism that does not directly target classical opioid receptors. Instead, it modulates the activity of the atypical chemokine receptor 3 (ACKR3).

Conolidine_Mechanism cluster_0 Cell Membrane ACKR3 ACKR3 (Opioid Scavenger) Beta_Arrestin β-Arrestin ACKR3->Beta_Arrestin Recruitment Opioid_R Classical Opioid Receptors (μ, δ, κ) Analgesia Analgesia (Pain Relief) Opioid_R->Analgesia Leads to This compound This compound This compound->ACKR3 Binds & Inhibits Endo_Opioids Endogenous Opioid Peptides Endo_Opioids->ACKR3 Scavenged Endo_Opioids->Opioid_R Binds & Activates

Caption: Proposed mechanism of this compound's analgesic action.

The diagram illustrates that this compound binds to and inhibits the ACKR3 receptor. This prevents ACKR3 from sequestering endogenous opioid peptides, thereby increasing their availability to bind to and activate classical opioid receptors, ultimately leading to pain relief.[3][4][5] This action is mediated, at least in part, through the recruitment of β-arrestin to the ACKR3 receptor.[1]

Experimental Workflow for In Vivo Analgesic Testing

The following workflow outlines the key steps in evaluating the analgesic potential of a test compound like this compound.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_pain_induction Pain Induction cluster_data_collection Data Collection & Analysis Acclimation Animal Acclimation (1 hour) Habituation Habituation to Testing Chamber (30 min) Acclimation->Habituation Drug_Admin Drug Administration (i.p. injection) Habituation->Drug_Admin Pre_treatment Pre-treatment Period (30 min) Drug_Admin->Pre_treatment Pain_Model Select Pain Model Pre_treatment->Pain_Model Formalin_Inject Formalin Injection (s.c. in paw) Pain_Model->Formalin_Inject Formalin Test Acetic_Inject Acetic Acid Injection (i.p.) Pain_Model->Acetic_Inject Writhing Test Observation Behavioral Observation Formalin_Inject->Observation Acetic_Inject->Observation Data_Analysis Data Analysis & Statistical Comparison Observation->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: General workflow for in vivo analgesic testing.

This workflow provides a structured approach for conducting in vivo pain studies, from animal preparation and drug administration to pain induction, data collection, and analysis. Adherence to a standardized workflow is crucial for obtaining reliable and reproducible results.

References

Application Note: Chiral Separation of Conolidine Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Conolidine is a rare C5-nor stemmadenine (B1243487) indole (B1671886) alkaloid naturally found in the bark of the Tabernaemontana divaricata shrub.[1][2] Synthetic routes have been developed to produce racemic this compound, and its enantiomers have been shown to possess potent analgesic properties.[1][2][3] Unlike traditional opioids, this compound is reported to act as a non-opioid analgesic, potentially through the modulation of the atypical chemokine receptor ACKR3 and inhibition of the CaV2.2 calcium channel.[4][5] The first asymmetric total synthesis, allowing access to individual enantiomers, was developed in 2011.[2][6] Given that the pharmacological and toxicological profiles of enantiomers can differ significantly, a robust method for their separation and analysis is crucial for drug development and mechanistic studies.[7]

This document provides a detailed protocol for the chiral separation of (+)-conolidine and (-)-conolidine using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), a widely used and effective technique for resolving alkaloid enantiomers.[7][8]

Signaling Pathway of this compound

This compound's analgesic effect is believed to be mediated through a novel mechanism that does not involve direct activation of classical opioid receptors (MOR, DOR, KOR).[4][9] Instead, its primary targets are thought to be the atypical chemokine receptor ACKR3 (also known as CXCR7) and the voltage-gated calcium channel CaV2.2.[2][4][5]

  • ACKR3 Modulation : ACKR3 acts as a scavenger receptor for endogenous opioid peptides like endorphins and enkephalins.[2][4] By binding to and sequestering these peptides, ACKR3 reduces their availability to bind to classical opioid receptors, thereby dampening their analgesic effect.[4][10] this compound binds to ACKR3, inhibiting its scavenging function.[4][11] This action increases the concentration of available endogenous opioid peptides, allowing them to activate classical opioid receptors and produce analgesia.[4][10]

  • CaV2.2 Channel Inhibition : Studies have also identified the voltage-gated calcium channel CaV2.2 as a target for this compound.[4][5] These channels are critical for neurotransmitter release in pain pathways. By inhibiting CaV2.2, this compound can reduce the transmission of pain signals.[5]

G cluster_0 This compound Action cluster_1 Cellular Mechanisms cluster_2 Physiological Outcome This compound This compound ACKR3 ACKR3 (Opioid Scavenger) This compound->ACKR3 Inhibits CaV CaV2.2 Calcium Channel This compound->CaV Inhibits EndoOpioids Endogenous Opioids (e.g., Enkephalins) ACKR3->EndoOpioids Scavenges / Sequesters OpioidReceptors Classical Opioid Receptors (MOR, DOR, KOR) EndoOpioids->OpioidReceptors Activates Analgesia Analgesia (Pain Relief) OpioidReceptors->Analgesia Promotes PainSignal Pain Signal Transmission CaV->PainSignal Enables PainSignal->Analgesia Opposes

Caption: Signaling pathway of this compound's analgesic action.

Experimental Protocol: Chiral HPLC Separation

This protocol describes a direct method for separating this compound enantiomers using a polysaccharide-based chiral stationary phase, which is a common and effective approach for various alkaloid separations.[8][12]

1. Materials and Equipment

  • Racemic this compound standard

  • HPLC grade n-Hexane

  • HPLC grade Isopropanol (IPA)

  • HPLC grade Diethylamine (DEA)

  • HPLC system with UV detector

  • Chiral HPLC Column: CHIRALPAK® AD-H (or equivalent polysaccharide-based CSP)

  • Standard laboratory glassware and consumables

2. Chromatographic Conditions The following table summarizes the recommended starting conditions for the chiral separation. Optimization may be required based on system performance and specific laboratory conditions.

ParameterCondition
HPLC Column CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Concentration 1.0 mg/mL in mobile phase

3. Protocol Workflow

G A Sample Preparation: Dissolve 1 mg racemic This compound in 1 mL of mobile phase. B System Equilibration: Flush HPLC system with mobile phase at 1.0 mL/min until baseline is stable. A->B C Injection: Inject 10 µL of the sample solution. B->C D Data Acquisition: Record chromatogram for ~20 minutes at 254 nm. C->D E Analysis: Identify peaks for (+)- and (-)-conolidine. Calculate resolution. D->E

Caption: Experimental workflow for chiral separation of this compound.

4. Step-by-Step Procedure

  • Mobile Phase Preparation : Carefully measure and mix 800 mL of n-Hexane, 200 mL of Isopropanol, and 1.0 mL of Diethylamine. Degas the solution using sonication or vacuum filtration before use. The small amount of DEA is added to improve peak shape for basic compounds like alkaloids.

  • Sample Preparation : Accurately weigh 1.0 mg of racemic this compound and dissolve it in 1.0 mL of the mobile phase to create a 1.0 mg/mL stock solution.

  • System Setup and Equilibration : Install the CHIRALPAK® AD-H column. Purge the HPLC system with the mobile phase. Set the flow rate to 1.0 mL/min and allow the system to equilibrate until a stable baseline is observed on the detector, which typically takes 30-60 minutes.

  • Injection and Data Collection : Inject 10 µL of the prepared this compound sample onto the column. Start the data acquisition and record the chromatogram for a sufficient duration to allow for the elution of both enantiomers (approximately 20 minutes is a good starting point).

  • Data Analysis : Identify the two peaks corresponding to the this compound enantiomers. Determine the retention time (t_R), peak width (w), and peak area for each enantiomer. Calculate the separation factor (α) and the resolution (R_s) to evaluate the quality of the separation.

Data Presentation

The following table presents hypothetical but representative data for the chiral separation of this compound based on the described protocol. Researchers should replace this data with their own experimental results.

Table 1: Representative Chromatographic Data

EnantiomerRetention Time (t_R) (min)Peak Width (w) (min)Tailing Factor
(+)-Conolidine10.50.451.1
(-)-Conolidine12.80.501.2

Table 2: Calculated Separation Parameters

ParameterFormulaCalculated Value
Separation Factor (α) k'₂ / k'₁1.22
Resolution (R_s) 2 * (t_R₂ - t_R₁) / (w₁ + w₂)4.84

A resolution value (R_s) greater than 1.5 indicates baseline separation, which is considered excellent for quantitative analysis.

Conclusion

The protocol outlined in this application note provides a robust starting point for the successful chiral resolution of this compound enantiomers. By employing a polysaccharide-based chiral stationary phase like CHIRALPAK® AD-H, researchers can achieve baseline separation, enabling accurate quantification and isolation of individual enantiomers for further pharmacological and toxicological evaluation. The provided workflow and data tables serve as a comprehensive guide for setting up the experiment and evaluating the results.

References

Application Notes and Protocols for the Quantitative Analysis of Conolidine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conolidine is a naturally occurring indole (B1671886) alkaloid derived from the bark of the Tabernaemontana divaricata plant, which has been utilized in traditional medicine for its analgesic and anti-inflammatory properties.[1][2][3] Preliminary research suggests that this compound may offer potent pain relief without the significant side effects associated with traditional opioid analgesics, such as addiction and respiratory depression.[3][4][5] Its unique mechanism of action, which involves the modulation of the atypical chemokine receptor 3 (ACKR3/CXCR7) and potential inhibition of Ca v2.2 calcium channels, presents a promising avenue for the development of novel pain therapeutics.[1][6][7][8][9]

As research into the pharmacokinetic and pharmacodynamic properties of this compound advances, the need for robust and validated bioanalytical methods for its quantification in biological matrices is paramount. This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological samples, primarily focusing on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. These protocols are designed to be a comprehensive resource for researchers in drug discovery and development.

Signaling Pathway of this compound

This compound's primary mechanism of action is believed to involve the atypical chemokine receptor 3 (ACKR3), which functions as a scavenger for endogenous opioid peptides like enkephalins and endorphins.[1][4][6] By binding to ACKR3, this compound inhibits this scavenging activity, thereby increasing the local concentration of endogenous opioids available to bind to classical opioid receptors (μ, δ, and κ).[1][4] This action is thought to contribute to its analgesic effects without directly activating the classical opioid receptors, potentially avoiding common opioid-related side effects.[1][4] Additionally, studies have suggested that this compound may also inhibit voltage-gated calcium channels, specifically Ca v2.2, which are involved in nociceptive signaling.[1][8]

Conolidine_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron / Surrounding Cells CaV2.2 CaV2.2 Channel Vesicle Neurotransmitter Vesicles CaV2.2->Vesicle Influx leads to vesicle fusion ACKR3 ACKR3/CXCR7 Receptor Opioid_Receptors Classical Opioid Receptors (μ, δ, κ) Analgesia Analgesia Opioid_Receptors->Analgesia Leads to Endogenous_Opioids Endogenous Opioids Endogenous_Opioids->ACKR3 Scavenged by Endogenous_Opioids->Opioid_Receptors Binds & Activates Conolidine_Ext This compound Conolidine_Ext->CaV2.2 Inhibits Conolidine_Ext->ACKR3 Binds & Inhibits

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Human Plasma using LC-MS/MS

This protocol outlines a method for the extraction and quantification of this compound from human plasma. The method utilizes protein precipitation for sample cleanup, followed by analysis with a triple quadrupole mass spectrometer.

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, deionized, 18 MΩ·cm or higher

  • Human plasma (with anticoagulant, e.g., K2EDTA)

2. Instrumentation and Conditions:

  • Liquid Chromatograph: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Autosampler Temp 10 °C
MS Parameter Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions This compound: To be determined experimentallyIS: To be determined experimentally
Ion Source Temp 500 °C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Medium
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi

3. Sample Preparation (Protein Precipitation):

  • Label polypropylene (B1209903) tubes for blank, standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of plasma into the appropriate tubes.

  • Add 150 µL of the internal standard spiking solution (IS in acetonitrile) to each tube.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject the prepared sample into the LC-MS/MS system.

4. Method Validation:

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[10] Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no interference at the retention times of this compound and the IS.[10]

  • Linearity and Range: A calibration curve should be prepared with at least six non-zero concentrations. The linear range for this compound could hypothetically be 1-1000 ng/mL in plasma.

  • Accuracy and Precision: Determined by analyzing replicate QC samples at low, medium, and high concentrations on different days.[11][12] Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal concentration.[11][12]

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in extracted samples to that of post-extraction spiked samples.

  • Matrix Effect: Evaluated to ensure that co-eluting matrix components do not suppress or enhance the ionization of the analyte.

  • Stability: Assessed under various conditions including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[11][12]

Experimental_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma) Spiking Spike with Internal Standard (IS) in Acetonitrile Sample_Collection->Spiking Protein_Precipitation Protein Precipitation (Vortex) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LCMS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing

Caption: Workflow for this compound analysis in plasma.

Data Presentation

The following tables present hypothetical validation data for the quantitative analysis of this compound in human plasma.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)Weighting
This compound1 - 1000> 0.9951/x²

Table 2: Accuracy and Precision (Intra- and Inter-day)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1≤ 1095 - 105≤ 1293 - 107
Low QC3≤ 897 - 103≤ 996 - 104
Mid QC100≤ 698 - 102≤ 797 - 103
High QC800≤ 599 - 101≤ 698 - 102

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Mean Recovery (%)Mean Matrix Effect (%)
Low QC392.598.7
High QC80094.1101.2

Conclusion

The protocols and data presented herein provide a comprehensive framework for the quantitative analysis of this compound in biological samples. The described LC-MS/MS method, once validated, offers the necessary sensitivity, specificity, and robustness for pharmacokinetic studies, therapeutic drug monitoring, and other applications in the drug development pipeline. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the underlying biological and analytical processes. As research into this compound continues, these methods will be instrumental in elucidating its full therapeutic potential.

References

Troubleshooting & Optimization

Challenges and solutions in multi-step Conolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the multi-step synthesis of Conolidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges, offer troubleshooting solutions, and present detailed experimental protocols for the synthesis of this potent non-opioid analgesic.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategic approaches for the total synthesis of this compound?

A1: The two most prominent synthetic strategies are the Micalizio route, first reported in 2011, and the more recent Chen route from 2019. The Micalizio synthesis involves a nine-step sequence featuring a key[1][2]-Still-Wittig rearrangement and a conformationally-controlled intramolecular Mannich cyclization, yielding (±)-Conolidine in approximately 18% overall yield.[3] The Chen synthesis is a more concise six-step approach with a 19% overall yield, relying on a gold(I)-catalyzed Conia-ene reaction and a Pictet-Spengler reaction to construct the core structure.[4]

Q2: What is the most significant challenge in synthesizing the this compound scaffold?

A2: The primary challenge in this compound synthesis is the construction of the strained and complex 1-azabicyclo[4.2.2]decane core.[4] This intricate polycyclic system requires precise stereochemical control and robust cyclization methods to form the key carbon-carbon and carbon-nitrogen bonds efficiently.

Q3: My overall yield is significantly lower than reported. What are the likely causes?

A3: Low overall yield can result from suboptimal conditions in any of the key steps. The most critical reactions to scrutinize are the major cyclization steps (Pictet-Spengler or intramolecular Mannich) and any steps involving sensitive intermediates. Degradation of starting materials, formation of side products due to incorrect reaction conditions (temperature, acid concentration), and inefficient purification are common culprits. It is recommended to analyze each step's yield and purity to pinpoint the problematic transformation.

Q4: Are there enantioselective methods available for this compound synthesis?

A4: Yes, enantioselective syntheses of this compound have been developed. The Micalizio route allows for an early enzymatic resolution to access either enantiomer.[5] Additionally, Ohno and Fujii reported a route to the tricyclic pre-Mannich intermediate via a chiral gold(I)-catalyzed cascade cyclization, demonstrating another approach to achieving enantioselectivity.[6]

Troubleshooting Guides for Key Reactions

Gold(I)-Catalyzed Conia-Ene Cyclization (Chen Route)

Issue: Low yield of the tricyclic intermediate and/or formation of side products.

Possible CauseTroubleshooting & Optimization Solution
Inactive Gold Catalyst The choice of gold catalyst and its counterion is critical. For this specific transformation, a catalyst like [JohnPhosAu(CH3CN)]SbF6 has proven effective. Ensure the catalyst is handled under inert conditions to prevent deactivation. Consider screening other phosphine (B1218219) ligands or silver salts if the issue persists.[4]
Suboptimal Temperature Temperature plays a crucial role in balancing reaction rate and side product formation. The reaction has been optimized at 60 °C. Lower temperatures may lead to incomplete conversion, while higher temperatures can promote decomposition or alternative reaction pathways.[4]
Solvent Effects Toluene (B28343) is the solvent of choice for this reaction. Other solvents may not effectively solvate the intermediates or could interfere with the catalytic cycle. Ensure the solvent is anhydrous.
Incorrect Stoichiometry The presence of a stoichiometric amount of water has been found to be beneficial for this reaction. Ensure accurate addition of all reagents as per the protocol.[4]
Pictet-Spengler Reaction (Chen Route)

Issue: Low yield of the tetracyclic core or formation of diastereomers.

Possible CauseTroubleshooting & Optimization Solution
Inappropriate Acidic Conditions The Pictet-Spengler reaction is highly sensitive to the acid catalyst and its concentration. If the reaction is sluggish, a stronger acid like trifluoroacetic acid (TFA) may be required. However, excessively harsh conditions can lead to decomposition of the indole (B1671886) starting material. Start with milder conditions and gradually increase acidity.
Iminium Ion Formation Issues The reaction relies on the formation of an electrophilic iminium ion. Ensure the aldehyde component is pure and reactive. If using a ketone, the reaction will likely require more forcing conditions.
Poor Nucleophilicity of Indole Electron-withdrawing groups on the indole ring can deactivate it towards the electrophilic iminium ion, hindering the cyclization. While not an issue with the unsubstituted indole in this specific synthesis, it is a key consideration for analog synthesis.
Side Reactions Under strongly acidic conditions, side reactions such as N-acylation (if an acylating agent is present) or polymerization can occur. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) can minimize oxidative side products.
Intramolecular Mannich Reaction (Micalizio Route)

Issue: Poor diastereoselectivity or low yield of the final cyclized product.

Possible CauseTroubleshooting & Optimization Solution
Incorrect Conformation of Precursor The success of this key cyclization is dependent on achieving the correct conformation of the macrocyclic precursor, which places the nucleophilic indole and the electrophilic iminium ion in proximity for ring closure. This is often controlled by the solvent and reaction temperature.
Iminium Ion Generation The reaction is typically initiated by forming an iminium ion from an amine and an aldehyde (often formaldehyde (B43269) or a precursor). Ensure the reagents are of high quality. The reaction is often acid-catalyzed; optimize the acid used (e.g., TFA, camphorsulfonic acid).
Reversibility and Epimerization The Mannich reaction can be reversible. If the desired diastereomer is not the thermodynamic product, controlling the reaction time and temperature is crucial to isolate the kinetic product. Post-reaction workup conditions should also be mild to avoid epimerization.
Steric Hindrance Bulky substituents on either the indole nucleophile or the iminium ion precursor can impede the cyclization. While not modifiable for the target molecule, this is a key design consideration.

Quantitative Data Summary

The following tables summarize the reported yields and conditions for the key steps in the two primary synthetic routes to this compound.

Table 1: Chen Route (2019) - Selected Steps

StepReaction TypeKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
4Gold-Catalyzed Conia-Ene[JohnPhosAu(CH3CN)]SbF6, H₂OToluene60273
5DeprotectionMg, MeOHMethanol25291
6Pictet-Spengler Reaction(CH₂O)n, CSA1,4-Dioxane100286
Overall 6 Steps 19

Data extracted from Chen et al., 2019.[4]

Table 2: Micalizio Route (2011) - Selected Steps

StepReaction TypeKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
7MacrolactamizationEDCI, HOBt, DIPEADichloromethane (B109758)251285
8DeprotectionTBAFTetrahydrofuran25191
9Intramolecular Mannich(CH₂O)n, CSAAcetonitrile (B52724)80178
Overall 9 Steps 18

Yields are representative for key transformations as described in the literature.[3]

Experimental Protocols

Protocol 1: Gold(I)-Catalyzed Conia-Ene Cyclization (Chen Route)

To a solution of the silyl (B83357) enol ether precursor (1.0 equiv) in anhydrous toluene (0.05 M) under an argon atmosphere is added H₂O (1.0 equiv) followed by the gold catalyst [JohnPhosAu(CH3CN)]SbF6 (10 mol %). The reaction mixture is stirred at 60 °C for 2 hours and monitored by TLC. Upon completion, the mixture is cooled to room temperature and concentrated under reduced pressure. The residue is purified by silica (B1680970) gel column chromatography (eluting with a gradient of ethyl acetate (B1210297) in petroleum ether) to afford the tricyclic product.[4]

Protocol 2: Intramolecular Mannich Reaction (Micalizio Route)

To a solution of the deprotected macrocyclic amine precursor (1.0 equiv) in acetonitrile (0.01 M) is added paraformaldehyde (10 equiv) and (1S)-(+)-10-camphorsulfonic acid (CSA, 2.2 equiv). The reaction vessel is sealed and heated to 80 °C for 1 hour. After cooling to room temperature, the reaction mixture is diluted with dichloromethane and quenched with saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel chromatography to yield (±)-Conolidine.

Visualizations

Synthetic Workflow Comparison

G cluster_micalizio Micalizio Route (9 Steps) cluster_chen Chen Route (6 Steps) M1 Start Material M2 [2,3]-Still-Wittig Rearrangement M1->M2 M3 Intermediate Processing (6 steps) M2->M3 M4 Intramolecular Mannich Reaction M3->M4 M5 This compound M4->M5 C1 Start Material C2 Intermediate Processing (3 steps) C1->C2 C3 Gold-Catalyzed Conia-Ene C2->C3 C4 Pictet-Spengler Reaction C3->C4 C5 This compound C4->C5

Caption: Comparison of major synthetic strategies for this compound.

Troubleshooting Logic for Pictet-Spengler Reaction

G Start Low Yield in Pictet-Spengler Reaction CheckAcid Are acidic conditions optimal? Start->CheckAcid CheckTemp Is temperature too high/low? CheckAcid->CheckTemp Yes AdjustAcid Screen acid catalysts (e.g., TFA, CSA) and concentration CheckAcid->AdjustAcid No CheckReagents Are starting materials pure and stable? CheckTemp->CheckReagents Yes AdjustTemp Optimize temperature; avoid decomposition CheckTemp->AdjustTemp No PurifyReagents Re-purify indole and aldehyde components. Run under inert gas. CheckReagents->PurifyReagents No Success Yield Improved CheckReagents->Success Yes AdjustAcid->Success AdjustTemp->Success PurifyReagents->Success

Caption: Decision workflow for troubleshooting a low-yielding Pictet-Spengler reaction.

References

Conolidine Extraction: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Conolidine. Given the naturally low abundance of this compound in its primary source, the bark of the Tabernaemontana divaricata (crape jasmine) shrub, maximizing extraction yield is critical for successful research and development.[1][2]

Troubleshooting Guide: Enhancing this compound Extraction Yields

Low yields are a common challenge in the extraction of this compound. Several factors, from sample preparation to the choice of extraction parameters, can significantly impact the final output. This guide addresses the most frequent issues encountered during the extraction process.

IssuePotential Cause(s)Recommended Solution(s)
Low Extraction Yield Improper Solvent Selection: this compound, as an alkaloid, has specific solubility characteristics. The polarity of the solvent is crucial for efficient extraction.Test a range of solvents with varying polarities, such as methanol (B129727), ethanol, ethyl acetate, and dichloromethane (B109758). Methanol has been shown to be a suitable solvent for extractions of alkaloids from Tabernaemontana species.[3] Consider using solvent mixtures to optimize polarity.
Incorrect Solvent pH: The pH of the extraction medium affects the form of the alkaloid (salt or free base), influencing its solubility in different solvents.For extraction into organic solvents, maintaining a basic pH (around 9-10) can facilitate the extraction of the free base form of this compound. This can be achieved by adding a weak base like ammonium (B1175870) hydroxide (B78521) to the plant material or the extraction solvent.
Inadequate Plant Material Preparation: Insufficient surface area of the plant material can limit the penetration of the solvent, leading to poor extraction.Ensure the T. divaricata bark is thoroughly dried and finely ground to a uniform, small particle size. This increases the surface area for solvent interaction and improves extraction efficiency.
Suboptimal Extraction Time and Temperature: The duration of the extraction and the temperature applied can significantly affect the yield. Insufficient time will result in incomplete extraction, while excessive heat can lead to the degradation of the target compound.Optimize the extraction time and temperature for your chosen method. For techniques like maceration, longer durations may be necessary. For heat-dependent methods like Soxhlet or Microwave-Assisted Extraction (MAE), carefully control the temperature to prevent degradation of this compound.
Inefficient Extraction Technique: Traditional methods like maceration may not be as effective as modern techniques.Consider employing more advanced extraction methods such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which have been shown to provide higher yields in shorter times for alkaloid extractions.[4]
High Level of Impurities in Crude Extract Non-Selective Solvent: The chosen solvent may be co-extracting a large number of other compounds along with this compound, such as pigments and lipids.Employ a multi-step extraction process. A preliminary wash with a non-polar solvent like n-hexane can help remove lipids and other non-polar impurities before proceeding with the primary extraction of this compound using a more polar solvent.
Lack of a Purification Step: The initial extract will invariably contain a mixture of compounds.Implement a post-extraction purification step. Acid-base liquid-liquid extraction is a highly effective method for selectively separating alkaloids from other plant metabolites. Further purification can be achieved using column chromatography.
Degradation of this compound Exposure to High Temperatures: this compound may be sensitive to heat, leading to its degradation during extraction and solvent evaporation.Use a rotary evaporator under reduced pressure to remove the solvent at a lower temperature. For the extraction process itself, consider methods that operate at or near room temperature, or carefully control the temperature in thermal methods.
Exposure to Light or Extreme pH: Light and harsh acidic or basic conditions can also contribute to the degradation of the alkaloid.Protect the extracts from direct light by using amber glassware or by covering the containers. Ensure the pH used during extraction and purification is within a range that does not cause degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield of this compound from Tabernaemontana divaricata?

A1: The natural abundance of this compound in the stem bark of T. divaricata is exceptionally low, with reported yields around 0.00014%.[1][2] This makes yield optimization a critical aspect of the extraction process.

Q2: Which part of the Tabernaemontana divaricata plant should be used for this compound extraction?

A2: this compound is primarily isolated from the bark of the Tabernaemontana divaricata shrub.[2]

Q3: What are the most effective methods for extracting this compound?

A3: While traditional methods like maceration and Soxhlet extraction can be used, modern techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) have demonstrated higher efficiency and yield for alkaloid extraction from Tabernaemontana species.[4] MAE, in particular, has been shown to be the most efficient method in a comparative study on a similar alkaloid from the same plant genus.[4]

Q4: How can I improve the purity of my crude this compound extract?

A4: A multi-step approach is recommended. After initial extraction, an acid-base liquid-liquid extraction can selectively isolate the alkaloids. In this process, the crude extract is dissolved in an acidic aqueous solution, which protonates the basic alkaloids, making them water-soluble. This aqueous layer is then washed with a non-polar organic solvent to remove neutral and acidic impurities. Subsequently, the aqueous layer is basified, converting the alkaloid salts back to their free base form, which can then be extracted into an immiscible organic solvent. For higher purity, column chromatography using stationary phases like silica (B1680970) gel or alumina (B75360) is a powerful subsequent step.

Q5: What analytical techniques are suitable for quantifying this compound in my extracts?

A5: High-Performance Thin-Layer Chromatography (HPTLC) is a suitable and efficient method for the quantification of alkaloids in plant extracts.[4] High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS) is also a standard and accurate method for the analysis and quantification of this compound.

Quantitative Data on Extraction Methods

While specific comparative data for this compound extraction is limited, a study on the extraction of another alkaloid, Camptothecin, from Tabernaemontana species, including T. divaricata, provides valuable insights into the relative efficiency of different extraction methods.

Extraction MethodYield of Camptothecin (% w/w) from T. alternifolia leaves
Microwave-Assisted Extraction (MAE)0.154 ± 0.004
Soxhlet Extraction> Maceration, Sonication, Vortex
Sonication (UAE)> Maceration, Vortex
Maceration> Vortex
Vortex ExtractionLowest Yield

Data adapted from a study on Camptothecin extraction from Tabernaemontana species.[4] This table illustrates the relative effectiveness of these methods for alkaloid extraction from this genus.

Experimental Protocols

The following are detailed methodologies for key experiments. The Microwave-Assisted Extraction (MAE) protocol is recommended for achieving higher yields in a shorter time frame.

Recommended Protocol: Microwave-Assisted Extraction (MAE)

This method is recommended for its high efficiency and reduced extraction time.

  • Preparation of Plant Material:

    • Thoroughly dry the bark of Tabernaemontana divaricata.

    • Grind the dried bark into a fine powder (e.g., to pass through a 40-mesh sieve).

  • Extraction:

    • Place 10 g of the powdered bark into a microwave-safe extraction vessel.

    • Add 200 mL of methanol (solvent-to-solid ratio of 20:1).

    • Secure the vessel in a laboratory microwave extraction system.

    • Set the microwave power to 400 W and the extraction time to 15 minutes.

    • Maintain the temperature at 60°C.

  • Filtration and Concentration:

    • After extraction, allow the mixture to cool.

    • Filter the extract under vacuum to separate the plant debris from the liquid extract.

    • Wash the residue with a small amount of fresh methanol to ensure complete recovery of the extract.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Alternative Protocol: Soxhlet Extraction

A traditional and exhaustive extraction method.

  • Preparation of Plant Material:

    • Prepare the dried and powdered T. divaricata bark as described for MAE.

  • Extraction:

    • Place 20 g of the powdered bark into a thimble.

    • Place the thimble in the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with 300 mL of methanol.

    • Assemble the Soxhlet apparatus and heat the flask.

    • Allow the extraction to proceed for 6-8 hours, ensuring continuous siphoning of the solvent.

  • Concentration:

    • After the extraction is complete, cool the apparatus.

    • Collect the methanol extract from the round-bottom flask.

    • Concentrate the solvent using a rotary evaporator to yield the crude extract.

Purification Protocol: Acid-Base Liquid-Liquid Extraction

This protocol is for the purification of the crude extract obtained from either MAE or Soxhlet extraction.

  • Acidification:

    • Dissolve the crude extract in a 5% hydrochloric acid solution.

    • Stir until the extract is fully dissolved. This will convert the basic alkaloids into their water-soluble salt forms.

  • Washing with Non-Polar Solvent:

    • Transfer the acidic solution to a separatory funnel.

    • Add an equal volume of n-hexane and shake vigorously.

    • Allow the layers to separate and discard the upper n-hexane layer, which contains non-polar impurities.

    • Repeat this washing step two more times.

  • Basification:

    • To the remaining aqueous layer, slowly add a 10% ammonium hydroxide solution until the pH reaches approximately 9-10. This will convert the alkaloid salts back to their free base form, which is less soluble in water.

  • Extraction of Free Base:

    • Add an equal volume of dichloromethane to the separatory funnel and shake.

    • The free base alkaloids will partition into the lower dichloromethane layer.

    • Collect the dichloromethane layer.

    • Repeat the extraction of the aqueous layer with fresh dichloromethane two more times.

  • Drying and Concentration:

    • Combine all the dichloromethane extracts.

    • Dry the combined extract over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Evaporate the dichloromethane using a rotary evaporator to obtain the purified alkaloid extract.

Visualizations

Experimental Workflow for this compound Extraction and Purification

ExtractionWorkflow start Start: T. divaricata Bark prep Preparation: Drying & Grinding start->prep extraction Extraction: Microwave-Assisted Extraction (MAE) (Methanol, 60°C, 15 min) prep->extraction filtration Filtration & Concentration (Rotary Evaporator) extraction->filtration crude_extract Crude this compound Extract filtration->crude_extract purification_start Purification: Acid-Base LLE crude_extract->purification_start acidification Acidification (HCl) purification_start->acidification washing Washing (n-hexane) acidification->washing basification Basification (NH4OH) washing->basification extraction_base Extraction (Dichloromethane) basification->extraction_base drying Drying & Concentration extraction_base->drying end Purified this compound Extract drying->end

Caption: Workflow for MAE and purification of this compound.

Signaling Pathway of this compound

SignalingPathway This compound This compound ackr3 ACKR3/CXCR7 (Atypical Chemokine Receptor) This compound->ackr3 Binds to & inhibits endogenous_opioids Endogenous Opioid Peptides (e.g., Enkephalins) ackr3->endogenous_opioids Inhibition of scavenging increases availability endogenous_opioids->ackr3 Scavenged by opioid_receptors Classical Opioid Receptors (μ, δ, κ) endogenous_opioids->opioid_receptors Binds to & activates analgesia Analgesia (Pain Relief) opioid_receptors->analgesia Leads to

Caption: this compound's mechanism of action via ACKR3.

References

Technical Support Center: Optimizing Parameters for Conolidine In Vitro Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Conolidine in in vitro bioassays. The information is tailored for scientists and drug development professionals to help optimize experimental parameters and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary in vitro targets of this compound?

A1: The primary in vitro targets of this compound are the atypical chemokine receptor ACKR3 (also known as CXCR7) and the voltage-gated calcium channel Ca_v2.2.[1][2][3][4] this compound has been shown to have low affinity for classical opioid receptors (mu, delta, and kappa).[1][5]

Q2: How does this compound's interaction with ACKR3 lead to an analgesic effect?

A2: ACKR3 functions as a scavenger receptor for endogenous opioid peptides like endorphins and enkephalins. By binding to ACKR3, this compound inhibits this scavenging function.[1][3][6] This increases the local concentration of these endogenous opioids, allowing them to activate classical opioid receptors and produce analgesia.[1][3][7] This indirect mechanism of action is a key area of investigation as it may lead to pain relief with a reduced side-effect profile compared to traditional opioids.[6]

Q3: What is the role of Ca_v2.2 inhibition in this compound's mechanism of action?

A3: this compound has been shown to inhibit the N-type voltage-gated calcium channel Ca_v2.2.[3][8] These channels are critically involved in the transmission of pain signals in the nervous system.[1] By blocking these channels, this compound can reduce nociceptive signaling, contributing to its overall analgesic effect.[1]

Q4: Which in vitro assays are most relevant for studying this compound's activity?

A4: The most relevant in vitro assays for this compound include:

  • Receptor Binding Assays: To determine binding affinity (K_i) to ACKR3 and to confirm the lack of significant binding to classical opioid receptors.

  • β-Arrestin Recruitment Assays: As ACKR3 signaling primarily involves β-arrestin recruitment rather than G-protein coupling, this assay is crucial to functionally characterize this compound's interaction with this receptor.[1]

  • Calcium Mobilization Assays: To assess the functional effects on intracellular calcium levels, particularly in relation to Ca_v2.2 channel inhibition.

  • Whole-Cell Patch-Clamp Electrophysiology: To directly measure the inhibitory effect of this compound on Ca_v2.2 channel currents.[8]

Troubleshooting Guides

Receptor Binding Assays
Problem Possible Cause Troubleshooting Steps
High Non-Specific Binding 1. Inappropriate blocking agent. 2. Radioligand degradation or sticking to plates. 3. Insufficient washing.1. Optimize the concentration and type of blocking agent (e.g., BSA, milk powder). 2. Use fresh radioligand and consider pre-treating plates. Ensure proper filtration and washing steps. 3. Increase the number and volume of wash steps with ice-cold buffer.
Low Specific Binding 1. Low receptor expression in the cell line. 2. Inactive this compound or radioligand. 3. Suboptimal assay buffer conditions (pH, ionic strength).1. Confirm receptor expression via Western Blot or qPCR. Consider using a cell line with higher expression. 2. Use a fresh stock of this compound and ensure the radioligand has not exceeded its shelf life. 3. Verify that the assay buffer composition is optimal for the receptor-ligand interaction.
Inconsistent Results Between Replicates 1. Pipetting errors. 2. Temperature fluctuations during incubation. 3. Incomplete cell membrane harvesting.1. Use calibrated pipettes and ensure proper mixing. 2. Maintain a constant and optimal temperature throughout the incubation period. 3. Ensure a consistent and efficient method for preparing cell membranes.
Calcium Mobilization Assays
Problem Possible Cause Troubleshooting Steps
No or Low Signal 1. Poor cell health or low receptor/channel expression. 2. Inadequate dye loading. 3. This compound concentration is outside the active range.1. Ensure cells are healthy and within a low passage number. Confirm expression of Ca_v2.2 channels. 2. Optimize dye concentration and incubation time. Use a positive control like a calcium ionophore (e.g., Ionomycin) to confirm cell loading and viability.[9] 3. Perform a full dose-response curve to determine the optimal concentration range for this compound.
High Background Fluorescence 1. Autofluorescence from this compound or media components. 2. Dye leakage from cells. 3. Incorrect instrument settings.1. Run a control with this compound in the absence of cells to check for autofluorescence. Use phenol (B47542) red-free media. 2. Reduce the incubation time with the dye or lower the temperature. 3. Adjust the baseline fluorescence readings to the recommended range for the instrument (e.g., FLIPR™).[9]
Signal Drops After Compound Addition 1. Quenching effect of this compound. 2. Cell toxicity at high concentrations. 3. Incomplete washing leading to a significant signal drop upon compound addition.1. Test for quenching by adding this compound to a solution of the calcium dye. 2. Perform a cell viability assay (e.g., MTT or Trypan Blue) with the tested concentrations of this compound. 3. Ensure complete removal of the dye-loading buffer before adding the compound, if the assay protocol requires a wash step.

Experimental Protocols

General Protocol for a FLIPR-Based Calcium Mobilization Assay
  • Cell Plating: Seed cells expressing the target of interest (e.g., Ca_v2.2) in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight to allow for adherence.

  • Dye Loading:

    • Prepare a dye-loading solution containing a calcium-sensitive dye (e.g., Fluo-8) in a suitable assay buffer (e.g., HHBS with 20 mM HEPES).

    • Remove the culture medium from the cell plate.

    • Add the dye-loading solution to each well and incubate for 30-60 minutes at 37°C.

  • Compound Plate Preparation:

    • Prepare serial dilutions of this compound in the assay buffer in a separate compound plate.

    • Include a positive control (e.g., a known Ca_v2.2 blocker) and a negative control (vehicle).

  • Assay Execution on FLIPR™:

    • Place both the cell plate and the compound plate into the FLIPR™ instrument.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Initiate the automated addition of compounds from the compound plate to the cell plate.

    • Continue to record fluorescence kinetically for 60-180 seconds to capture the calcium response.[9]

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Data Presentation

Table 1: Hypothetical Binding Affinities of this compound

TargetLigandK_i (nM)Assay Type
Human ACKR3This compound50 - 200Radioligand Binding
Human Mu-Opioid ReceptorThis compound>10,000Radioligand Binding
Human Kappa-Opioid ReceptorThis compound>10,000Radioligand Binding
Human Delta-Opioid ReceptorThis compound>10,000Radioligand Binding

Note: The values presented are for illustrative purposes and should be confirmed by experimental data.

Table 2: Hypothetical Functional Potencies of this compound

Assay TypeTarget/Cell LineParameterValue
Calcium MobilizationHEK293 cells expressing Ca_v2.2IC50 (nM)100 - 500
β-Arrestin RecruitmentCHO-K1 cells expressing ACKR3EC50 (nM)75 - 300

Note: The values presented are for illustrative purposes and should be confirmed by experimental data.

Visualizations

Conolidine_Signaling_Pathway cluster_0 This compound's Dual Mechanism of Action cluster_1 ACKR3 Pathway cluster_2 Ca_v2.2 Pathway This compound This compound ACKR3 ACKR3 (Scavenger Receptor) This compound->ACKR3 Inhibits CaV22 Ca_v2.2 Channel This compound->CaV22 Inhibits Endogenous_Opioids Endogenous Opioids (e.g., Enkephalins) Endogenous_Opioids->ACKR3 Scavenged by Classical_Opioid_Receptors Classical Opioid Receptors (MOR, DOR, KOR) Endogenous_Opioids->Classical_Opioid_Receptors Activates Analgesia_Opioid Analgesia Classical_Opioid_Receptors->Analgesia_Opioid Calcium_Influx Ca²⁺ Influx CaV22->Calcium_Influx Mediates Nociceptive_Signaling Nociceptive Signaling Calcium_Influx->Nociceptive_Signaling

Caption: Dual mechanism of action of this compound.

Experimental_Workflow start Start: Hypothesis Generation cell_culture Cell Line Selection & Culture (e.g., HEK293, CHO-K1 expressing target) start->cell_culture binding_assay Receptor Binding Assay (Determine K_i for ACKR3) cell_culture->binding_assay functional_assays Functional Assays cell_culture->functional_assays data_analysis Data Analysis (Dose-Response Curves, Parameter Calculation) binding_assay->data_analysis calcium_assay Calcium Mobilization Assay (Measure IC50 for Ca_v2.2) functional_assays->calcium_assay arrestin_assay β-Arrestin Recruitment Assay (Measure EC50 for ACKR3) functional_assays->arrestin_assay calcium_assay->data_analysis arrestin_assay->data_analysis conclusion Conclusion & Further Studies data_analysis->conclusion

Caption: General experimental workflow for in vitro characterization of this compound.

References

Overcoming high non-specific binding in Conolidine receptor assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Conolidine receptor assays. The focus is on overcoming high non-specific binding and ensuring reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary molecular target of this compound is the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.[1][2][3] this compound acts as a full agonist at this receptor.[1] While some studies have investigated potential low-affinity interactions with other receptors like the serotonin-3 ion channel and various GPCRs, its primary analgesic mechanism is attributed to its action on ACKR3.[1][3]

Q2: How does this compound's interaction with ACKR3 produce an analgesic effect?

A2: ACKR3 functions as a scavenger receptor for endogenous opioid peptides, such as enkephalins and endorphins. By binding to and internalizing these peptides, ACKR3 reduces their availability to bind to classical opioid receptors (mu, delta, and kappa), which are responsible for mediating pain relief. This compound, by acting as an agonist on ACKR3, inhibits this scavenging function.[1][2] This leads to an increase in the local concentration of endogenous opioid peptides, enhancing their ability to activate classical opioid receptors and produce analgesia.[1]

Q3: What type of assays are suitable for studying the this compound-ACKR3 interaction?

A3: Several assay formats are suitable for characterizing the interaction between this compound and ACKR3:

  • Radioligand Binding Assays (Competition Format): These assays measure the ability of unlabeled this compound to compete with a radiolabeled ligand (e.g., ¹²⁵I-CXCL12) for binding to ACKR3 expressed in cell membranes. This allows for the determination of this compound's binding affinity (Ki).

  • Fluorescence-Based Competition Assays: Similar to radioligand binding, these assays use a fluorescently labeled ligand (e.g., Alexa Fluor 647-labeled CXCL12) and measure its displacement by this compound using techniques like flow cytometry.[1]

  • β-Arrestin Recruitment Assays: Since ACKR3 is a G-protein-independent receptor that signals primarily through the β-arrestin pathway, these functional assays are highly relevant.[4] They measure the recruitment of β-arrestin to the receptor upon agonist binding and can be used to determine the potency (EC50) and efficacy of this compound.[1][5][6] Common platforms include PathHunter (enzyme complementation) and NanoBiT (luciferase complementation) assays.[1][2]

Q4: Why is high non-specific binding a common issue in this compound receptor assays?

A4: High non-specific binding (NSB) can be a challenge in assays involving alkaloid compounds like this compound. This can be attributed to several factors, including:

  • Hydrophobicity: Indole alkaloids can be hydrophobic, leading to interactions with non-receptor components of the assay system, such as lipids in the cell membranes, filter materials, and plasticware.[7]

  • Radioligand Properties: The choice of radioligand is critical. Hydrophobic radioligands can also contribute significantly to high NSB.

  • Assay Conditions: Suboptimal buffer composition, insufficient blocking agents, or inadequate washing steps can all lead to increased NSB.

Troubleshooting Guide: High Non-Specific Binding

This guide provides a systematic approach to troubleshooting and mitigating high non-specific binding in your this compound-ACKR3 binding assays.

Potential Cause Troubleshooting Steps & Solutions
Radioligand Issues 1. Reduce Radioligand Concentration: Use the lowest concentration of radioligand that still provides a sufficient signal-to-noise ratio. A common starting point is at or below the Kd of the radioligand for ACKR3.[8][9] 2. Verify Radioligand Purity: Ensure the radiochemical purity of your ligand is high (>95%). Impurities can be a major source of NSB. 3. Consider a Different Radioligand: If possible, switch to a more hydrophilic radioligand that has high affinity and specificity for ACKR3.
Assay Conditions 1. Optimize Blocking Agents: Incorporate a blocking agent into your assay buffer to reduce binding to non-receptor sites. Bovine Serum Albumin (BSA) at concentrations from 0.1% to 1% is commonly used.[6][10] For filter assays, pre-soaking the filters in a solution of polyethyleneimine (PEI) or BSA can be effective. 2. Adjust Buffer Composition: Modify the ionic strength of your buffer by titrating the salt concentration (e.g., NaCl). Sometimes, the addition of a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) can help, but this should be done cautiously as it can also disrupt specific binding. 3. Optimize Incubation Time and Temperature: Shorter incubation times may reduce NSB, but you must ensure that specific binding has reached equilibrium. Performing the incubation at a lower temperature (e.g., 4°C) can also decrease NSB.[9] 4. Enhance Washing Steps: Increase the number and/or volume of washes with ice-cold wash buffer. This is critical for removing unbound and non-specifically bound radioligand without promoting the dissociation of specifically bound ligand.[6]
Membrane/Cell Preparation 1. Titrate Membrane Protein Concentration: Use the lowest amount of membrane protein that provides a robust specific binding signal. High concentrations of membrane protein can increase the number of non-specific binding sites.[9] 2. Ensure Thorough Homogenization and Washing: Properly wash the cell membranes during preparation to remove endogenous ligands and other cellular components that might interfere with the assay.
This compound Properties 1. Use a Scavenger Plate: Before adding your assay components to the final assay plate, pre-incubate the this compound dilutions in a "scavenger" plate (a non-treated plate) to allow for non-specific adsorption of the compound to the plastic. Then, transfer the solution to the assay plate. 2. Include an Unrelated Competitor: In some cases, including a low concentration of an unrelated compound known to have high NSB can help to block these non-specific sites. This should be carefully validated.

Experimental Protocols

Radioligand Competition Binding Assay for this compound at ACKR3

This protocol is designed to determine the binding affinity (Ki) of this compound for the ACKR3 receptor.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing human ACKR3.

  • Radioligand: ¹²⁵I-CXCL12 (a known high-affinity ligand for ACKR3).

  • Unlabeled Competitor (for NSB): High concentration (e.g., 1 µM) of unlabeled CXCL12 or another validated ACKR3 antagonist.

  • Test Compound: this compound, serially diluted.

  • Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, pH 7.4.

  • Filter Mats: GF/C glass fiber filters, pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Cocktail and Counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of Binding Buffer (for total binding) or 50 µL of unlabeled competitor (for non-specific binding) or 50 µL of serially diluted this compound.

    • 50 µL of ¹²⁵I-CXCL12 diluted in Binding Buffer (final concentration at or near its Kd, e.g., 50 pM).

    • 100 µL of ACKR3-expressing cell membranes diluted in Binding Buffer (e.g., 10-20 µg of protein per well).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Filtration: Rapidly harvest the contents of each well onto the pre-soaked GF/C filter mat using a cell harvester.

  • Washing: Wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer per wash.

  • Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percent specific binding as a function of the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

β-Arrestin Recruitment Assay (PathHunter Platform)

This protocol is for determining the potency (EC50) of this compound in inducing β-arrestin recruitment to ACKR3.

Materials:

  • Cell Line: PathHunter CHO-K1 ACKR3 β-arrestin cell line (DiscoverX).

  • Assay Medium: As recommended by the manufacturer.

  • Test Compound: this compound, serially diluted.

  • Positive Control: A known ACKR3 agonist (e.g., CXCL12).

  • Detection Reagents: PathHunter detection reagents.

  • Luminometer.

Procedure:

  • Cell Plating: Plate the PathHunter cells in a white, clear-bottom 96-well plate at the density recommended by the manufacturer and incubate overnight.

  • Compound Addition: Add serial dilutions of this compound or the positive control to the respective wells.

  • Incubation: Incubate the plate for 90 minutes at 37°C.

  • Detection: Add the PathHunter detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.

  • Measurement: Read the chemiluminescent signal using a luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized response as a function of the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound and related ligands in ACKR3 assays.

Compound Assay Type Receptor Parameter Value Reference
This compoundβ-Arrestin-2 RecruitmentHuman ACKR3EC5027 µM[1]
RTI-5152-12 (this compound Analog)β-Arrestin-2 RecruitmentHuman ACKR3EC50~1.8 µM (15-fold more potent than this compound)[1]
CXCL12 (Endogenous Ligand)Radioligand BindingHuman ACKR3Kd~0.4 nM[4]
CXCL12 (Endogenous Ligand)β-Arrestin-2 RecruitmentHuman ACKR3EC50~1.2 nM[7]
CXCL11 (Endogenous Ligand)Radioligand Binding (Competition)Human ACKR3IC50~9 nM[4]

Visualizations

Signaling Pathway of this compound Action

G cluster_0 Normal Physiology cluster_1 With this compound EndoOp Endogenous Opioid Peptides ACKR3 ACKR3 Receptor EndoOp->ACKR3 Binding & Scavenging ClassicalOpR Classical Opioid Receptors (μ, δ, κ) EndoOp->ClassicalOpR Reduced Availability ACKR3->EndoOp Internalization & Degradation NoAnalgesia Reduced Analgesia ClassicalOpR->NoAnalgesia This compound This compound ACKR3_C ACKR3 Receptor This compound->ACKR3_C Binding & Inhibition of Scavenging EndoOp_C Endogenous Opioid Peptides EndoOp_C->ACKR3_C Scavenging Blocked ClassicalOpR_C Classical Opioid Receptors (μ, δ, κ) EndoOp_C->ClassicalOpR_C Increased Availability Analgesia Analgesia ClassicalOpR_C->Analgesia

Caption: Signaling pathway illustrating this compound's mechanism of action on the ACKR3 receptor.

Experimental Workflow for Competition Binding Assay

G prep Prepare ACKR3 Membranes add_mem Add ACKR3 Membranes prep->add_mem dilute_cono Serially Dilute This compound setup_plate Set up 96-well Plate: - Total Binding (Buffer) - NSB (Unlabeled Ligand) - Competition (this compound) dilute_cono->setup_plate add_radio Add Radioligand (e.g., ¹²⁵I-CXCL12) setup_plate->add_radio add_radio->add_mem incubate Incubate (e.g., 60-90 min, RT) add_mem->incubate harvest Harvest onto Filter Mat incubate->harvest wash Wash with Ice-Cold Buffer harvest->wash count Scintillation Counting wash->count analyze Data Analysis: Calculate IC50 & Ki count->analyze

Caption: A typical experimental workflow for a this compound competition binding assay.

Troubleshooting Logic for High Non-Specific Binding

G start High Non-Specific Binding Observed check_radio Is Radioligand Concentration > Kd? start->check_radio reduce_radio Reduce Radioligand Concentration check_radio->reduce_radio Yes check_blocking Is a Blocking Agent (e.g., BSA) Used? check_radio->check_blocking No reduce_radio->check_blocking add_blocking Add/Optimize Blocking Agent Concentration check_blocking->add_blocking No check_wash Are Washing Steps Sufficient? check_blocking->check_wash Yes add_blocking->check_wash optimize_wash Increase Wash Volume/ Number of Washes check_wash->optimize_wash No check_protein Is Membrane Protein Concentration High? check_wash->check_protein Yes optimize_wash->check_protein reduce_protein Titrate Down Protein Concentration check_protein->reduce_protein Yes success NSB Reduced check_protein->success No reduce_protein->success

Caption: A decision tree for troubleshooting high non-specific binding in receptor assays.

References

Managing side effects of Conolidine in preclinical animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Conolidine in preclinical animal studies. The focus is on managing and assessing potential side effects, based on current scientific literature.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments, presented in a question-and-answer format.

Issue 1: Unexplained Sedation or Altered Locomotor Activity

  • Q: My rodent model appears sedated after this compound administration. Is this an expected side effect?

    • A: Preclinical studies have consistently reported that this compound does not alter locomotor activity, suggesting a lack of sedative side effects commonly associated with traditional opioids.[1][2] If you observe sedation, it is crucial to investigate other potential causes.

  • Q: How can I quantitatively assess if this compound is affecting locomotor activity in my study?

    • A: You can use an open-field test. Place the animal in an automated open-field chamber and record its activity over a set period (e.g., 30-60 minutes) post-administration. Key parameters to measure include total distance traveled, time spent mobile vs. immobile, and rearing frequency. Compare these results against a vehicle-treated control group and a positive control group (e.g., morphine-treated). A lack of significant difference between the this compound and vehicle groups would confirm the absence of sedative effects.

  • Q: What could be causing sedation if it's not the this compound?

    • A: Consider the following factors:

      • Vehicle Effects: The vehicle used to dissolve and administer this compound may have its own sedative properties. Run a vehicle-only control group to rule this out.

      • Animal Health: Underlying health issues in the animal could manifest as lethargy. Ensure all animals are properly health-screened before the study.

      • Environmental Stressors: Novel environments or excessive handling can cause freezing behavior, which might be misinterpreted as sedation. Ensure proper acclimatization of the animals to the testing environment.

Issue 2: Concerns About Respiratory Depression

  • Q: Is respiratory depression a risk with this compound, similar to other potent analgesics?

    • A: A key advantage highlighted in the literature is that this compound provides analgesia without causing respiratory depression.[3][4][5] This is attributed to its mechanism of action, which does not involve direct agonism of the mu-opioid receptor responsible for this dangerous side effect.[1]

  • Q: How can I monitor for and confirm the absence of respiratory depression in my animal models?

    • A: The gold standard for non-invasive respiratory monitoring in conscious rodents is whole-body plethysmography (WBP).[6][7][8] This technique allows for the measurement of respiratory rate, tidal volume, and minute volume in unrestrained animals.[7][8] Alternatively, pulse oximetry can be used to measure blood oxygen saturation, with a significant decrease indicating respiratory depression.[9]

  • Q: What should I do if I observe respiratory distress in an animal treated with this compound?

    • A: This would be a highly unexpected finding. Immediately remove the animal from the study and provide supportive care. Investigate for other causes, such as administration error (e.g., accidental IV injection instead of intended route), incorrect dosing, or a severe, unexpected idiosyncratic reaction. It is important to verify the purity and concentration of your this compound stock.

Issue 3: Assessing Gastrointestinal Side Effects

  • Q: Does this compound cause constipation or reduced gastrointestinal motility like opioids?

    • A: this compound is not expected to cause opioid-induced constipation.[3] This side effect is primarily mediated by mu-opioid receptors in the gut, which this compound does not directly activate.[1]

  • Q: What is the standard protocol to measure gastrointestinal motility and confirm this compound does not affect it?

    • A: The charcoal meal transit assay is a widely used method.[10] Animals are administered this compound (or a control substance), followed by a non-absorbable charcoal meal. After a specific time, the animal is euthanized, and the distance the charcoal has traveled through the small intestine is measured as a percentage of the total intestinal length. A lack of significant difference compared to the vehicle control would confirm no effect on GI transit.

Data on Side Effect Profiles

The following table summarizes quantitative data from preclinical studies, primarily highlighting the absence of common opioid-related side effects at effective analgesic doses.

Side Effect AssessedSpeciesThis compound DoseObservationReference
Locomotor Activity MouseNot specifiedNo alteration in locomotor activity observed.[1][2]
Respiratory Depression Rodent ModelsNot specifiedReported to lack respiratory depressant effects.[3][4]
Gastrointestinal Transit Rodent ModelsNot specifiedNot associated with complications like constipation.[3]
Addiction Potential Rodent ModelsNot specifiedDoes not produce side effects like addiction.[1][11]

Experimental Protocols

Protocol 1: Assessment of Respiratory Function using Whole-Body Plethysmography (WBP)

  • Objective: To measure respiratory parameters (frequency, tidal volume, minute volume) in conscious, unrestrained rodents following this compound administration to confirm the absence of respiratory depression.

  • Methodology:

    • Acclimatization: Acclimate each animal to the WBP chamber for at least 30-60 minutes for 2-3 days prior to the experiment to minimize stress-related artifacts.[9]

    • Baseline Recording: On the day of the experiment, place the animal in the chamber and record baseline respiratory data for at least 30-60 minutes.[8][9]

    • Administration: Remove the animal, administer this compound or the vehicle control via the desired route (e.g., subcutaneous, intraperitoneal).

    • Post-Dose Recording: Immediately return the animal to the WBP chamber and record respiratory parameters continuously for a predefined period (e.g., 60-90 minutes).[8]

    • Data Analysis: Analyze the recorded waveforms to calculate respiratory frequency (breaths/min), tidal volume (mL/breath), and minute volume (mL/min).[6][8] Compare the data from the this compound-treated group to the vehicle-treated group. A positive control, such as morphine, should also be used to validate the assay's ability to detect respiratory depression.[9]

Protocol 2: Assessment of Gastrointestinal Motility using Charcoal Meal Assay

  • Objective: To determine if this compound affects gastrointestinal transit time in rodents.

  • Methodology:

    • Fasting: Fast animals (e.g., rats) for 16-18 hours prior to the experiment, with free access to water.[10]

    • Administration: Administer this compound, vehicle control, or a positive control (e.g., morphine) to respective groups.

    • Charcoal Meal: After a set time post-drug administration (e.g., 60 minutes), administer a charcoal meal orally (e.g., 5% charcoal in 10% gum arabic solution).[10]

    • Transit Time: After a further set time (e.g., 15-20 minutes), humanely euthanize the animals.[10]

    • Measurement: Carefully dissect the small intestine from the pyloric sphincter to the cecum. Measure the total length of the intestine and the distance traveled by the charcoal marker from the pylorus.

    • Data Analysis: Calculate the percent transit for each animal: (Distance traveled by charcoal / Total length of small intestine) x 100. Compare the mean percent transit between the different treatment groups.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 This compound's Proposed Mechanism of Action This compound This compound ACKR3 ACKR3 Receptor (Opioid Scavenger) This compound->ACKR3 Binds & Inhibits EndoOpioids Endogenous Opioids (e.g., Enkephalins) ACKR3->EndoOpioids Scavenges (blocked by this compound) OpioidReceptors Classical Opioid Receptors (μ, δ, κ) EndoOpioids->OpioidReceptors Binds & Activates Analgesia Analgesia OpioidReceptors->Analgesia

Caption: Proposed signaling pathway for this compound-induced analgesia.

G cluster_1 Troubleshooting Workflow: Suspected Sedation Start Observation: Animal is lethargic post-Conolidine CheckVehicle Run Vehicle-Only Control Group Start->CheckVehicle CheckHealth Perform Animal Health Check Start->CheckHealth CheckAcclimatization Verify Proper Acclimatization Start->CheckAcclimatization Quantify Perform Open-Field Test (this compound vs. Vehicle vs. Morphine) CheckVehicle->Quantify Result Result Interpretation Quantify->Result NoEffect Conclusion: No Sedative Effect from this compound Result->NoEffect This compound group = Vehicle group OtherCause Conclusion: Sedation from other factor (vehicle, health, stress) Result->OtherCause This compound group != Vehicle group OR other factors identified

Caption: Logical workflow for troubleshooting suspected sedation.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of action for this compound?

    • A1: this compound is understood to act as a modulator of the atypical chemokine receptor ACKR3.[1][3][12][13][14] ACKR3 functions as a scavenger, binding to and internalizing endogenous opioid peptides like enkephalins.[5][14] By inhibiting ACKR3, this compound increases the availability of these natural pain-relieving peptides, allowing them to act on classical opioid receptors to produce analgesia.[1][14] Unlike morphine, it does not directly bind to or activate the mu-opioid receptor.[1] Some studies also suggest it may inhibit Cav2.2 calcium channels.[3][15]

  • Q2: Why is this compound considered to have a better safety profile than traditional opioids?

    • A2: Its improved safety profile is directly linked to its mechanism of action. The severe side effects of traditional opioids—such as respiratory depression, addiction, tolerance, and constipation—are primarily mediated through the mu-opioid receptor.[1][5] Since this compound does not directly engage this receptor, it is reported to provide pain relief without these complications.[1][3][11]

  • Q3: Are there any known toxic or overdose effects of this compound in animal models?

    • A3: The currently available literature focuses on the analgesic efficacy and the lack of opioid-like side effects at therapeutic doses. Comprehensive public data on high-dose toxicology or LD50 values are limited. As with any investigational compound, researchers should perform dose-escalation studies to establish the therapeutic window and identify potential toxicity in their specific models.

  • Q4: Can this compound be used for chronic pain models?

    • A4: Yes, this compound has shown efficacy in models of both persistent and inflammatory pain, suggesting its potential for chronic pain management.[1][2] A significant advantage in this context is its reported lack of tolerance development, a major issue with long-term opioid use.[4]

  • Q5: Should I use an opioid antagonist like naloxone (B1662785) in my this compound experiments?

    • A5: Using naloxone can be a valuable mechanistic experiment. Since this compound's analgesic effect is mediated by increasing the availability of endogenous opioids to their receptors, its effect may be reversed by an opioid antagonist. However, it's important to note that naloxone does not directly block this compound, as this compound itself does not bind to the classical opioid receptors that naloxone antagonizes.[3]

References

Limitations and considerations for in vivo Conolidine research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for conducting in vivo research with Conolidine.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound in vivo?

A1: The primary mechanism of action for this compound's analgesic effects is attributed to its interaction with the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. This compound acts as a modulator of ACKR3, which functions as a scavenger of endogenous opioid peptides. By inhibiting ACKR3, this compound increases the availability of these endogenous opioids to bind to classical opioid receptors, thereby producing analgesia without the direct receptor activation associated with traditional opioids. Additionally, some studies suggest that this compound may also inhibit Ca_v_2.2 calcium channels, which could contribute to its pain-relieving effects.

Q2: What are the recommended administration routes for this compound in animal models?

A2: In preclinical studies, this compound has been administered via intraperitoneal (i.p.) injection. Other potential routes that have been mentioned, though less characterized in a research context, include oral (per os), sublingual, and topical applications. The choice of administration route will depend on the specific experimental design and objectives.

Q3: What are the known side effects of this compound in animal models?

A3: A key finding in early in vivo studies is that this compound does not appear to cause significant sedative effects or alter locomotor activity in mice at effective analgesic doses. This suggests a favorable side effect profile compared to traditional opioids, which are known to cause sedation and respiratory depression. However, some anecdotal reports in non-research contexts have mentioned potential for nausea or sedation. Rigorous toxicology studies are still needed to fully characterize the safety profile of this compound.

Q4: Is this compound effective for both acute and chronic pain models?

A4: Yes, in vivo studies using the formalin test in rodents have demonstrated that this compound is effective in suppressing both phases of the pain response. The first phase represents acute nociceptive pain, while the second phase is associated with inflammatory pain, suggesting that this compound could be effective for both acute and persistent pain conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Lack of Analgesic Effect Inadequate Dosage: The dose of this compound may be too low for the specific animal model or pain stimulus.- Perform a dose-response study to determine the optimal effective dose (ED50). Doses around 10 mg/kg (i.p.) have shown efficacy in some mouse models.
Poor Bioavailability: The formulation may not be adequately absorbed.- Ensure proper solubilization of this compound in a suitable vehicle. - Consider alternative administration routes that may offer better bioavailability.
Timing of Administration: The time between this compound administration and the pain stimulus may not be optimal.- Conduct a time-course study to determine the peak time of analgesic effect.
Precipitation of this compound in Formulation Poor Solubility: this compound may have limited solubility in aqueous solutions.- Use a co-solvent system, such as a small amount of DMSO followed by dilution in saline or another aqueous buffer. Always perform a small-scale solubility test first.
Incorrect pH: The pH of the vehicle may not be suitable for maintaining this compound in solution.- Adjust the pH of the vehicle and assess for improved solubility.
Unexpected Sedation or Altered Locomotor Activity High Dosage: The administered dose may be in the toxic range.- Reduce the dose and re-evaluate both analgesic effects and locomotor activity. - Perform a formal locomotor activity test to quantify any sedative effects.
Off-Target Effects: Although not widely reported, high concentrations could lead to off-target interactions.- Review literature for any newly identified off-target interactions.
Variability in Experimental Results Inconsistent Formulation: The this compound formulation may not be homogenous.- Ensure the formulation is well-mixed before each administration. Prepare fresh solutions for each experiment if stability is a concern.
Animal-to-Animal Variation: Biological differences between animals can lead to varied responses.- Increase the number of animals per group to improve statistical power. - Ensure consistent animal strain, age, and weight across all experimental groups.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in the Mouse Formalin Test

Compound Dose Administration Route Pain Model Efficacy Reference
This compound10 mg/kgIntraperitoneal (i.p.)Formalin Test~50% reduction in pain response
This compoundNot specifiedInjectionFormalin TestSuppression of Phase 1 and 2 pain response

Note: This table summarizes available quantitative data. More comprehensive studies are needed to establish a full dose-response relationship and pharmacokinetic profile.

Experimental Protocols

Key Experiment: The Formalin Test for Nociceptive Pain

The formalin test is a widely used model for assessing the efficacy of analgesics against both acute and inflammatory pain.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline with a low percentage of a solubilizing agent like DMSO)

  • Formalin solution (typically 1-5% in saline)

  • Syringes and needles for administration

  • Observation chambers for the animals

  • Timer

Procedure:

  • Animal Acclimation: Allow the animals (e.g., mice) to acclimate to the testing environment for at least 30 minutes before the experiment begins.

  • This compound Administration: Administer the prepared this compound formulation or vehicle to the animals via the chosen route (e.g., intraperitoneal injection).

  • Pre-treatment Period: Allow for a pre-treatment period for the drug to take effect. This timing should be determined from pharmacokinetic studies if available, or a standardized time (e.g., 30 minutes) can be used.

  • Formalin Injection: Inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of one of the hind paws.

  • Observation Period: Immediately place the animal back into the observation chamber and start the timer. The observation period is typically 30-60 minutes.

  • Pain Behavior Scoring: Observe and record the amount of time the animal spends licking, biting, or flinching the injected paw. This is typically done in 5-minute intervals. The pain response is biphasic:

    • Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain)

    • Phase 2 (Late Phase): 15-30 minutes post-injection (inflammatory pain)

  • Data Analysis: Compare the duration of pain behaviors between the this compound-treated groups and the vehicle-treated control group for both phases of the test.

Visualizations

experimental_workflow acclimation Animal Acclimation (30-60 minutes) drug_admin This compound/Vehicle Administration (e.g., i.p.) acclimation->drug_admin pretreatment Pre-treatment Period (e.g., 30 minutes) drug_admin->pretreatment formalin_injection Formalin Injection (Plantar Surface) pretreatment->formalin_injection observation Observation & Pain Scoring (30-60 minutes) formalin_injection->observation data_analysis Data Analysis observation->data_analysis

Caption: Workflow for the in vivo formalin test to assess this compound's analgesic effects.

signaling_pathway This compound This compound ACKR3 ACKR3 Receptor This compound->ACKR3 Inhibits EndogenousOpioids Endogenous Opioids ACKR3->EndogenousOpioids Scavenges OpioidReceptors Classical Opioid Receptors EndogenousOpioids->OpioidReceptors Binds & Activates Analgesia Analgesia OpioidReceptors->Analgesia

Caption: Proposed signaling pathway for this compound-mediated analgesia via ACKR3 inhibition.

Technical Support Center: Enhancing the Solubility of Conolidine for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the solubility challenges of Conolidine. Poor solubility can significantly impact the bioavailability and experimental outcomes of this promising analgesic compound.[1] This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the effective use of this compound in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a naturally occurring indole (B1671886) alkaloid found in the bark of the Tabernaemontana divaricata plant.[2][3] It has gained significant attention for its potential analgesic properties, possibly without the common side effects associated with opioids.[2] However, this compound is characterized by poor aqueous solubility, which can limit its absorption and bioavailability in both in vitro and in vivo experimental models.[1] This poor dissolution can lead to inconsistent and unreliable experimental results.

Q2: Which common laboratory solvents can be used to dissolve this compound?

A2: While specific quantitative solubility data (e.g., mg/mL) for this compound in various solvents is not widely published, literature suggests that it is soluble in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for initial stock solutions. Ethanol (B145695) and methanol (B129727) have been used in the extraction of this compound from plant material, indicating they are also viable solvents.[1]

Q3: Are there any known issues with using organic solvents for this compound in biological experiments?

A3: Yes, the use of organic solvents like DMSO or ethanol in cell-based assays or animal studies must be carefully controlled. High concentrations of these solvents can be toxic to cells and may elicit biological effects that can confound experimental results. It is crucial to determine the maximum tolerable solvent concentration for your specific experimental system and to include appropriate vehicle controls in all experiments.

Q4: What are the general strategies to enhance the aqueous solubility of this compound?

A4: Several techniques can be employed to improve the solubility of poorly soluble compounds like this compound. These methods, which aim to increase the dissolution rate and bioavailability, include:

  • Co-solvency: Using a mixture of a water-miscible organic solvent and water.

  • pH adjustment: Modifying the pH of the solution to ionize the compound, which often increases solubility.

  • Complexation: Using agents like cyclodextrins to encapsulate the drug molecule.

  • Solid Dispersions: Dispersing the drug in an inert carrier matrix at the solid state.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase the surface area for dissolution.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for experimental use.

Issue Possible Cause Troubleshooting Steps
This compound powder is not dissolving in the chosen solvent. - Insufficient solvent volume.- Inappropriate solvent selection.- Low temperature.- Increase the solvent volume incrementally.- Try a stronger organic solvent (e.g., DMSO).- Gently warm the solution and/or use sonication to aid dissolution.
Precipitation occurs when adding the this compound stock solution to an aqueous buffer. - The final concentration of the organic solvent in the aqueous buffer is too low to maintain solubility.- The pH of the buffer is unfavorable for this compound solubility.- Increase the percentage of the organic co-solvent in the final solution (ensure it is within the tolerated limit for your experiment).- Investigate the pH-dependent solubility of this compound and adjust the buffer pH accordingly.- Consider using a solubility-enhancing formulation such as a cyclodextrin (B1172386) complex.
Inconsistent results are observed in biological assays. - Incomplete dissolution of this compound leading to inaccurate dosing.- Precipitation of this compound in the assay medium over time.- Visually inspect your solutions for any particulate matter before use.- Prepare fresh dilutions for each experiment.- Evaluate the stability of your this compound formulation in the assay medium over the duration of the experiment.
Difficulty in preparing a formulation for in vivo administration. - Toxicity of the required concentration of organic solvent.- Poor absorption due to low aqueous solubility.- Explore the use of formulation strategies such as solid dispersions or nanosuspensions to create a more bioavailable form of this compound.- Consider complexation with cyclodextrins to improve aqueous solubility and reduce the need for high concentrations of organic co-solvents.

Quantitative Data Summary

While precise, publicly available quantitative solubility data for this compound is limited, the following table provides a qualitative summary of its solubility in common solvents and the expected outcomes of various enhancement techniques. Researchers should experimentally determine the exact solubility for their specific batch of this compound and experimental conditions.

Solvent/Method Qualitative Solubility Maximum Achievable Concentration (Anticipated) Considerations
WaterVery Poor< 0.1 mg/mLNot suitable for direct dissolution at concentrations required for most experiments.
EthanolSolubleLow to ModerateMay require a significant volume for higher concentrations; potential for toxicity in biological systems.
MethanolSolubleLow to ModeratePrimarily used for extraction; generally more toxic than ethanol for biological experiments.[1]
DMSOSolubleHighA good choice for preparing high-concentration stock solutions; cytotoxicity must be carefully evaluated.
Enhancement Technique
Co-solvency (e.g., Ethanol:Water)ModerateDependent on the ratioA simple method to improve aqueous solubility, but the final solvent concentration must be compatible with the experimental system.
Cyclodextrin ComplexationGoodModerate to HighCan significantly increase aqueous solubility and bioavailability; requires optimization of the cyclodextrin type and drug-to-cyclodextrin ratio.
Solid DispersionGoodHigh (upon redispersion)Can improve dissolution rate and bioavailability; requires specialized preparation techniques.
NanosuspensionGoodHigh (in suspension)Increases surface area for faster dissolution; requires specialized equipment for particle size reduction.

Experimental Protocols

The following are detailed methodologies for key experiments aimed at enhancing the solubility of this compound. These are generalized protocols and may require optimization.

Protocol 1: Solubility Enhancement using Co-solvency

Objective: To determine a suitable co-solvent system for dissolving this compound in an aqueous buffer for in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (95-100%)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or HPLC

Methodology:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mg/mL). Ensure it is fully dissolved.

  • Prepare a series of co-solvent mixtures of Ethanol and PBS at different ratios (e.g., 90:10, 70:30, 50:50, 30:70, 10:90 v/v).

  • Add a small, fixed amount of the this compound stock solution to each co-solvent mixture to achieve a target final concentration (e.g., 100 µg/mL).

  • Vortex each tube vigorously for 1 minute.

  • Incubate the tubes at room temperature for 1 hour.

  • Visually inspect for any precipitation.

  • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant and measure the concentration of dissolved this compound using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

  • The co-solvent mixture that results in the highest concentration of dissolved this compound without precipitation is the most suitable for your experimental needs, provided the final ethanol concentration is tolerated by your biological system.

Experimental Workflow for Co-solvency Method

Co_solvency_Workflow start Start prep_stock Prepare this compound Stock in DMSO start->prep_stock add_stock Add Stock to Co-solvent Mixtures prep_stock->add_stock prep_cosolvent Prepare Co-solvent Mixtures (Ethanol:PBS) prep_cosolvent->add_stock mix_incubate Vortex and Incubate add_stock->mix_incubate observe Visual Inspection for Precipitation mix_incubate->observe centrifuge Centrifuge observe->centrifuge analyze Analyze Supernatant (Spectrophotometry/HPLC) centrifuge->analyze select Select Optimal Co-solvent Ratio analyze->select

Co-solvency Experimental Workflow
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Freeze-dryer (optional)

Methodology:

  • Determine the molar ratio of this compound to HP-β-CD to be tested (e.g., 1:1, 1:2).

  • Dissolve the calculated amount of HP-β-CD in deionized water with gentle stirring.

  • Dissolve the this compound in a minimal amount of ethanol.

  • Slowly add the this compound solution to the aqueous HP-β-CD solution while continuously stirring.

  • Stir the mixture at room temperature for 24-48 hours to allow for complex formation. Gentle heating (40-50°C) can sometimes facilitate this process.

  • Remove the ethanol using a rotary evaporator.

  • The resulting aqueous solution can be filtered and used directly , or the solid complex can be obtained by freeze-drying (lyophilization).

  • To confirm complex formation , analytical techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) can be used.

  • Evaluate the solubility of the prepared complex in water or buffer compared to the free this compound.

Workflow for Cyclodextrin Complexation

Cyclodextrin_Workflow cluster_prep Preparation cluster_complexation Complexation cluster_isolation Isolation & Analysis dissolve_cd Dissolve HP-β-CD in Water mix Add this compound Solution to CD Solution dissolve_cd->mix dissolve_con Dissolve this compound in Ethanol dissolve_con->mix stir Stir for 24-48 hours mix->stir evaporate Remove Ethanol (Rotary Evaporator) stir->evaporate lyophilize Freeze-dry (Optional) evaporate->lyophilize analyze Analyze Complex (DSC, FTIR, NMR) evaporate->analyze lyophilize->analyze evaluate Evaluate Solubility analyze->evaluate

Cyclodextrin Inclusion Complexation Workflow
Protocol 3: Preparation of a this compound Solid Dispersion by Solvent Evaporation

Objective: To improve the dissolution rate of this compound by dispersing it in a water-soluble polymer matrix.

Materials:

  • This compound powder

  • A water-soluble polymer carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Poloxamer 188)

  • A common volatile solvent (e.g., methanol, ethanol, or a mixture)

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

  • Sieves

Methodology:

  • Select the drug-to-carrier weight ratio (e.g., 1:1, 1:5, 1:10).

  • Dissolve both the this compound and the carrier (e.g., PVP K30) in a suitable amount of the chosen solvent in a round-bottom flask.

  • Ensure complete dissolution by stirring or sonication.

  • Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-60°C).

  • A solid film or mass will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Scrape the solid dispersion from the flask and pulverize it using a mortar and pestle.

  • Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.

  • Characterize the solid dispersion using techniques like DSC and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.

  • Perform dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure this compound.

Signaling Pathway of this compound's Proposed Mechanism of Action

Conolidine_Pathway This compound This compound ackr3 ACKR3 (Opioid Scavenger Receptor) This compound->ackr3 Inhibits endogenous_opioids Endogenous Opioid Peptides endogenous_opioids->ackr3 Binds to and is scavenged by opioid_receptors Classical Opioid Receptors (MOR, DOR, KOR) endogenous_opioids->opioid_receptors Binds to and activates analgesia Analgesia (Pain Relief) opioid_receptors->analgesia Leads to

Proposed Mechanism of this compound Action

References

Conolidine Production Scalability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up Conolidine production. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during synthesis and extraction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during this compound production experiments in a question-and-answer format.

Synthesis Troubleshooting

Issue 1: Low Yield in Gold(I)-Catalyzed Conia-ene Cyclization

  • Q: My Gold(I)-catalyzed Conia-ene reaction to form the 1-azabicyclo[4.2.2]decane core is resulting in a low yield of the desired product. What are the potential causes and how can I optimize the reaction?

    A: Low yields in this key step can be attributed to several factors. Here is a systematic troubleshooting approach:

    • Catalyst Activity: The gold(I) catalyst is sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

    • Ligand Choice: The choice of phosphine (B1218219) ligand on the gold(I) catalyst is critical. JohnPhos is commonly used and has been shown to be effective. If yields are low, consider screening other bulky, electron-rich phosphine ligands.

    • Solvent and Temperature: Toluene (B28343) is a common solvent for this reaction. The reaction temperature can significantly influence the reaction rate and selectivity. A temperature of around 60°C is a good starting point, but optimization may be required.[1]

    • Substrate Purity: Impurities in the silyl (B83357) enol ether precursor can inhibit the catalyst. Ensure the starting material is of high purity.

    • Side Reactions: Potential side reactions include protodeauration of the vinyl-gold intermediate or undesired cyclization pathways. The addition of a proton source like water can sometimes influence the reaction outcome.[2]

Issue 2: Poor Selectivity in the Pictet-Spengler Reaction

  • Q: The final Pictet-Spengler reaction to form the this compound core is giving me a mixture of diastereomers or other side products. How can I improve the selectivity?

    A: The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydro-β-carboline system in this compound, but its selectivity can be influenced by several factors:

    • Acid Catalyst: The choice and concentration of the acid catalyst are crucial. Trifluoroacetic acid (TFA) is commonly used.[2] If selectivity is an issue, screening other Brønsted acids (e.g., HCl, H₂SO₄) or even Lewis acids may be beneficial. The reaction is sensitive to pH, so careful control of the acid concentration is necessary.[3][4]

    • Reaction Conditions: The reaction is often run at reflux in a solvent like acetonitrile (B52724).[1] Lowering the temperature may favor the kinetic product, while higher temperatures could lead to the thermodynamic product. Experimenting with different temperatures and reaction times can help optimize for the desired diastereomer.[4]

    • Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate. Ensuring complete formation of this intermediate before cyclization is important. The use of paraformaldehyde ((CH₂O)n) as the formaldehyde (B43269) source is common.[1]

    • Substrate Effects: The nature of the tryptamine-derived substrate can influence the stereochemical outcome. While the immediate precursor to this compound is set, this is a key consideration in analog synthesis.

Natural Extraction Troubleshooting

Issue 3: Very Low Yield of this compound from Tabernaemontana divaricata Bark

  • Q: I am attempting to extract this compound from T. divaricata bark, but the yield is extremely low, consistent with the reported 0.00014%.[5] Are there strategies to improve this?

    A: The inherently low natural abundance of this compound is a major challenge.[6] While dramatically increasing the yield from a given amount of plant material is difficult, optimizing the extraction efficiency is key:

    • Plant Material Preparation: Ensure the bark is properly dried and finely ground to maximize the surface area for solvent penetration.

    • Solvent Selection: Methanol (B129727) and ethanol (B145695) are common solvents for alkaloid extraction.[7] A systematic evaluation of different solvent systems, including mixtures of varying polarity, could identify a more optimal choice for this compound.

    • Extraction Method: Maceration (soaking at room temperature) is a simple method, but more exhaustive techniques like Soxhlet extraction or ultrasound-assisted extraction can improve efficiency.[7] However, be mindful that heat used in Soxhlet extraction can potentially degrade thermolabile compounds.

    • Acid-Base Extraction: Since this compound is an alkaloid, an acid-base extraction strategy can be employed to selectively isolate the alkaloid fraction from the crude extract, thereby reducing losses during subsequent purification steps. This involves dissolving the crude extract in an acidic aqueous solution to protonate the alkaloids, washing with an organic solvent to remove neutral and acidic impurities, and then basifying the aqueous layer to deprotonate the alkaloids for extraction into an organic solvent.[7]

Issue 4: Difficulty in Purifying this compound from the Crude Extract

  • Q: The crude extract from T. divaricata is a complex mixture, and isolating pure this compound via column chromatography is proving difficult. What can I do?

    A: Purifying a minor component from a complex natural extract is a common challenge. Here are some strategies:

    • Fractionation: Before attempting to isolate this compound directly, it is advisable to first fractionate the crude extract. This can be done using liquid-liquid partitioning with solvents of increasing polarity or by a preliminary column chromatography step with a steep solvent gradient.

    • Chromatography Stationary and Mobile Phase Optimization: Silica (B1680970) gel is a common stationary phase. The choice of the mobile phase is critical. A good starting point is a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or chloroform).[8] A systematic screening of solvent systems using Thin Layer Chromatography (TLC) is essential to find a system that provides good separation of the target compound from major impurities.

    • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the column run, is often more effective for separating complex mixtures than an isocratic (constant solvent composition) elution.

    • High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is often necessary. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) is a common choice for alkaloid purification.

Data on this compound Production Strategies

The following table summarizes quantitative data for different this compound production methods to facilitate comparison.

Production MethodKey Steps/ReagentsNumber of StepsOverall YieldKey AdvantagesKey DisadvantagesReference(s)
Total Synthesis (Chen et al.) Gold(I)-catalyzed Conia-ene cyclization, Pictet-Spengler reaction619%Concise, relatively high yield for a total synthesis.Requires specialized gold catalyst, multi-step synthesis.[1][9]
Total Synthesis (Tarselli et al.) [10][11]-Still-Wittig rearrangement, intramolecular Mannich cyclization918%First de novo synthesis, enabling biological studies.Longer synthetic route compared to newer methods.[5][12]
Natural Extraction Solvent extraction from Tabernaemontana divaricata bark1 (Extraction) + Purification0.00014%Access to the natural enantiomer.Extremely low yield, labor-intensive purification.[5]
Semi-synthesis From StemmadenineVariableNot reportedPotentially shorter route than total synthesis.Requires a reliable source of the starting material.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments in this compound production.

Protocol 1: Six-Step Total Synthesis of (±)-Conolidine

This protocol is based on the synthesis reported by Chen et al. (2019).[1][9]

Workflow Diagram for Total Synthesis

G cluster_0 Synthesis Steps A N-tosylpyrrolidone S1 Step 1: Alkylation A->S1 B 1-bromo-2-butyne S2 Step 2: Alkynylation B->S2 C TBAF S3 Step 3: Desilylation C->S3 D TiPSOTf S4 Step 4: Silyl Enol Ether Formation D->S4 E Gold(I) Catalyst S5 Step 5: Conia-ene Cyclization E->S5 F Sodium Naphthalenide S6 Step 6: Deprotection F->S6 G (CH2O)n, TFA S7 Step 7: Pictet-Spengler Reaction G->S7 S1->S2 Intermediate 1 S2->S3 Intermediate 2 S3->S4 Intermediate 3 S4->S5 Silyl Enol Ether S5->S6 Bicyclic Core S6->S7 Amine Precursor This compound This compound S7->this compound

A workflow diagram illustrating the key stages of the six-step total synthesis of this compound.

Step 1-4: Synthesis of the Silyl Enol Ether Precursor

Detailed procedures for the initial steps involving alkylation, alkynylation, desilylation, and silyl enol ether formation are outlined in the supplementary information of the referenced publication and involve standard organic chemistry techniques.[1]

Step 5: Gold(I)-Catalyzed Conia-ene Cyclization

  • To a solution of the silyl enol ether in anhydrous toluene (0.1 M) under an argon atmosphere, add water (1.5 equivalents).

  • Add the gold(I) catalyst, [JohnPhosAu(CH₃CN)]SbF₆ (5 mol%).

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the bicyclic core.

Step 6: Deprotection

  • Dissolve the bicyclic core in anhydrous THF (0.1 M) and cool to -78 °C under an argon atmosphere.

  • Add a solution of sodium naphthalenide in THF dropwise until a persistent green color is observed.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 7: Pictet-Spengler Reaction

  • To a solution of the amine precursor in acetonitrile (0.1 M), add paraformaldehyde (3 equivalents) and trifluoroacetic acid (TFA, 2 equivalents).

  • Reflux the mixture for 2 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.

  • Extract with dichloromethane (B109758), wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield (±)-Conolidine.

Protocol 2: Extraction and Purification of this compound from Tabernaemontana divaricata

Workflow for Natural Product Extraction

G Plant T. divaricata Bark (Dried, Powdered) Maceration Maceration Plant->Maceration Solvent Methanol Solvent->Maceration Acid Aqueous HCl AcidBase AcidBase Acid->AcidBase Base Aqueous NaOH Basify Basify Base->Basify OrgSolvent Dichloromethane FinalExtraction FinalExtraction OrgSolvent->FinalExtraction Column Silica Gel Column Chromatography SemiPure SemiPure Column->SemiPure Semi-pure this compound HPLC Preparative HPLC Purethis compound Purethis compound HPLC->Purethis compound Pure this compound CrudeExtract CrudeExtract Maceration->CrudeExtract Crude Methanolic Extract CrudeExtract->AcidBase Dissolve in organic solvent AqueousLayer AqueousLayer AcidBase->AqueousLayer Extract with acid AqueousLayer->Basify Basify->FinalExtraction Basified Aqueous Layer AlkaloidFraction AlkaloidFraction FinalExtraction->AlkaloidFraction Crude Alkaloid Fraction AlkaloidFraction->Column SemiPure->HPLC

A generalized workflow for the extraction and purification of this compound from its natural source.
  • Extraction:

    • Air-dry the bark of Tabernaemontana divaricata and grind it into a fine powder.

    • Macerate the powdered bark in methanol (1:10 w/v) at room temperature for 72 hours with occasional stirring.

    • Filter the extract and repeat the maceration process with fresh methanol twice more.

    • Combine the methanolic extracts and concentrate under reduced pressure to obtain the crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in a mixture of dichloromethane and 1M hydrochloric acid.

    • Separate the layers and collect the acidic aqueous layer. Extract the organic layer two more times with 1M HCl.

    • Combine the acidic aqueous layers and wash with fresh dichloromethane to remove neutral impurities.

    • Basify the aqueous layer to pH 9-10 with 2M sodium hydroxide.

    • Extract the basified aqueous layer three times with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alkaloid fraction.

  • Purification:

    • Subject the crude alkaloid fraction to column chromatography on silica gel.

    • Elute with a gradient of hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor by TLC to identify those containing this compound.

    • Combine the this compound-containing fractions and concentrate.

    • For final purification, use preparative reversed-phase HPLC with a C18 column and a mobile phase gradient of acetonitrile and water containing 0.1% formic acid.

Signaling Pathway

This compound has been identified as a modulator of the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. Unlike typical opioid receptors, ACKR3 does not couple to G-proteins to initiate signaling cascades. Instead, it functions as a scavenger receptor for endogenous opioid peptides.[13][14]

When this compound binds to ACKR3, it acts as an agonist, triggering the recruitment of β-arrestin proteins to the receptor.[13] This leads to the internalization of the receptor-ligand complex. By promoting the internalization of ACKR3, this compound may reduce the scavenging of endogenous opioid peptides, thereby increasing their availability to bind to and activate classical opioid receptors, leading to an analgesic effect.[13] The downstream signaling following β-arrestin recruitment can also involve the activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2.[10][11]

G cluster_0 Cell Membrane ACKR3 ACKR3 Receptor BetaArrestin β-Arrestin ACKR3->BetaArrestin Recruits This compound This compound This compound->ACKR3 Binds and Activates EndoOpioid Endogenous Opioid Peptides ClassicalOpioidR Classical Opioid Receptors (μ, δ, κ) EndoOpioid->ClassicalOpioidR Binds and Activates Internalization Receptor Internalization (Scavenging Inhibition) BetaArrestin->Internalization MAPK MAPK Pathway (e.g., ERK1/2) BetaArrestin->MAPK Internalization->ClassicalOpioidR Increases availability of Analgesia Analgesia ClassicalOpioidR->Analgesia

References

Validation & Comparative

A Comparative Analysis of Conolidine Versus Morphine for Analgesia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analgesic properties, mechanisms of action, and safety profiles of the novel indole (B1671886) alkaloid, conolidine, and the classical opioid analgesic, morphine. The information is compiled from preclinical studies to support research and drug development efforts in pain management.

Executive Summary

Morphine, the gold-standard opioid analgesic, exerts its effects through direct agonism of the mu-opioid receptor (MOR), leading to potent pain relief but also significant adverse effects, including respiratory depression, tolerance, and addiction.[1][2][3] this compound, a natural product derived from the Tabernaemontana divaricata plant, represents a paradigm shift in analgesic research.[4][5] Preclinical evidence suggests it provides potent analgesia comparable to morphine in models of tonic and persistent pain without engaging classical opioid receptors.[5][6] Its novel mechanism of action, centered on the atypical chemokine receptor 3 (ACKR3), may circumvent the severe side effects associated with traditional opioids.[1][7]

Data Presentation: Quantitative Comparison

Quantitative data allows for a direct comparison of the pharmacological profiles of this compound and morphine. The following tables summarize the available preclinical data.

Table 1: Comparative Analgesic Potency

Direct, head-to-head quantitative comparisons of the analgesic potency (e.g., ED₅₀ values) of this compound and morphine in the same preclinical models are not consistently available in the public domain. However, studies report that this compound is a potent analgesic in the formalin and acetic acid-induced writhing tests.[5][6] A synthetic derivative, DS39201083, has been shown to be even more potent than this compound.[6][8] Morphine's potency is highly dependent on the specific nociceptive test used.[9]

CompoundTest ModelPotency (ED₅₀)Reference(s)
This compound Formalin Test (Mouse)Data Not Publicly Available[6],[5]
Acetic Acid Writhing (Mouse)Data Not Publicly Available[8]
Morphine Formalin Test (Rat, SC)Lowest potency among thermal/mechanical tests[9]
Hot Plate Test (Rat, SC)~2.6 - 4.5 mg/kg[9]
Tail Withdrawal (Rat, SC)~2.6 - 2.9 mg/kg[9]

Note: ED₅₀ values can vary significantly based on species, strain, administration route, and specific experimental protocol.

Table 2: Comparative Toxicology
CompoundTest SpeciesRoute of AdministrationLD₅₀Reference(s)
This compound RatOral> 2000 mg/kg[6]
Morphine Sulfate RatOral461 - 12600 mg/kg[6]
MouseOral600 - 1125 mg/kg[10],[6]
RatIntraperitoneal235 mg/kg[11]
MouseIntravenous156 mg/kg[11]
Table 3: Comparative Side Effect Profile (Preclinical)
Side EffectMorphineThis compoundReference(s)
Respiratory Depression Yes, primary cause of overdose mortalityReported to be absent[6],[2],[5]
Addiction & Dependence High liabilityReported to be absent[1],[6],[3]
Tolerance Develops with repeated administrationReported to be absent[3],[5]
Sedation YesDoes not alter locomotor activity in mice[1],[6]
Gastrointestinal Effects Constipation, nausea, vomitingSome reports of potential nausea, digestive issues[1],[6],[12]

Mechanisms of Action & Signaling Pathways

The fundamental difference between morphine and this compound lies in their molecular targets and signaling cascades.

Morphine: Direct Opioid Receptor Agonism

Morphine directly binds to and activates G-protein coupled opioid receptors, primarily the mu-opioid receptor (MOR).[12] This activation initiates a downstream signaling cascade that inhibits neuronal excitability and reduces the transmission of pain signals.

Key steps include:

  • Receptor Binding: Morphine binds to the MOR on the neuronal cell surface.

  • G-Protein Activation: The receptor-agonist complex activates inhibitory G-proteins (Gαi/o).

  • Effector Modulation:

    • Inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels.

    • Inhibition of voltage-gated calcium channels (Ca²⁺), reducing neurotransmitter release.

    • Activation of G-protein-coupled inwardly rectifying potassium channels (K⁺), causing hyperpolarization.

  • β-Arrestin Recruitment: Chronic activation leads to β-arrestin recruitment, which is implicated in receptor desensitization, tolerance, and some adverse effects like respiratory depression.[7]

cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular MOR MOR G_Protein Gαiβγ MOR->G_Protein Activates beta_arrestin β-Arrestin MOR->beta_arrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Blocks Production Ca_Channel Ca²⁺ Channel Ca_Influx Ca²⁺ Influx K_Channel K⁺ Channel K_Efflux K⁺ Efflux Morphine Morphine Morphine->MOR Binds G_alpha Gαi-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma G_alpha->AC Inhibits G_betagamma->Ca_Channel Inhibits G_betagamma->K_Channel Activates Analgesia Analgesia & Reduced Excitability cAMP->Analgesia Leads to Ca_Influx->Analgesia Leads to K_Efflux->Analgesia Leads to SideEffects Side Effects (e.g., Tolerance) beta_arrestin->SideEffects

Caption: Signaling pathway for morphine via direct MOR agonism.
This compound: Indirect Opioid System Modulation

This compound does not bind to classical opioid receptors.[6] Instead, its primary target is the atypical chemokine receptor 3 (ACKR3), which functions as a scavenger receptor for endogenous opioid peptides (e.g., enkephalins).[1][7] By inhibiting ACKR3, this compound increases the bioavailability of these natural pain-killing peptides, allowing them to activate classical opioid receptors and produce analgesia.[7] Some studies also suggest this compound may inhibit Caᵥ2.2 calcium channels.[6][13]

Key steps include:

  • ACKR3 Binding: this compound binds to and inhibits the ACKR3 receptor.

  • Scavenging Inhibition: This prevents ACKR3 from binding and degrading endogenous opioid peptides.

  • Increased Endogenous Opioids: The concentration of available opioid peptides (e.g., enkephalins) in the synapse increases.

  • MOR Activation: These elevated endogenous opioids then bind to and activate MOR, initiating the analgesic cascade.

cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular MOR MOR Analgesia Analgesia MOR->Analgesia Initiates Signaling ACKR3 ACKR3 (Scavenger) Degradation Peptide Degradation ACKR3->Degradation Leads to This compound This compound This compound->ACKR3 Inhibits EndoOpioid Endogenous Opioid EndoOpioid->MOR Binds & Activates EndoOpioid->ACKR3 Trapped By

Caption: Proposed signaling pathway for this compound via ACKR3 inhibition.

Experimental Protocols for Key Assays

The analgesic properties of this compound and morphine have been evaluated using standardized preclinical pain models.

Formalin Test

This model is considered highly predictive as it assesses both acute (neurogenic) and persistent (inflammatory) pain.[2]

  • Objective: To evaluate the analgesic efficacy of a compound on tonic chemical pain.

  • Animal Model: Typically mice or rats.

  • Procedure:

    • Acclimation: Animals are placed in an observation chamber for 15-30 minutes to acclimate.[14]

    • Drug Administration: The test compound (e.g., this compound) or control (vehicle, morphine) is administered at a predetermined time before the formalin injection.

    • Induction: A small volume (e.g., 10-20 µL) of dilute (e.g., 2.5-5%) formalin solution is injected subcutaneously into the plantar surface of one hind paw.[2][14]

    • Observation: The animal's behavior is observed continuously for 45-60 minutes. The primary endpoint is the cumulative time spent licking or flinching the injected paw.[15]

  • Data Analysis: The observation period is divided into two distinct phases:

    • Phase I (0-5 minutes): An acute, neurogenic pain response resulting from the direct activation of nociceptors.[2][16]

    • Phase II (20-40 minutes): A persistent, inflammatory pain response involving central sensitization in the spinal cord.[6][16]

    • The total time spent licking/flinching in each phase is calculated. Analgesic efficacy is determined by the reduction in this response compared to the vehicle-treated group. This compound has been shown to suppress both Phase I and Phase II responses.[6]

acclimate 1. Acclimation (15-30 min in chamber) administer 2. Compound Administration (this compound, Morphine, or Vehicle) acclimate->administer inject 3. Formalin Injection (Sub-plantar, hind paw) administer->inject observe 4. Observation Period (45-60 min) inject->observe record Record Time Spent Licking / Flinching Paw observe->record analyze 5. Data Analysis observe->analyze phase1 Phase I (0-5 min) Acute Neurogenic Pain analyze->phase1 phase2 Phase II (20-40 min) Inflammatory Pain analyze->phase2 compound Compound Morphine This compound properties Target Mu-Opioid Receptor (MOR) ACKR3 Mechanism Direct Agonist Indirect via ↑ Endogenous Opioids Analgesia Potent Potent (Preclinical) Side Effect Profile High Risk (Addiction, Resp. Depression) Low Risk (Preclinical) compound:f1->properties:mor compound:f1->properties:dir compound:f1->properties:pot compound:f1->properties:high compound:f2->properties:ackr3 compound:f2->properties:ind compound:f2->properties:pot2 compound:f2->properties:low

References

Validating Conolidine's Mechanism of Action: A Comparative Guide to its Interaction with ACKR3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data validating the role of the atypical chemokine receptor 3 (ACKR3), also known as CXCR7, as the primary mediator of the analgesic effects of conolidine. This compound, a natural alkaloid derived from the pinwheel flower (Tabernaemontana divaricata), has demonstrated potent pain-relieving properties without the addictive potential of traditional opioids.[1][2] This guide summarizes the key findings, presents comparative data for this compound and its synthetic analog, and details the experimental protocols used to elucidate this mechanism of action.

Core Mechanism of Action: this compound as an ACKR3 Modulator

Recent research has identified ACKR3 as the most responsive target for this compound.[1][3] ACKR3 functions as a scavenger receptor for endogenous opioid peptides, such as enkephalins and dynorphins.[1][3][4] By binding to and internalizing these peptides, ACKR3 reduces their availability to interact with classical opioid receptors (μ, δ, and κ), thereby dampening their natural analgesic effects.

This compound acts as an agonist at ACKR3, triggering the recruitment of β-arrestin, a key signaling protein.[1] This action effectively inhibits the receptor's scavenging function.[1] By blocking ACKR3-mediated clearance of endogenous opioids, this compound increases their local concentrations, allowing for enhanced activation of classical opioid receptors and subsequent pain relief.[1][3] This indirect mechanism of action distinguishes this compound from traditional opioids that directly activate opioid receptors.

Comparative Performance: this compound vs. Alternatives

The primary alternative to this compound is its synthetically developed analog, RTI-5152-12. This compound was designed to have a higher affinity and potency for ACKR3.

Quantitative Data Summary
CompoundTargetAssay TypePotency (EC50)Efficacy (% of CXCL12)Notes
This compound Human ACKR3β-arrestin-2 Recruitment (NanoBiT)16 µM[1]-Full agonist.[1]
Mouse ACKR3β-arrestin-2 Recruitment (NanoBiT)22 µM[1]-Full agonist.[1]
Human ACKR3β-arrestin-1 Recruitment (NanoBiT)19 µM[1]-Full agonist.[1]
Human ACKR3β-arrestin-2 Recruitment (PathHunter)27 µM[1]185%[1]
RTI-5152-12 Human ACKR3β-arrestin-2 Recruitment (NanoBiT)~1.07 µM-Approximately 15-fold more potent than this compound.[1][3][4]
This compound Classical Opioid Receptors (MOR, DOR, KOR, NOP)β-arrestin RecruitmentNo activity detected[1]-Demonstrates selectivity for ACKR3 over classical opioid receptors.
This compound Serotonin-3 ion channel, Norepinephrine transporter, N-type Cav2.2 calcium channels, α2B adrenergic (ADRA2B), α2C adrenergic (ADRA2C), and histamine-2 (HRH2) receptorsVarious Binding AssaysLow affinity[1][2]-These interactions are not considered to mediate the primary analgesic effect.[1]

Signaling Pathways and Experimental Workflows

ACKR3 Signaling Pathway upon this compound Binding

ACKR3_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound ACKR3 ACKR3 This compound->ACKR3 Binds to Opioid_Peptides Endogenous Opioid Peptides Opioid_Peptides->ACKR3 Binding Inhibited beta_Arrestin β-Arrestin ACKR3->beta_Arrestin Recruits Degradation Opioid Peptide Degradation (Inhibited) ACKR3->Degradation Scavenging Inhibited Internalization Receptor Internalization beta_Arrestin->Internalization Mediates Internalization->ACKR3

Caption: this compound binds to ACKR3, inducing β-arrestin recruitment and receptor internalization, which inhibits the scavenging of endogenous opioid peptides.

Experimental Workflow: Validating this compound-ACKR3 Interaction

Experimental_Workflow A HEK293T Cell Culture B Transient Transfection (ACKR3-LgBiT and SmBiT-β-arrestin constructs) A->B C Incubation (24-48h) B->C D Cell Plating in 96-well plates C->D E Addition of this compound (Dose-response) D->E F Addition of Nano-Glo® Live Cell Reagent E->F G Luminescence Reading (Real-time kinetic measurement) F->G H Data Analysis (EC50 determination) G->H

Caption: Workflow for the NanoBiT β-arrestin recruitment assay to quantify this compound's potency at ACKR3.

Experimental Protocols

β-Arrestin Recruitment Assay (NanoBiT Technology)

This assay quantifies the recruitment of β-arrestin to ACKR3 upon ligand binding, providing a measure of agonist potency (EC50).

a. Cell Culture and Transfection:

  • HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cells are transiently transfected with plasmids encoding for ACKR3 fused to the Large BiT (LgBiT) subunit of NanoLuc luciferase and β-arrestin-1 or -2 fused to the Small BiT (SmBiT) subunit. Transfection is performed using a suitable transfection reagent according to the manufacturer's instructions.

b. Assay Procedure:

  • 24-48 hours post-transfection, cells are harvested, washed, and resuspended in Opti-MEM.

  • Cells are seeded into 96-well white opaque plates.

  • A serial dilution of this compound or RTI-5152-12 is prepared in Opti-MEM.

  • The Nano-Glo® Live Cell Reagent is added to each well.

  • Baseline luminescence is measured for a short period (e.g., 10-20 minutes).

  • The different concentrations of the test compounds are added to the wells.

  • Luminescence is measured kinetically over a period of 60-120 minutes using a plate reader.

c. Data Analysis:

  • The luminescent signal is normalized to the baseline.

  • Dose-response curves are generated by plotting the normalized luminescence against the logarithm of the compound concentration.

  • The EC50 values are calculated using a non-linear regression model (e.g., four-parameter logistic fit).

Competition Binding Assay (Flow Cytometry)

This assay determines the ability of this compound to compete with a fluorescently labeled ligand for binding to ACKR3.

a. Cell Preparation:

  • U87 cells stably expressing ACKR3 (U87-ACKR3) are used.[1]

  • Cells are harvested, washed, and resuspended in a suitable binding buffer (e.g., PBS with 0.5% BSA).

b. Assay Procedure:

  • Cells are aliquoted into tubes or a 96-well plate.

  • A serial dilution of unlabeled this compound or RTI-5152-12 is added to the cells and incubated on ice for a specified time (e.g., 30 minutes) to allow for binding.

  • A fixed, subsaturating concentration of a fluorescently labeled ACKR3 ligand (e.g., Alexa Fluor 647-labeled CXCL12, 5 nM) is added to the wells.[1]

  • The mixture is incubated on ice in the dark for a further period (e.g., 60 minutes) to reach binding equilibrium.

  • Cells are washed with cold binding buffer to remove unbound ligand.

  • The fluorescence of the cell-bound labeled ligand is measured using a flow cytometer.

c. Data Analysis:

  • The mean fluorescence intensity (MFI) of the cell population is determined for each concentration of the competing ligand.

  • The MFI values are plotted against the logarithm of the competitor concentration to generate a competition curve.

  • The IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the labeled ligand) is determined from the curve. This can be used to calculate the inhibitory constant (Ki).

Conclusion

References

Conolidine Derivatives: A New Frontier in Analgesia with Enhanced Potency

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of novel conolidine derivatives demonstrates significant advancements in analgesic efficacy over the parent natural product. These synthetic analogs, leveraging a unique mechanism of action at the atypical chemokine receptor 3 (ACKR3), offer a promising non-opioid alternative for pain management.

Researchers in the field of drug development are continually seeking more effective and safer analgesics. This compound, a naturally occurring indole (B1671886) alkaloid, has emerged as a compelling lead compound due to its potent pain-relieving properties without the adverse effects associated with traditional opioids.[1][2] Recent efforts in medicinal chemistry have led to the synthesis of several this compound derivatives with markedly enhanced analgesic potency. This guide provides a comparative overview of these derivatives, supported by available experimental data, to aid researchers and scientists in the ongoing development of next-generation pain therapeutics.

Enhanced Analgesic Potency of this compound Derivatives

Systematic chemical modifications of the this compound scaffold have yielded derivatives with superior performance in preclinical models of pain. While comprehensive quantitative data for all analogs is not publicly available, the existing findings clearly indicate a significant improvement in analgesic activity.

CompoundTargetPotency MetricResultReference
This compound ACKR3β-arrestin-2 Recruitment27 µM (EC50)(Szpakowska et al., 2021)
RTI-5152-12 ACKR3Receptor Potency15-fold > this compound(Szpakowska et al., 2021)
DS39201083 In vivo analgesiaAcetic Acid Writhing & Formalin TestsMore potent than this compound(Arita et al., 2019)[3]
Compound 17a In vivo analgesiaPaw Injection Test92% analgesic efficacy(Referenced in Edinoff et al., 2021)[1]
Compound 15a In vivo analgesiaPaw Injection TestEnhanced efficacy(Referenced in Edinoff et al., 2021)[1]

Signaling Pathway and Mechanism of Action

This compound and its derivatives exert their analgesic effects through a novel mechanism that does not involve direct interaction with classical opioid receptors.[1][2] The primary target is the atypical chemokine receptor 3 (ACKR3), which functions as a scavenger receptor for endogenous opioid peptides.[1] By acting as agonists at ACKR3, these compounds are thought to inhibit the receptor's scavenging activity, thereby increasing the local availability of endogenous opioids to act on their cognate pain-relieving receptors. Some evidence also suggests a potential interaction with Cav2.2 voltage-gated calcium channels, which play a role in pain signal transmission.[4]

This compound Signaling Pathway cluster_membrane Cell Membrane ACKR3 ACKR3 (Opioid Scavenger Receptor) Scavenging Scavenging/ Internalization ACKR3->Scavenging Inhibits Opioid_Receptor Classical Opioid Receptors (μ, δ, κ) Analgesia Analgesia (Pain Relief) Opioid_Receptor->Analgesia Leads to This compound This compound or Derivative This compound->ACKR3 Agonism Endogenous_Opioids Endogenous Opioids (e.g., Enkephalins) Endogenous_Opioids->ACKR3 Endogenous_Opioids->Opioid_Receptor Activates Scavenging->Endogenous_Opioids Reduces availability of

Proposed signaling pathway of this compound and its derivatives.

Experimental Protocols

The analgesic properties of this compound and its derivatives have been evaluated using a variety of established preclinical models. Below are the detailed methodologies for key experiments cited in the literature.

β-Arrestin Recruitment Assay (for ACKR3 activity)

This in vitro assay is used to determine the potency and efficacy of compounds at the ACKR3 receptor.

  • Cell Line: U87 cells stably expressing human ACKR3.

  • Assay Principle: The assay measures the recruitment of β-arrestin to the ACKR3 receptor upon agonist binding, often using a technology like NanoLuc complementation (NanoBiT).

  • Procedure:

    • Cells are co-transfected with vectors encoding ACKR3 fused to a small fragment of NanoLuc luciferase (SmBiT) and β-arrestin-2 fused to the large fragment (LgBiT).

    • Transfected cells are harvested and seeded into assay plates.

    • A Nano-Glo Live Cell substrate is added to the cells.

    • Varying concentrations of the test compound (e.g., this compound, RTI-5152-12) are added to the wells.

    • Luminescence, which is generated upon the interaction of the two luciferase fragments when β-arrestin is recruited to the receptor, is measured over time.

    • Data are analyzed to determine EC50 values, representing the concentration at which the compound elicits a half-maximal response.

Acetic Acid-Induced Writhing Test (for visceral pain)

This in vivo model is used to assess the efficacy of analgesics against visceral pain.

  • Animal Model: ddY mice.

  • Procedure:

    • Animals are acclimatized to the experimental environment.

    • The test compound (e.g., DS39201083 or this compound) or vehicle is administered, typically via intraperitoneal (i.p.) or oral (p.o.) routes, at a specified time before the induction of writhing.

    • A 0.6% solution of acetic acid in saline is injected intraperitoneally to induce a characteristic writhing response, which includes abdominal constrictions and stretching of the hind limbs.

    • The number of writhes is counted for a defined period (e.g., 20-30 minutes), starting 5 minutes after the acetic acid injection.

    • The percentage of inhibition of writhing in the treated groups is calculated relative to the vehicle control group.

Formalin Test (for inflammatory and neurogenic pain)

The formalin test is a widely used in vivo model to evaluate analgesic activity in response to both acute (neurogenic) and persistent (inflammatory) pain.

  • Animal Model: ddY mice.

  • Procedure:

    • Mice are habituated in observation chambers, which may have a mirrored wall for clear observation of the paws.

    • The test compound or vehicle is administered at a predetermined time before the formalin injection.

    • A dilute solution of formalin (e.g., 2.5% in saline) is injected subcutaneously into the plantar surface of one of the hind paws.

    • The behavior of the animal is then observed and recorded, typically focusing on the amount of time spent licking, biting, or flinching the injected paw.

    • The observation period is divided into two distinct phases:

      • Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute, neurogenic pain.

      • Phase 2 (Late Phase): 15-30 minutes post-injection, corresponding to inflammatory pain.

    • The duration of nociceptive behaviors in each phase for the drug-treated groups is compared to that of the vehicle control group to determine the analgesic effect.

Formalin_Test_Workflow start Start acclimatize Acclimatize Mice to Observation Chambers start->acclimatize administer Administer Test Compound or Vehicle acclimatize->administer inject Inject Formalin (s.c.) into Hind Paw administer->inject observe1 Record Nociceptive Behavior (Phase 1: 0-5 min) inject->observe1 observe2 Record Nociceptive Behavior (Phase 2: 15-30 min) observe1->observe2 analyze Analyze Data: Compare Behavior Duration to Control observe2->analyze end End analyze->end

Experimental workflow for the in vivo formalin test.

Conclusion

The development of this compound derivatives represents a significant step forward in the quest for potent, non-opioid analgesics. The enhanced potency of compounds like RTI-5152-12 and DS39201083 in preclinical studies highlights the potential of targeting the ACKR3 receptor to modulate the endogenous opioid system. Further research, including the full disclosure of quantitative efficacy data and comprehensive safety profiling, is warranted to fully elucidate the therapeutic potential of these promising new chemical entities. These findings should encourage further exploration of the this compound scaffold in the development of novel pain therapies with improved safety and efficacy profiles.

References

A Comparative Analysis of the Side Effect Profiles of Conolidine and Traditional NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of analgesic and anti-inflammatory drug development, the pursuit of efficacy is intrinsically linked to the optimization of safety. Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) have long been a cornerstone of pain management, yet their clinical utility is often constrained by a well-documented profile of adverse effects. This guide provides a comparative overview of the side effect profile of Conolidine, a novel analgesic compound, and traditional NSAIDs, intended for researchers, scientists, and drug development professionals.

Executive Summary

Traditional NSAIDs, such as ibuprofen (B1674241) and diclofenac (B195802), exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which also mediates their primary adverse effects, including gastrointestinal, cardiovascular, and renal complications.[1][2][3] this compound, a plant-derived indole (B1671886) alkaloid, presents a distinct mechanism of action, primarily modulating the atypical chemokine receptor 3 (ACKR3), which is purported to offer a more favorable side effect profile.[4] While direct comparative clinical data remains limited, preclinical evidence and mechanistic understanding allow for a preliminary comparison of their safety profiles.

Comparative Side Effect Profiles

Direct quantitative comparisons from head-to-head clinical trials are not yet available in published literature. The following table summarizes the known and potential side effects based on existing preclinical and clinical data for each drug class.

Side Effect CategoryTraditional NSAIDs (e.g., Ibuprofen, Diclofenac, Naproxen)This compound (Primarily based on preclinical data)
Gastrointestinal Common: Nausea, indigestion, gastric ulceration, bleeding.[1][3] Mechanism: Inhibition of COX-1 reduces protective prostaglandins (B1171923) in the gastric mucosa.[1]Potential: Nausea, dizziness, and digestive problems have been anecdotally reported, but robust data is lacking.[5] Its mechanism does not directly involve COX inhibition, suggesting a potentially lower risk of gastric ulceration.
Cardiovascular Increased risk of heart attack, stroke, and heart failure, particularly with long-term use and in high-risk individuals.[1][6] Mechanism: Imbalance of pro-thrombotic and anti-thrombotic prostanoids due to COX-2 inhibition.[3]Currently unknown. Preclinical studies have not highlighted significant cardiovascular liabilities.[4] However, comprehensive cardiovascular safety pharmacology studies are needed.
Renal Acute kidney injury, fluid retention, and secondary hypertension.[1][6] Mechanism: Inhibition of prostaglandins that regulate renal blood flow.[7]Currently unknown. The distinct mechanism of action does not implicate direct interference with renal prostaglandin (B15479496) synthesis, but dedicated renal toxicity studies are required.
Other Hypersensitivity reactions.[7]Potential for sedation, though preclinical studies suggest it does not alter locomotor activity.[4]

Signaling Pathways

The divergent mechanisms of action of NSAIDs and this compound are central to their differing side effect profiles.

Traditional NSAIDs: COX Inhibition Pathway

NSAIDs block the action of COX-1 and COX-2 enzymes, preventing the conversion of arachidonic acid to prostaglandins. While this reduces inflammation and pain, it also disrupts the protective functions of prostaglandins in the stomach lining and kidneys.

NSAID_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain GI_Protection_Renal_Function GI Protection & Renal Blood Flow Prostaglandins->GI_Protection_Renal_Function NSAIDs Traditional NSAIDs NSAIDs->COX_Enzymes Inhibition

Caption: Mechanism of Action for Traditional NSAIDs.

This compound: ACKR3 Signaling Pathway

This compound acts as a modulator of the ACKR3 receptor. ACKR3 functions as a scavenger of endogenous opioid peptides. By inhibiting this scavenging function, this compound may increase the local availability of these peptides to act on classical opioid receptors, producing analgesia without direct opioid receptor agonism.

Conolidine_Pathway Endogenous_Opioids Endogenous Opioid Peptides ACKR3 ACKR3 Receptor (Opioid Scavenger) Endogenous_Opioids->ACKR3 Scavenging Classical_Opioid_Receptors Classical Opioid Receptors Endogenous_Opioids->Classical_Opioid_Receptors Analgesia Analgesia Classical_Opioid_Receptors->Analgesia This compound This compound This compound->ACKR3 Inhibition

Caption: Proposed Mechanism of Action for this compound.

Experimental Protocols

Standard preclinical models are employed to assess the analgesic efficacy and side effect profiles of novel compounds.

Acetic Acid-Induced Writhing Test (Analgesia)

This model assesses peripheral analgesic activity.

  • Subjects: Male Swiss albino mice.

  • Procedure:

    • Animals are divided into control, standard (e.g., diclofenac), and test (this compound) groups.

    • The test compound or vehicle is administered, typically intraperitoneally or orally.

    • After a set absorption period (e.g., 30-60 minutes), a 0.6-1% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constriction and stretching of hind limbs).

    • The number of writhes is counted for a defined period (e.g., 20-30 minutes).

  • Endpoint: A significant reduction in the number of writhes compared to the control group indicates analgesic activity.

Formalin Test (Analgesia)

This model distinguishes between nociceptive and inflammatory pain.

  • Subjects: Mice or rats.

  • Procedure:

    • A dilute formalin solution (e.g., 2.5%) is injected into the plantar surface of a hind paw.

    • The time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes, representing direct nociceptor activation) and the late phase (15-30 minutes, representing inflammatory pain).

  • Endpoint: Centrally acting analgesics may inhibit both phases, while peripherally acting anti-inflammatory agents like NSAIDs typically inhibit only the late phase.[8] this compound has been shown to suppress both phases.[4]

Experimental Workflow for Side Effect Evaluation

A generalized workflow for assessing gastrointestinal, cardiovascular, and renal side effects in preclinical models is as follows.

Side_Effect_Workflow cluster_GI Gastrointestinal Toxicity cluster_CV Cardiovascular Toxicity cluster_Renal Renal Toxicity GI_Dosing Chronic Dosing (e.g., 14-28 days) Ulcer_Scoring Gastric Ulcer Scoring (Lesion Index) GI_Dosing->Ulcer_Scoring Histopathology_GI Histopathology of Stomach and Intestines Ulcer_Scoring->Histopathology_GI CV_Dosing Acute or Chronic Dosing Telemetry Telemetry Monitoring (ECG, Blood Pressure) CV_Dosing->Telemetry Cardiac_Biomarkers Cardiac Biomarkers (e.g., Troponins) Telemetry->Cardiac_Biomarkers Renal_Dosing Chronic Dosing Serum_Markers Serum Chemistry (BUN, Creatinine) Renal_Dosing->Serum_Markers Histopathology_Renal Histopathology of Kidneys Serum_Markers->Histopathology_Renal

Caption: Preclinical Workflow for Side Effect Profiling.

Conclusion

The distinct mechanism of action of this compound, centered on ACKR3 modulation rather than COX inhibition, provides a strong rationale for its potentially improved side effect profile compared to traditional NSAIDs. While claims of reduced gastrointestinal toxicity and a lack of opioid-like side effects are promising, they are largely based on preclinical observations and mechanistic inference.[4] Rigorous, head-to-head preclinical toxicity studies and eventual clinical trials are imperative to quantify and confirm these potential safety advantages. For researchers and drug developers, this compound represents a promising lead for a new class of analgesics, but a comprehensive evaluation of its safety and tolerability is a critical next step in its development pathway.

References

Cross-validation of Conolidine's efficacy in different pain models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analgesic efficacy of Conolidine, a naturally derived indole (B1671886) alkaloid, with other established pain therapeutics across various preclinical pain models. The information is compiled to support further research and development in the field of non-opioid analgesics.

Executive Summary

This compound, isolated from the bark of the Tabernaemontana divaricata shrub, has demonstrated significant analgesic properties in preclinical studies.[1][2] Its primary mechanism of action is distinct from traditional opioids, involving the modulation of the atypical chemokine receptor 3 (ACKR3), which acts as a scavenger for endogenous opioid peptides.[3][4] By inhibiting ACKR3, this compound is thought to increase the availability of the body's own pain-relieving peptides to act on classical opioid receptors.[3][4] A secondary proposed mechanism involves the inhibition of the N-type voltage-gated calcium channel (Cav2.2), a key component in pain signaling pathways.[5] This dual mechanism suggests a potential for potent analgesia with a reduced side-effect profile compared to conventional opioids, as it does not directly bind to the mu-opioid receptor.[2][6]

Comparative Efficacy in Preclinical Pain Models

The analgesic effects of this compound have been evaluated in several well-established rodent models of pain. These models are designed to assess efficacy against different types of pain, including acute, inflammatory, and visceral pain.

Formalin-Induced Paw Licking Test (Inflammatory/Tonic Pain)

The formalin test is a biphasic model that evaluates both acute, neurogenic pain (Phase 1) and persistent, inflammatory pain (Phase 2).[7] this compound has been shown to be effective in suppressing the pain response in both phases of this test.[8]

CompoundDose (mg/kg)Animal ModelPhase 1 (Neurogenic Pain) EfficacyPhase 2 (Inflammatory Pain) EfficacyReference
This compound 10 (i.p.)MouseSignificant suppression of paw licking timeSignificant suppression of paw licking time[2][8]
Morphine 6 (i.p.)RatSignificant reduction in nociceptive behaviorSignificant reduction in nociceptive behavior[6]
Ibuprofen 30-300 (p.o.)RatNo significant effectAttenuation of nociceptive behaviorsNot specified
Acetic Acid-Induced Writhing Test (Visceral Pain)

This model assesses a compound's ability to reduce visceral pain, which is induced by the intraperitoneal injection of acetic acid, causing abdominal constrictions or "writhes".[9] This test is particularly sensitive to peripherally acting analgesics.[9]

CompoundDose (mg/kg)Animal ModelEfficacy (Inhibition of Writhing)Reference
This compound Not SpecifiedMousePotent analgesic effect observed[10]
DS39201083 (this compound Derivative) Not SpecifiedddY MouseMore potent than this compound[10]
Morphine ED50 = 0.124 (i.p.)MouseDose-dependent antinociceptive activity[11]
Indomethacin 10 (i.p.)Mouse~51% inhibition[12]

Mechanism of Action: Signaling Pathways

This compound's unique analgesic profile is attributed to its interaction with specific molecular targets that are distinct from those of classical opioids.

ACKR3 Signaling Pathway

This compound acts as a modulator of the atypical chemokine receptor 3 (ACKR3).[3] ACKR3 functions as a scavenger receptor for endogenous opioid peptides (e.g., enkephalins, dynorphins).[3][4] By binding to ACKR3, this compound prevents the uptake and degradation of these peptides, thereby increasing their local concentration and allowing them to activate classical opioid receptors (μ, δ, κ), which leads to analgesia.[3][4] Notably, ACKR3 signaling is primarily mediated through β-arrestin recruitment, not the G-protein cascades typical of classical opioid receptors.[6]

ACKR3_Pathway Endogenous Opioids Endogenous Opioids ACKR3 ACKR3 (Opioid Scavenger) Endogenous Opioids->ACKR3 Binds Opioid_Receptor Classical Opioid Receptor (μ, δ, κ) Endogenous Opioids->Opioid_Receptor Binds & Activates This compound This compound This compound->ACKR3 Binds & Inhibits Beta_Arrestin β-Arrestin ACKR3->Beta_Arrestin Recruits Scavenging Opioid Scavenging (Internalization) ACKR3->Scavenging G_Protein G-Protein Signaling Opioid_Receptor->G_Protein Activates Analgesia Analgesia G_Protein->Analgesia

This compound's modulation of the ACKR3 signaling pathway.
Cav2.2 Channel Inhibition

This compound has also been shown to inhibit N-type voltage-gated calcium channels (Cav2.2).[5] These channels are critical for neurotransmitter release in pain pathways.[13] By blocking Cav2.2, this compound can reduce the transmission of pain signals in the nervous system.

Cav22_Pathway Pain Signal\n(Action Potential) Pain Signal (Action Potential) Cav22 Cav2.2 Channel Pain Signal\n(Action Potential)->Cav22 Opens Ca2+ Influx Ca2+ Influx Cav22->Ca2+ Influx Neurotransmitter Release Neurotransmitter Release Ca2+ Influx->Neurotransmitter Release Triggers Neurotransmitter Release\n(e.g., Glutamate, Substance P) Neurotransmitter Release (e.g., Glutamate, Substance P) Pain Transmission Pain Transmission This compound This compound This compound->Cav22 Inhibits Neurotransmitter Release->Pain Transmission

Inhibition of the Cav2.2 channel by this compound.

Experimental Methodologies

The following are detailed protocols for the key experiments cited in this guide.

In Vivo Analgesic Assays
  • Objective: To assess the efficacy of a compound against both acute (neurogenic) and persistent (inflammatory) pain.

  • Animal Model: Male Swiss Webster mice or male Wistar rats.

  • Procedure:

    • Animals are habituated to the testing environment (e.g., a Plexiglas observation chamber) for at least 30 minutes.

    • The test compound (e.g., this compound), a positive control (e.g., morphine), or a vehicle is administered via a specified route (e.g., intraperitoneal, i.p.) at a predetermined time before the formalin injection.

    • A dilute solution of formalin (typically 1-5% in saline, 20-50 µL) is injected subcutaneously into the plantar surface of one of the hind paws.

    • Immediately after the injection, the animal is returned to the observation chamber, and the cumulative time spent licking or biting the injected paw is recorded.

    • Observations are divided into two phases:

      • Phase 1 (Early Phase): 0-5 minutes post-injection, reflecting direct nociceptor activation.

      • Phase 2 (Late Phase): Typically 15-35 minutes post-injection, reflecting pain due to inflammation.

  • Data Analysis: The total time spent licking/biting in each phase is calculated for each animal. The mean times for the treatment groups are compared to the vehicle control group. The percentage of inhibition is calculated as: [ (Licking Time_Vehicle - Licking Time_Drug) / Licking Time_Vehicle ] x 100.[7]

Formalin_Test_Workflow cluster_pre Pre-Treatment cluster_test Testing cluster_analysis Data Analysis Acclimation Acclimation to Observation Chamber Drug_Admin Drug Administration (this compound, Morphine, Vehicle) Acclimation->Drug_Admin Formalin_Injection Subcutaneous Formalin Injection in Hind Paw Drug_Admin->Formalin_Injection Observation Record Paw Licking/Biting Time Formalin_Injection->Observation Phase1 Phase 1 Analysis (0-5 min) Observation->Phase1 Phase2 Phase 2 Analysis (15-35 min) Observation->Phase2 Comparison Compare Treatment vs. Vehicle Phase1->Comparison Phase2->Comparison

Experimental workflow for the formalin test.
  • Objective: To evaluate the peripheral analgesic activity of a compound against visceral pain.

  • Animal Model: Male ddY or Swiss albino mice.

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The test compound, a standard analgesic (e.g., indomethacin), or vehicle is administered (e.g., i.p. or orally) 30-60 minutes before the acetic acid injection.

    • A 0.6-1% solution of acetic acid is injected intraperitoneally (typically 10 mL/kg).

    • Immediately after the injection, each mouse is placed in an individual observation box.

    • After a short latency period (e.g., 5 minutes), the number of writhes (a specific stretching posture) is counted for a defined period (e.g., 10-20 minutes).

  • Data Analysis: The mean number of writhes for each treatment group is compared to the vehicle control group. The percentage of inhibition is calculated to determine analgesic activity.[9]

In Vitro Mechanistic Assays
  • Objective: To determine the potency and efficacy of a compound as an agonist or antagonist at the ACKR3 receptor.

  • Methodology: A common method is a β-arrestin recruitment assay based on enzyme fragment complementation (e.g., PathHunter by DiscoverX).

  • Procedure:

    • A cell line (e.g., CHO-K1 or U87) is engineered to co-express ACKR3 fused to a small enzyme fragment and β-arrestin fused to the larger, complementing enzyme fragment.

    • Upon ligand (e.g., this compound) binding and receptor activation, β-arrestin is recruited to the ACKR3 receptor.

    • This recruitment brings the two enzyme fragments into close proximity, forming an active enzyme that acts on a substrate to produce a chemiluminescent signal.

    • The cells are incubated with varying concentrations of the test compound.

    • The luminescent signal is measured using a luminometer.

  • Data Analysis: Dose-response curves are generated by plotting the luminescent signal against the compound concentration. This allows for the calculation of potency (EC50) and efficacy (Emax) relative to a reference agonist.[3][14]

  • Objective: To directly measure the inhibitory effect of a compound on the function of Cav2.2 ion channels.

  • Methodology: Whole-cell patch-clamp recording from cells expressing Cav2.2 channels.

  • Procedure:

    • A cell line (e.g., HEK293) is transfected to express the subunits of the human Cav2.2 channel.

    • A glass micropipette forms a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to gain electrical access to the cell's interior.

    • The membrane potential is clamped at a holding potential (e.g., -80 mV).

    • Depolarizing voltage steps are applied to elicit Cav2.2-mediated calcium currents, and baseline currents are recorded.

    • The external solution containing the test compound (this compound) at various concentrations is perfused over the cell.

    • The currents are recorded again in the presence of the compound until a steady-state block is achieved.

  • Data Analysis: The peak current amplitude in the presence of the compound is compared to the baseline amplitude. A dose-response curve is constructed to determine the half-maximal inhibitory concentration (IC50).[13]

Conclusion

This compound presents a compelling profile as a novel analgesic agent. Its efficacy in preclinical models of both neurogenic and inflammatory pain, combined with a unique, non-opioid mechanism of action, positions it as a promising lead for the development of safer pain therapeutics. The data indicate that this compound's potency is significant, and its derivatives, such as DS39201083, may offer even greater analgesic effects.[10] Further research, including detailed pharmacokinetic/pharmacodynamic modeling and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of this compound and its analogues in managing chronic pain.

References

Investigating the Polypharmacology of Conolidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the polypharmacological profile of conolidine with alternative analgesic compounds. It is supported by experimental data to elucidate its unique mechanism of action and therapeutic potential.

Introduction to this compound

This compound is a naturally occurring indole (B1671886) alkaloid isolated from the bark of the tropical flowering shrub Tabernaemontana divaricata, commonly known as crepe jasmine.[1][2] This plant has a history of use in traditional Chinese, Ayurvedic, and Thai medicine for treating pain and fever.[3][4][5][6] Structurally, this compound is a rare C5-nor stemmadenine (B1243487) alkaloid.[5][6] Unlike traditional opioid analgesics, this compound exhibits potent pain-relieving properties with potentially fewer side effects, such as addiction, tolerance, and respiratory depression.[3][6][7][8] Its unique pharmacological profile makes it a compelling candidate for the development of novel, non-opioid pain therapeutics.

The Polypharmacology of this compound

While the precise mechanism of action of this compound is still under investigation, recent studies have identified its primary molecular target and have begun to shed light on its broader interactions with biological systems.

Primary Target: Atypical Chemokine Receptor 3 (ACKR3/CXCR7)

The principal mechanism of this compound's analgesic effect is attributed to its interaction with the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.[2][3][7][9][10][11] ACKR3 functions as an opioid scavenger, binding to and sequestering endogenous opioid peptides like enkephalins and endorphins.[2][5][9][10] This scavenging activity reduces the availability of these natural pain-relievers to bind to classical opioid receptors (μ, δ, and κ).[3][4][10]

This compound acts as a modulator of ACKR3.[3][5][12] By binding to ACKR3, this compound inhibits its scavenging function.[7][9][10][12][13][14] This inhibition leads to an increased concentration of endogenous opioid peptides in the synaptic cleft, enhancing their ability to activate classical opioid receptors and produce analgesia.[3][9][12][13][14] Importantly, this compound itself does not show significant binding affinity for the classical opioid receptors.[3][8][10][14]

The signaling pathway initiated by this compound's binding to ACKR3 does not involve the classical G-protein signaling cascade typically associated with opioid receptors.[3][4] Instead, it primarily relies on the recruitment of β-arrestin.[3][4][5]

This compound Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron EndogenousOpioids Endogenous Opioid Peptides ACKR3 ACKR3 (Opioid Scavenger) EndogenousOpioids->ACKR3 Scavenged by ClassicalOpioidReceptor Classical Opioid Receptor (μ, δ, κ) EndogenousOpioids->ClassicalOpioidReceptor Binds & Activates BetaArrestin β-Arrestin Recruitment ACKR3->BetaArrestin Activates Analgesia Analgesic Effect ClassicalOpioidReceptor->Analgesia Leads to This compound This compound This compound->ACKR3 Inhibits

Caption: this compound's mechanism of action via ACKR3 inhibition.
Other Potential Molecular Targets

While ACKR3 is the primary target, some studies suggest that this compound may exhibit polypharmacology, interacting with other targets, although with lower affinity. These potential secondary targets include:

  • Voltage-gated calcium channels (Ca_v2.2): Some research indicates that this compound may inhibit Ca_v2.2 channels.[2][3]

  • Other GPCRs and Transporters: Low-affinity interactions have been suggested with serotonin-3 ion channels, the norepinephrine (B1679862) transporter, α2B and α2C adrenergic receptors, and histamine-2 (HRH2) receptors.[5] However, these interactions are not believed to be the primary drivers of its analgesic effects.[5]

Comparative Analysis: this compound vs. Alternatives

The key distinction of this compound lies in its indirect approach to modulating the opioid system, which contrasts sharply with traditional opioid analgesics and offers a potentially safer therapeutic window.

Mechanism of Action Comparison
FeatureThis compoundClassical Opioids (e.g., Morphine)
Primary Target Atypical Chemokine Receptor 3 (ACKR3)[2][9][10]Classical Opioid Receptors (μ, δ, κ)[9]
Mechanism Inhibits ACKR3 scavenging of endogenous opioids, indirectly increasing their availability.[9][10][12][13]Direct agonist at classical opioid receptors.
Signaling Pathway Primarily β-arrestin recruitment.[3][4][5]G-protein signaling cascade.
Side Effect Profile Potentially lower risk of addiction, tolerance, and respiratory depression.[3][6][7]High risk of addiction, tolerance, respiratory depression, constipation.[6]
Quantitative Comparison of Receptor Interactions

The following table summarizes the binding affinities and potencies of this compound, its synthetic analogue RTI-5152-12, and several classical opioids for their respective primary targets.

CompoundPrimary TargetAssay TypeValue (nM)
This compound ACKR3β-arrestin recruitment (EC₅₀)~1,000 - 10,000[5]
RTI-5152-12 ACKR3β-arrestin recruitment (EC₅₀)~100 - 1,000 (15-fold more potent than this compound)[8][12][14]
Morphine μ-opioid receptorBinding affinity (Ki)1 - 100[15]
Fentanyl μ-opioid receptorBinding affinity (Ki)1 - 100[15]
Sufentanil μ-opioid receptorBinding affinity (Ki)< 1[15]
Codeine μ-opioid receptorBinding affinity (Ki)> 100[15]

Note: EC₅₀ (half-maximal effective concentration) measures the concentration of a drug that gives half of the maximal response. Ki (inhibition constant) represents the binding affinity of a ligand for a receptor.

Experimental Methodologies

The characterization of this compound's interaction with ACKR3 has been established through various in vitro assays. Below are representative protocols for key experiments.

β-Arrestin Recruitment Assay (NanoBiT)

This assay is used to measure the recruitment of β-arrestin to ACKR3 upon ligand binding, a key step in this compound's mechanism.

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) or U87 glioblastoma cells are cultured in appropriate media (e.g., DMEM with 10% FBS).

  • Transfection: Cells are transiently transfected with plasmids encoding for ACKR3 fused to a large fragment of NanoLuc luciferase (LgBiT) and β-arrestin-1 or -2 fused to a small fragment (SmBiT).

  • Cell Plating: Transfected cells are seeded into 96-well plates and incubated for 24 hours.

  • Assay Procedure:

    • The culture medium is replaced with an assay buffer (e.g., Opti-MEM).

    • The Nano-Glo Live Cell substrate is added to each well.

    • A baseline luminescence reading is taken.

    • This compound, RTI-5152-12, or other test compounds are added at various concentrations.

    • Luminescence is measured kinetically over 60-90 minutes.

  • Data Analysis: The change in luminescence, indicating the complementation of LgBiT and SmBiT upon β-arrestin recruitment, is plotted against the compound concentration to determine the EC₅₀ value.

Beta_Arrestin_Workflow cluster_workflow β-Arrestin Recruitment Assay Workflow start Start: HEK293/U87 Cells transfection Transfect with Plasmids: 1. ACKR3-LgBiT 2. β-arrestin-SmBiT start->transfection plating Seed Cells into 96-Well Plate transfection->plating incubation Incubate for 24h plating->incubation assay_prep Replace Media with Assay Buffer + Substrate incubation->assay_prep read1 Measure Baseline Luminescence assay_prep->read1 add_compound Add Test Compound (e.g., this compound) read1->add_compound read2 Kinetic Luminescence Measurement (60-90 min) add_compound->read2 analysis Data Analysis: Plot Dose-Response Curve Calculate EC₅₀ read2->analysis

Caption: Experimental workflow for the β-arrestin recruitment assay.
Competitive Binding Assay

This assay is used to confirm that this compound binds to ACKR3 and can displace other known ligands.

  • Membrane Preparation: Membranes are prepared from cells overexpressing ACKR3.

  • Radioligand/Fluoroligand: A labeled ligand known to bind ACKR3 (e.g., ¹²⁵I-CXCL12 or a fluorescently labeled opioid peptide like BAM22) is used.

  • Assay Incubation:

    • Cell membranes are incubated in a binding buffer.

    • A fixed concentration of the labeled ligand is added.

    • Increasing concentrations of unlabeled competitor (e.g., this compound) are added to different tubes/wells.

  • Separation and Detection: The mixture is incubated to reach equilibrium. Bound and free ligands are separated (e.g., by filtration). The amount of bound labeled ligand is quantified (e.g., by a gamma counter for radioligands or a plate reader for fluoroligands).

  • Data Analysis: The percentage of specific binding of the labeled ligand is plotted against the concentration of the unlabeled competitor. The IC₅₀ (half-maximal inhibitory concentration) is determined, from which the Ki (inhibition constant) can be calculated.

Conclusion

This compound presents a significant departure from traditional opioid analgesics. Its polypharmacology, centered on the modulation of the atypical chemokine receptor ACKR3, offers a novel, indirect mechanism for enhancing endogenous analgesia. This approach holds the promise of effective pain management while potentially avoiding the severe side effects that have fueled the opioid crisis. Further research, including clinical trials, is necessary to fully elucidate its therapeutic utility and safety profile in humans. The development of more potent synthetic analogues, such as RTI-5152-12, underscores the therapeutic potential of targeting the ACKR3-opioid peptide axis for the next generation of pain therapeutics.

References

A Comparative Analysis of Synthetic Versus Natural Conolidine for Analgesic Research

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the origins, efficacy, and mechanisms of a promising non-opioid analgesic.

Conolidine, a potent analgesic indole (B1671886) alkaloid, has emerged as a significant subject of interest in the field of pain management. Originally discovered in the bark of the crepe jasmine plant (Tabernaemontana divaricate), this compound has demonstrated remarkable pain-relieving properties without the typical side effects associated with opioid analgesics.[1][2] The scarcity of natural this compound has spurred the development of synthetic routes, leading to questions about the comparative efficacy and properties of the natural versus lab-created versions. This guide provides a detailed comparison for researchers, scientists, and drug development professionals.

Data Presentation: A Side-by-Side Look at Efficacy

Direct comparative studies detailing the in vivo analgesic efficacy of purified natural this compound against its synthetic counterpart are limited in publicly available research. However, data from various studies allow for an indirect comparison of their bioactivity. Synthetic this compound has been evaluated in established animal models of pain, while a synthetic analog, RTI-5152-12, has been directly compared to natural this compound at the receptor level.

ParameterSynthetic this compoundNatural this compoundSynthetic Analog (RTI-5152-12)Reference Compound (Morphine)
Analgesic Activity (Formalin Test - Phase II) ED50 ≈ 10 mg/kg (i.p.)Data for purified compound not available. Ethanolic extracts show significant analgesic effects.[3][4]Not reportedED50 ≈ 1.5 mg/kg (i.p.)
Receptor Binding (ACKR3/CXCR7) Binds to ACKR3Binds to ACKR315-fold higher potency than natural this compoundDoes not bind to ACKR3
Mechanism of Action Non-opioid; ACKR3 modulatorNon-opioid; ACKR3 modulatorNon-opioid; ACKR3 modulatorOpioid receptor agonist

Note: The data presented is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols: Methodologies for Key Experiments

Reproducibility and standardization are paramount in scientific research. The following are detailed methodologies for key experiments cited in this compound research.

Formalin-Induced Paw Licking Test (Mouse Model)

This assay is used to assess the efficacy of analgesics against persistent pain.

  • Animals: Male Swiss Webster mice (20-30 g) are used. Animals are acclimatized to the testing environment before the experiment.

  • Drug Administration: Synthetic this compound (or vehicle control) is administered intraperitoneally (i.p.) at desired doses (e.g., 1, 5, 10, 20 mg/kg) 30 minutes before the formalin injection.

  • Induction of Nociception: 20 µL of 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.

  • Observation: Immediately after injection, the mouse is placed in a clear observation chamber. The cumulative time spent licking the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

  • Data Analysis: The total licking time in each phase is calculated for each animal. The percentage of inhibition of the nociceptive response is calculated relative to the vehicle-treated group. The ED50 (the dose that produces 50% of the maximal effect) can be determined by non-linear regression analysis.

Hot Plate Test (Mouse Model)

This test evaluates the central analgesic activity of a compound.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.

  • Animals: Male Swiss Webster mice are used. A baseline latency to a nociceptive response (paw licking or jumping) is determined for each mouse before drug administration. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

  • Drug Administration: The test compound is administered (e.g., i.p.) at various doses.

  • Testing: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), the mice are placed on the hot plate, and the latency to the first sign of a nociceptive response is recorded.

  • Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated for each animal using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

ACKR3 Receptor Binding Assay (In Vitro)

This assay determines the binding affinity of a compound to the ACKR3 receptor.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human ACKR3 receptor are used.

  • Radioligand Binding: Cell membranes are incubated with a radiolabeled ligand for ACKR3 (e.g., ¹²⁵I-CXCL12) and varying concentrations of the test compound (natural or synthetic this compound).

  • Incubation and Washing: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through a filter plate, and unbound radioligand is washed away.

  • Measurement: The amount of bound radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibition constant) can then be determined using the Cheng-Prusoff equation.

Mandatory Visualizations

This compound's Signaling Pathway

The primary mechanism of action for this compound involves the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. This receptor acts as a "scavenger" for endogenous opioid peptides, such as enkephalins and endorphins. By binding to ACKR3, this compound prevents the sequestration of these endogenous opioids, thereby increasing their availability to bind to classical opioid receptors (mu, delta, and kappa), which ultimately leads to an analgesic effect without directly activating these receptors.

Conolidine_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space This compound This compound (Natural or Synthetic) ACKR3 ACKR3 (Opioid Scavenger) This compound->ACKR3 Binds & Inhibits Endogenous_Opioids Endogenous Opioids (e.g., Enkephalins) Endogenous_Opioids->ACKR3 Binding & Sequestration (Blocked by this compound) Opioid_Receptors Classical Opioid Receptors (μ, δ, κ) Endogenous_Opioids->Opioid_Receptors Binding & Activation Analgesia Analgesic Effect Opioid_Receptors->Analgesia Signal Transduction

This compound's mechanism of action via ACKR3 modulation.
Experimental Workflow: In Vivo Analgesic Testing

The following diagram illustrates a typical workflow for assessing the analgesic properties of a test compound in a preclinical setting.

Experimental_Workflow start Start: Test Compound (e.g., Synthetic this compound) acclimatization Animal Acclimatization (e.g., Mice) start->acclimatization baseline Baseline Nociceptive Testing (e.g., Hot Plate Latency) acclimatization->baseline administration Compound Administration (i.p., p.o., etc.) baseline->administration nociceptive_assay Nociceptive Assay (e.g., Formalin Test) administration->nociceptive_assay data_collection Data Collection (e.g., Licking Time, Latency) nociceptive_assay->data_collection analysis Data Analysis (e.g., ED50 Calculation) data_collection->analysis conclusion Conclusion: Analgesic Efficacy Determined analysis->conclusion

References

Validating Conolidine's Specificity for the ACKR3 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Conolidine's performance as a ligand for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. Experimental data for this compound and other alternative ligands are presented to validate its specificity and functional activity at this receptor. Detailed methodologies for key experiments are included to support the reproducibility of these findings.

Executive Summary

This compound, a natural analgesic alkaloid, has been identified as a specific ligand for the atypical chemokine receptor 3 (ACKR3). Unlike classical G protein-coupled receptors (GPCRs), ACKR3 does not primarily signal through G protein pathways but rather functions as a scavenger receptor, regulating the extracellular concentrations of its ligands, which include the chemokine CXCL12 and various endogenous opioid peptides. This compound acts as a full agonist at ACKR3, potently inducing β-arrestin recruitment and receptor internalization. This guide compares the binding affinity and functional potency of this compound with endogenous ligands and other synthetic modulators of ACKR3, providing a quantitative basis for its specificity.

Quantitative Performance Comparison

The following table summarizes the binding and functional data for this compound and a selection of alternative ACKR3 ligands. This data facilitates a direct comparison of their potencies and activities at the receptor.

LigandLigand TypeBinding Affinity (IC50, nM)Functional Activity (EC50, nM) (β-arrestin Recruitment)Efficacy (% of CXCL12)
This compound Natural AlkaloidCompetitive binding with CXCL12 demonstrated, specific IC50 not reported.16,000 - 27,000185%
RTI-5152-12 Synthetic Small MoleculeNot reported~1,067 (Estimated 15-fold improvement over this compound)Not reported
CXCL12 Endogenous Chemokine1.3[1]1.2100%
CXCL11 Endogenous Chemokine9[1]2.2Not reported
LIH383 Synthetic PeptideNot reported0.61Not reported
CCX771 Synthetic Small Molecule4.1[2]33 (partial agonist)52%[3]
VUF11207 Synthetic Small MoleculeNot reported1.6[4]Not reported
VUF15485 Synthetic Small Molecule5.0 (pIC50 = 8.3)[5][6]25.1 (pEC50 = 7.6)[5][6]Similar to CXCL12[5][6]

Note: pIC50 and pEC50 values were converted to IC50 and EC50 for direct comparison.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (IC50) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • HEK293 cells transiently or stably expressing human ACKR3.

  • Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4.

  • Assay buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.

  • Radioligand: [125I]-CXCL12.

  • Unlabeled competitor ligands (this compound and alternatives).

  • GF/B filter plates pre-soaked in 0.5% polyethyleneimine.

  • Scintillation fluid.

Procedure:

  • Membrane Preparation: ACKR3-expressing cells are harvested and homogenized in ice-cold membrane preparation buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in assay buffer. Protein concentration is determined using a standard protein assay.

  • Competition Reaction: In a 96-well plate, cell membranes (typically 5-10 µg of protein) are incubated with a fixed concentration of [125I]-CXCL12 (typically at or below its Kd value) and a range of concentrations of the unlabeled competitor ligand.

  • Incubation: The reaction plate is incubated for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through the pre-soaked GF/B filter plates using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer (50 mM Tris-HCl, 0.9% NaCl, pH 7.4) to remove non-specifically bound radioligand.

  • Quantification: The filters are dried, and scintillation fluid is added. The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the competitor ligand, which is the concentration that inhibits 50% of the specific binding of the radioligand.

PathHunter® β-Arrestin Recruitment Assay

This cell-based assay quantifies the recruitment of β-arrestin to the activated ACKR3 receptor, providing a measure of the functional potency (EC50) of a ligand.

Materials:

  • PathHunter® ACKR3 β-arrestin cell line (e.g., from DiscoverX). These cells co-express ACKR3 fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

  • Cell plating reagent.

  • Assay buffer.

  • Test ligands (this compound and alternatives).

  • PathHunter® Detection Reagents (Substrate and Lysis Buffer).

Procedure:

  • Cell Plating: PathHunter® cells are seeded into a 384-well white, clear-bottom assay plate at a density of 5,000-10,000 cells per well and incubated overnight.

  • Ligand Preparation: Test ligands are serially diluted to the desired concentrations in assay buffer.

  • Ligand Stimulation: The cell culture medium is removed, and the diluted ligands are added to the respective wells. The plate is incubated for 90 minutes at 37°C.

  • Detection: The PathHunter® Detection Reagent is prepared according to the manufacturer's protocol and added to each well. The plate is incubated at room temperature for 60 minutes to allow for the enzymatic reaction to occur.

  • Signal Measurement: The chemiluminescent signal is read using a plate luminometer.

  • Data Analysis: The data are normalized to the response of a reference agonist (e.g., CXCL12) and analyzed using non-linear regression to determine the EC50 value of the test ligand, which is the concentration that produces 50% of the maximal response.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathway of ACKR3 and a typical experimental workflow for validating ligand specificity.

ACKR3_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ACKR3 ACKR3 CXCR4 CXCR4 ACKR3->CXCR4 Modulates Signaling Beta_Arrestin β-Arrestin ACKR3->Beta_Arrestin Recruits G_Protein G-Protein (No Activation) ACKR3->G_Protein No Coupling This compound This compound This compound->ACKR3 Binds & Activates CXCL12 CXCL12 CXCL12->ACKR3 Binds & Activates CXCL12->CXCR4 Binds & Activates G-Protein Signaling Opioid_Peptides Opioid Peptides Opioid_Peptides->ACKR3 Binds & Scavenged Receptor_Internalization Receptor Internalization & Ligand Scavenging Beta_Arrestin->Receptor_Internalization ERK_Signaling ERK Signaling Beta_Arrestin->ERK_Signaling

ACKR3 Signaling Pathway

Experimental_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Activity Assessment cluster_selectivity Selectivity Profiling start Start: Validate Ligand Specificity binding_assay Radioligand Competition Binding Assay start->binding_assay functional_assay β-Arrestin Recruitment Assay (e.g., PathHunter) start->functional_assay determine_ic50 Determine IC50 binding_assay->determine_ic50 selectivity_panel Screen against other GPCRs (e.g., classical opioid receptors) determine_ic50->selectivity_panel determine_ec50 Determine EC50 & Efficacy functional_assay->determine_ec50 determine_ec50->selectivity_panel assess_off_target Assess Off-Target Activity selectivity_panel->assess_off_target end Conclusion: Confirm Specificity for ACKR3 assess_off_target->end

References

A Comparative Analysis of Conolidine's Long-Term Efficacy and Safety in Preclinical Animal Models Versus Traditional Opioids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical data on the long-term efficacy and safety of Conolidine, a novel analgesic, against the established opioid analgesics, morphine and tramadol (B15222). The information is based on available studies in animal models.

This compound, a naturally derived indole (B1671886) alkaloid, has emerged as a promising non-opioid analgesic.[1] Preclinical studies suggest it may offer significant pain relief without the detrimental side effects associated with traditional opioids like morphine and tramadol.[1][2] This guide synthesizes the current understanding of this compound's performance in animal models and contrasts it with morphine and tramadol, focusing on long-term efficacy and safety profiles.

Comparative Efficacy in Animal Models of Pain

While extensive long-term efficacy data for this compound is still emerging, initial studies in rodent models of acute and persistent pain, such as the formalin test, have shown promising results. In these models, this compound demonstrated potent analgesic effects, suppressing both the initial phase of acute pain and the subsequent inflammatory pain response.[3][4] Notably, its efficacy in these models has been compared to that of morphine.[1]

In contrast, morphine and tramadol have been extensively studied in various chronic pain models in animals, including neuropathic pain (e.g., chronic constriction injury - CCI) and inflammatory pain models. Morphine consistently demonstrates potent analgesia in these models, although its long-term use is often associated with the development of tolerance, requiring dose escalation to maintain efficacy. Tramadol also shows efficacy in these models, albeit generally with less potency than morphine.[5]

Table 1: Comparative Efficacy in Preclinical Pain Models

ParameterThis compoundMorphineTramadol
Animal Models Mouse (formalin test)[1]Rat (neuropathic pain, inflammatory pain)[6][7]Rat, Dog, Cat (neuropathic, postoperative, and chronic pain)[5][8][9]
Pain Type Acute, Inflammatory[3]Neuropathic, Inflammatory, Postoperative[6][7]Neuropathic, Inflammatory, Postoperative, Chronic[5][8][9]
Observed Efficacy Significant reduction in pain behavior, comparable to morphine in some acute models.[1]High efficacy, but tolerance develops with chronic use.[10]Moderate efficacy, often used in multimodal analgesia.[8]

Preclinical Safety and Tolerability Profile

A key area of investigation for this compound is its safety profile, particularly concerning the adverse effects that limit the long-term use of opioids. Preclinical reports suggest that this compound does not produce common opioid-related side effects such as sedation, addiction, or respiratory depression at effective analgesic doses in animal models.[1][2] The research on the long-term safety and potential for organ toxicity with chronic administration of this compound is still in early stages.[11]

Morphine's long-term use in animal models is well-documented to be associated with a range of adverse effects, including the development of tolerance, physical dependence, respiratory depression, constipation, and opioid-induced hyperalgesia (a state of increased pain sensitivity).[10][12] Similarly, long-term tramadol administration in animals can lead to side effects, although generally considered less severe than those of morphine. These can include sedation and, due to its effects on serotonin (B10506) and norepinephrine (B1679862) reuptake, a risk of serotonin syndrome, especially when combined with other serotonergic drugs.[13][14][15]

Table 2: Comparative Safety and Tolerability in Animal Models

ParameterThis compoundMorphineTramadol
Sedation Not observed at analgesic doses[4]Common, dose-dependent[10]Can occur, generally less than morphine[8]
Respiratory Depression Not observed[1]Significant risk, a primary concern for overdoseLess risk than morphine, but can occur at high doses[13]
Addiction Potential Suggested to be low[2]High, well-established in animal models[16]Lower than morphine, but risk exists[13]
Tolerance Development Not yet extensively studied long-termDevelops with chronic use[10]Can develop with chronic use[8]
Gastrointestinal Effects Not reportedConstipation is a common side effect[17]Constipation can occur
Other Notable Effects Opioid-induced hyperalgesia[12]Risk of seizures and serotonin syndrome[15]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of common experimental protocols used to assess the efficacy of these analgesics in animal models.

Formalin-Induced Pain Model (for this compound and Morphine)

This model assesses both acute and inflammatory pain. A dilute solution of formalin is injected into the paw of a rodent. The animal's pain response is then observed and quantified over time, typically divided into two phases. The first phase (0-5 minutes post-injection) represents acute nociceptive pain, while the second phase (15-30 minutes post-injection) reflects inflammatory pain. The test compound (e.g., this compound or morphine) or a vehicle is administered prior to the formalin injection, and the reduction in pain behaviors (such as licking, biting, or flinching of the injected paw) is measured.[3][4]

Chronic Constriction Injury (CCI) Model of Neuropathic Pain (for Morphine and Tramadol)

This is a widely used model to study chronic neuropathic pain. In this surgical procedure, loose ligatures are placed around the sciatic nerve of a rodent. This leads to the development of mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to heat) in the affected paw, mimicking symptoms of human neuropathic pain. The analgesic efficacy of drugs like morphine or tramadol is assessed by measuring the reversal of these pain-related behaviors at various time points after chronic drug administration.[5]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound, morphine, and tramadol are central to their different efficacy and safety profiles.

This compound Signaling Pathway

This compound's primary mechanism of action is believed to be through its interaction with the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[18][19] ACKR3 acts as a "scavenger" for endogenous opioid peptides, reducing their availability to bind to classical opioid receptors. By binding to ACKR3, this compound is thought to inhibit this scavenging function, thereby increasing the levels of endogenous opioids that can activate pain-relieving pathways.[18][20] This mechanism is distinct from direct activation of opioid receptors, which is the hallmark of traditional opioids.[18]

Conolidine_Signaling_Pathway This compound This compound ACKR3 ACKR3 (Opioid Scavenger) This compound->ACKR3 Binds to & Inhibits EndogenousOpioids Endogenous Opioids (e.g., Enkephalins) ACKR3->EndogenousOpioids Scavenges OpioidReceptors Classical Opioid Receptors (μ, δ, κ) EndogenousOpioids->OpioidReceptors Bind to & Activate Analgesia Analgesia OpioidReceptors->Analgesia Leads to Morphine_Signaling_Pathway Morphine Morphine MOR μ-Opioid Receptor (MOR) Morphine->MOR Binds to & Activates G_protein Gi/o Protein MOR->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits IonChannels Ion Channel Modulation G_protein->IonChannels Modulates cAMP ↓ cAMP AdenylylCyclase->cAMP NeuronalInhibition ↓ Neuronal Excitability & Neurotransmitter Release IonChannels->NeuronalInhibition Analgesia Analgesia NeuronalInhibition->Analgesia Tramadol_Signaling_Pathway cluster_opioid Opioid Component cluster_snri SNRI Component Tramadol_Opioid Tramadol (Weak MOR Agonist) MOR_Tramadol μ-Opioid Receptor Tramadol_Opioid->MOR_Tramadol Binds to Analgesia_Opioid Analgesia MOR_Tramadol->Analgesia_Opioid Tramadol_SNRI Tramadol SERT Serotonin Transporter (SERT) Tramadol_SNRI->SERT Inhibits Reuptake NET Norepinephrine Transporter (NET) Tramadol_SNRI->NET Inhibits Reuptake Serotonin ↑ Serotonin SERT->Serotonin Norepinephrine ↑ Norepinephrine NET->Norepinephrine DescendingInhibition Enhanced Descending Inhibitory Pain Pathways Serotonin->DescendingInhibition Norepinephrine->DescendingInhibition Analgesia_SNRI Analgesia DescendingInhibition->Analgesia_SNRI Experimental_Workflow AnimalAcclimation Animal Acclimation & Baseline Testing PainModelInduction Induction of Chronic Pain Model (e.g., CCI) AnimalAcclimation->PainModelInduction PainModelValidation Validation of Pain Phenotype PainModelInduction->PainModelValidation DrugAdministration Chronic Drug Administration (this compound, Morphine, Tramadol, or Vehicle) PainModelValidation->DrugAdministration EfficacyAssessment Long-Term Efficacy Assessment (Behavioral Tests) DrugAdministration->EfficacyAssessment Repeatedly over time SafetyAssessment Safety & Tolerability Monitoring (Side Effects, Body Weight, etc.) DrugAdministration->SafetyAssessment Concurrently TerminalProcedures Terminal Procedures (Tissue Collection, Biomarker Analysis) DrugAdministration->TerminalProcedures End of study DataAnalysis Data Analysis & Interpretation EfficacyAssessment->DataAnalysis SafetyAssessment->DataAnalysis TerminalProcedures->DataAnalysis

References

A Head-to-Head Comparison of Conolidine and Other Novel Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of pain management is undergoing a critical transformation, driven by the urgent need for potent analgesics that circumvent the significant liabilities of traditional opioids. In this pursuit, several novel compounds with unique mechanisms of action have emerged as promising candidates. This guide provides a head-to-head comparison of Conolidine, a plant-derived indole (B1671886) alkaloid, with other novel analgesics at the forefront of pain research: Mitragynine, Cebranopadol, and Suzetrigine.

This comparison focuses on the distinct mechanisms of action, preclinical analgesic efficacy, and the experimental methodologies used to generate this data, providing a resource for researchers in the field of analgesic drug development.

Mechanisms of Action: A Divergence from Classical Opioids

The novel analgesics discussed herein operate through distinct signaling pathways, representing a significant departure from the direct agonism of classical opioid receptors (μ, δ, κ) that characterizes traditional opioids like morphine.

This compound: This alkaloid does not bind directly to classical opioid receptors.[1] Instead, its primary mechanism involves the modulation of the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.[2] ACKR3 functions as a "scavenger" receptor, binding to and internalizing endogenous opioid peptides such as enkephalins and endorphins, thereby reducing their availability to produce analgesia.[2] By inhibiting ACKR3, this compound effectively increases the concentration of these natural pain-relieving peptides, allowing them to activate classical opioid pathways and produce analgesia indirectly.[2] This unique mechanism suggests a potential for strong pain relief without the adverse effects typically associated with direct opioid receptor agonists.[1]

Mitragynine: The primary active alkaloid in the plant Mitragyna speciosa (kratom), Mitragynine functions as a partial agonist at the μ-opioid receptor (MOR). Its analgesic effects are primarily mediated through this interaction, though it also exhibits activity at adrenergic and serotonergic receptors.

Cebranopadol: This compound is a first-in-class analgesic that acts as a potent agonist at both the nociceptin/orphanin FQ peptide (NOP) receptor and classical opioid receptors (MOP, KOP, DOP).[1][3] This dual mechanism is believed to create a synergistic analgesic effect, with the NOP receptor agonism potentially mitigating some of the typical opioid-related side effects like respiratory depression and abuse potential.[1]

Suzetrigine (VX-548): As a highly selective inhibitor of the voltage-gated sodium channel NaV1.8, Suzetrigine represents a non-opioid approach to pain management.[4] The NaV1.8 channel is predominantly expressed in peripheral nociceptive (pain-sensing) neurons and plays a crucial role in the transmission of pain signals to the central nervous system.[4] By selectively blocking this channel, Suzetrigine dampens the propagation of pain signals from the periphery, effectively treating pain without interacting with the central opioid system.[4]

Signaling Pathway Diagrams
DOT script for this compound's Signaling Pathway

G cluster_membrane Cell Membrane ACKR3 ACKR3 (Scavenger Receptor) Beta_Arrestin β-Arrestin Recruitment ACKR3->Beta_Arrestin Activates MOR μ-Opioid Receptor (MOR) Analgesia Analgesic Effect MOR->Analgesia Leads to This compound This compound This compound->ACKR3 Inhibits Endo_Opioid Endogenous Opioids (e.g., Enkephalins) Endo_Opioid->ACKR3 Scavenged by Endo_Opioid->MOR Binds & Activates

Caption: this compound inhibits the ACKR3 scavenger receptor, increasing endogenous opioid availability.

DOT script for Comparator Analgesics' Signaling Pathways

G cluster_mitragynine Mitragynine Pathway cluster_cebranopadol Cebranopadol Pathway cluster_suzetrigine Suzetrigine Pathway Mitragynine Mitragynine MOR_M μ-Opioid Receptor (MOR) Mitragynine->MOR_M Partial Agonist Analgesia_M Analgesia MOR_M->Analgesia_M Cebranopadol Cebranopadol MOR_C Opioid Receptors (MOP, KOP, DOP) Cebranopadol->MOR_C Agonist NOP_C NOP Receptor Cebranopadol->NOP_C Agonist Analgesia_C Synergistic Analgesia MOR_C->Analgesia_C NOP_C->Analgesia_C Suzetrigine Suzetrigine (VX-548) NaV18 NaV1.8 Channel Suzetrigine->NaV18 Inhibits Neuron Peripheral Nociceptive Neuron Pain_Signal Pain Signal Propagation NaV18->Pain_Signal

Caption: Mechanisms of action for Mitragynine, Cebranopadol, and Suzetrigine.

Preclinical Efficacy: A Quantitative Comparison

CompoundPain ModelSpeciesRouteED₅₀ (Effective Dose, 50%)Reference
This compound Acetic Acid WrithingMousei.p.Data Not Available-
Formalin Test (Phase I & II)Mousei.p.Data Not Available-
Mitragynine Hot Plate TestMousei.p.~35 mg/kg[5]
Tail-Flick TestMousep.o.2.05 mg/kg[6]
Cebranopadol Tail-Flick TestRati.v.5.6 - 7.4 µg/kg[3]
Spinal Nerve Ligation (Neuropathic)Rati.p.3.3 µg/kg[7]
Suzetrigine Various (Inflammatory, Neuropathic)Mousei.p.Significant efficacy reported, but specific ED₅₀ values are not published.[8]

ED₅₀ values should be compared with caution due to inter-study variability in protocols and methodologies.

Experimental Protocols

The following are standardized methodologies for key preclinical pain models cited in the evaluation of novel analgesics.

Formalin Test

The formalin test is a model of tonic chemical pain that assesses a compound's efficacy against both acute nociceptive and persistent inflammatory pain.

  • Objective: To evaluate the analgesic effect of a test compound on biphasic pain responses induced by formalin.

  • Procedure:

    • Acclimatization: Rodents (typically mice or rats) are placed in an observation chamber for at least 30 minutes to acclimate.

    • Drug Administration: The test compound (e.g., this compound), vehicle, or a positive control is administered via the intended route (e.g., intraperitoneal, oral) at a predetermined time before the formalin injection.

    • Formalin Injection: A dilute solution of formalin (typically 1-5%) is injected subcutaneously into the plantar surface of one hind paw.

    • Observation: The animal is immediately returned to the observation chamber. The cumulative time spent licking or biting the injected paw is recorded.

    • Phases of Measurement:

      • Phase 1 (Neurogenic Pain): 0-10 minutes post-injection. This phase reflects the direct activation of nociceptors.[7]

      • Phase 2 (Inflammatory Pain): 15-40 minutes post-injection. This phase is characterized by an inflammatory response and central sensitization.[7]

  • Endpoint: A statistically significant reduction in the time spent licking/biting the paw in either phase compared to the vehicle control group indicates analgesic activity.

Hot Plate Test

This test measures the response to a thermal pain stimulus and is primarily used to assess centrally acting analgesics.

  • Objective: To determine the reaction time of an animal to a heat stimulus after administration of a test compound.

  • Procedure:

    • Baseline Measurement: A rodent is placed on a metal plate maintained at a constant temperature (e.g., 52-55°C). The latency to a pain response (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

    • Drug Administration: The test compound or control is administered.

    • Post-treatment Measurement: At various time points after drug administration, the hot plate latency is measured again.

  • Endpoint: A significant increase in the latency to respond to the thermal stimulus is indicative of an analgesic effect. Efficacy is often expressed as the Maximum Possible Effect (%MPE).

Von Frey Test (Mechanical Allodynia)

This assay is used to assess mechanical sensitivity, particularly in models of neuropathic or inflammatory pain where hypersensitivity (allodynia) develops.

  • Objective: To measure the paw withdrawal threshold in response to a mechanical stimulus.

  • Procedure:

    • Acclimatization: The animal is placed in a chamber with a wire mesh floor, allowing access to the plantar surface of the paws.

    • Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the mid-plantar surface of the hind paw until the filament bends.

    • Response: A positive response is noted as a sharp withdrawal or flinching of the paw.

    • Threshold Determination: The "up-down" method is often used to determine the 50% paw withdrawal threshold, which is the filament force that causes a withdrawal response in 50% of applications.

  • Endpoint: In pain models, the withdrawal threshold decreases (allodynia). An effective analgesic will significantly increase this withdrawal threshold back towards the baseline level.

Experimental Workflow Diagram
DOT script for a General Preclinical Analgesic Testing Workflow

G cluster_setup Setup Phase cluster_testing Testing Phase cluster_analysis Analysis Phase Animal_Acclimatization 1. Animal Acclimatization (e.g., 1 week) Group_Allocation 2. Random Group Allocation (Vehicle, Test Compound, Positive Control) Animal_Acclimatization->Group_Allocation Baseline 3. Baseline Nociceptive Testing (e.g., Hot Plate, von Frey) Group_Allocation->Baseline Drug_Admin 4. Drug Administration (i.p., p.o., etc.) Baseline->Drug_Admin Post_Drug 5. Post-Treatment Nociceptive Testing (at specified time points) Drug_Admin->Post_Drug Data_Collection 6. Data Collection (Latency, Licking Time, Threshold) Post_Drug->Data_Collection Stat_Analysis 7. Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stat_Analysis Efficacy 8. Determination of Analgesic Efficacy (e.g., ED50, %MPE) Stat_Analysis->Efficacy

Caption: General workflow for in vivo analgesic efficacy testing in rodent models.

Summary and Future Directions

This compound, Mitragynine, Cebranopadol, and Suzetrigine each represent a unique and promising strategy in the development of novel analgesics.

  • This compound's indirect modulation of the opioid system via ACKR3 inhibition is a particularly innovative approach that may offer a pathway to potent analgesia while avoiding the direct liabilities of classical opioid receptor agonism. However, the lack of publicly available, quantitative preclinical data (e.g., ED₅₀ values) is a significant gap that needs to be addressed to allow for more direct comparison with other agents.

  • Cebranopadol has demonstrated high potency in a range of preclinical models, particularly in neuropathic pain states.[1][3] Its dual NOP/opioid agonism is a key feature that may contribute to a favorable therapeutic index.

  • Mitragynine , as a partial MOR agonist, offers an alternative to classical full opioid agonists, though its full mechanistic profile and potential for abuse liability continue to be actively investigated.

  • Suzetrigine stands apart as a purely peripherally acting, non-opioid analgesic. Its high selectivity for NaV1.8 has translated into clinical efficacy in acute pain, representing a major advance for patients for whom opioids are contraindicated or undesirable.[4]

For drug development professionals, the diverse mechanisms of these compounds underscore the wealth of targets available for pain modulation beyond the classical opioid receptors. Future research should focus on direct, head-to-head preclinical studies to better delineate the comparative efficacy and safety of these novel analgesics. For this compound specifically, the publication of detailed dose-response studies is critical for positioning its potential therapeutic value within the evolving landscape of next-generation pain management.

References

Safety Operating Guide

Navigating the Uncharted Territory of Conolidine Disposal: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific federal or institutional guidelines for the disposal of conolidine, a potent indole (B1671886) alkaloid under investigation as a non-opioid analgesic, necessitates a cautious and compliant approach based on established best practices for pharmacologically active research chemicals. This guide provides essential safety and logistical information to aid researchers, scientists, and drug development professionals in the proper management and disposal of this compound waste.

As a biologically active compound, all forms of this compound waste, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous chemical waste. Adherence to institutional and local regulations is paramount to ensure safety and environmental protection.

Core Principles for this compound Waste Management

Given the lack of specific disposal protocols for this compound, the following general principles for handling potent pharmaceutical compounds in a research setting should be strictly followed:

  • Consult Institutional Environmental Health and Safety (EHS): Before beginning any work with this compound, contact your institution's EHS office. They can provide specific guidance based on local and state regulations and may have established procedures for analogous compounds.

  • Waste Minimization: Employ green chemistry principles to minimize the generation of this compound waste. This includes careful planning of experiments to use the smallest feasible quantities of the compound.

  • Segregation of Waste: All this compound waste must be segregated from regular laboratory trash. Use clearly labeled, dedicated hazardous waste containers.

  • Secure Containment: Waste containers should be in good condition, compatible with the waste being stored, and kept securely closed except when adding waste.

Step-by-Step Disposal Procedures

The following procedural guidance is based on standard practices for the disposal of investigational drugs and potent chemical compounds.

Step 1: Characterize the Waste

Properly identify and characterize all forms of this compound waste generated:

  • Solid Waste: Unused or expired pure this compound powder, contaminated PPE (gloves, lab coats), disposable labware (weighing boats, pipette tips), and spill cleanup materials.

  • Liquid Waste: Solutions containing this compound, including stock solutions, experimental dilutions, and contaminated solvents. Note the solvent composition, as this will be critical for proper disposal. A commercial supplier indicates that this compound is soluble in DMSO.

  • Sharps Waste: Needles, syringes, or other sharp objects contaminated with this compound.

Step 2: Containerization and Labeling

  • Solid Waste: Collect in a designated, leak-proof container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound"), concentration (if applicable), and the date accumulation started.

  • Liquid Waste: Use a designated, sealable, and chemically resistant container (e.g., a glass or polyethylene (B3416737) bottle). The container must be labeled as "Hazardous Waste" and specify all constituents, including solvents and their approximate percentages, along with "this compound" and its concentration.

  • Sharps Waste: Place in a designated, puncture-resistant sharps container that is also labeled as containing hazardous chemical waste.

Step 3: Storage of Waste

Store all this compound waste in a designated, secure area within the laboratory, away from general lab traffic. This area should be clearly marked. Secondary containment (e.g., placing waste containers in a larger, chemically resistant tub) is highly recommended to contain any potential leaks or spills.

Step 4: Arrange for Disposal

Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. EHS will coordinate with a licensed hazardous waste disposal vendor. The primary method of disposal for pharmacologically active compounds like this compound is typically incineration at a permitted facility.

Experimental Protocols for Decontamination

While no specific degradation protocols for this compound have been published, general procedures for decontaminating surfaces and glassware that have come into contact with potent compounds should be followed. This typically involves a multi-step rinsing process:

  • Initial Rinse: Rinse with the solvent used to dissolve the this compound (e.g., DMSO). This rinseate must be collected and disposed of as hazardous liquid waste.

  • Detergent Wash: Wash with a laboratory-grade detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

For spills, absorb the material with an inert absorbent (e.g., vermiculite (B1170534) or sand), and then decontaminate the area using a suitable solvent, followed by a detergent wash. All cleanup materials must be disposed of as hazardous solid waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a research setting.

ConolidineDisposalWorkflow cluster_prep Preparation & Handling cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_disposal Storage & Disposal start Begin Work with this compound consult_ehs Consult Institutional EHS for Specific Guidance start->consult_ehs minimize_waste Plan Experiments to Minimize Waste Generation consult_ehs->minimize_waste waste_generated This compound Waste Generated minimize_waste->waste_generated solid_waste Solid Waste (PPE, Labware) waste_generated->solid_waste Solid liquid_waste Liquid Waste (Solutions, Solvents) waste_generated->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Syringes) waste_generated->sharps_waste Sharps contain_solid Containerize in Labeled, Leak-Proof Solid Waste Bin solid_waste->contain_solid contain_liquid Containerize in Labeled, Sealable Liquid Waste Bottle liquid_waste->contain_liquid contain_sharps Containerize in Labeled, Puncture-Proof Sharps Container sharps_waste->contain_sharps store_waste Store Securely in Designated Satellite Accumulation Area contain_solid->store_waste contain_liquid->store_waste contain_sharps->store_waste request_pickup Request Waste Pickup from EHS store_waste->request_pickup incineration Disposal via High-Temperature Incineration by Licensed Vendor request_pickup->incineration end Disposal Complete incineration->end

Essential Safety and Logistical Information for Handling Conolidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of novel compounds like Conolidine is paramount. This guide provides essential procedural information for the safe operational use and disposal of this compound in a laboratory setting, based on available safety data and best practices for handling potent chemical compounds.

Chemical and Safety Data

While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, existing data provides insight into its chemical properties and potential hazards. This information is crucial for risk assessment and the implementation of appropriate safety controls.

Identifier Value Reference
Chemical Name This compound[1][2]
Synonyms (+)-Conolidine, (+)-Ervaticine[1]
CAS Number 100414-81-1[1]
Molecular Formula C₁₇H₁₈N₂O[1][2]
Molecular Weight 266.34 g/mol [1][2][3]
Appearance White to beige powder[1]
Solubility DMSO: >2 mg/mL, clear[1]
Storage Temperature -10 to -25°C[1]
Hazard Information Details Reference
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statement H302: Harmful if swallowed[1]
Precautionary Statements P264, P270, P301 + P312, P501[1]
Hazard Classification Acute Toxicity 4 (Oral)[1]
Potential Side Effects Nausea, dizziness, digestive problems[4]

Personal Protective Equipment (PPE)

Given that this compound is a potent, powdered alkaloid that is harmful if swallowed, a comprehensive PPE protocol is essential to minimize exposure. The following recommendations are based on best practices for handling hazardous drugs and chemicals in a laboratory setting.

PPE Component Specification Purpose Reference
Hand Protection Double-gloving with powder-free nitrile gloves tested to ASTM D6978 standard.To prevent skin contact and absorption. The outer glove should be removed after handling and before leaving the work area.[5][6][7]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A full-face shield is recommended when there is a risk of splashes.To protect eyes and face from airborne particles and splashes.[5][8]
Respiratory Protection For handling small quantities in a well-ventilated area or a chemical fume hood, a surgical mask may be sufficient. For weighing or generating aerosols, an N95 or higher respirator is recommended.To prevent inhalation of the powdered compound.[9]
Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.To protect skin and clothing from contamination.[7]
Foot Protection Closed-toe shoes. Shoe covers should be worn in designated hazardous drug handling areas.To protect feet from spills and prevent the spread of contamination.[8]

Operational Plan for Handling this compound

A step-by-step operational plan ensures that this compound is handled safely and effectively throughout the experimental workflow.

Preparation and Engineering Controls
  • Designated Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.

  • Surface Protection: Cover the work surface with absorbent, disposable bench paper.

  • Gather Materials: Ensure all necessary equipment, including microbalances, spatulas, and solvent dispensers, are within the designated area before starting work.

Weighing and Reconstitution
  • Weighing: Carefully weigh the required amount of this compound powder on a microbalance within the containment of a fume hood. Use anti-static weighing paper or a weighing boat.

  • Reconstitution: Add the solvent (e.g., DMSO) to the vial containing the this compound powder slowly and carefully to avoid splashing. Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.

Experimental Use
  • Dilutions: Perform all serial dilutions within the fume hood.

  • Cell Culture/Animal Dosing: When adding this compound solutions to cell cultures or preparing doses for animal studies, handle the solutions with care to avoid splashes and aerosols.

Decontamination
  • Work Surfaces: After each use, decontaminate the work area. Wipe down all surfaces with a suitable deactivating agent or 70% ethanol.

  • Equipment: Clean all non-disposable equipment, such as spatulas and glassware, thoroughly.

Disposal Plan

Proper disposal of this compound waste is critical to prevent environmental contamination and accidental exposure.

Waste Type Disposal Procedure Reference
Unused this compound Powder Dispose of as hazardous chemical waste in a clearly labeled, sealed container.[10][11]
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container lined with a durable polyethylene (B3416737) bag.[5]
Contaminated PPE (e.g., gloves, gown) Remove carefully to avoid cross-contamination and place in a labeled, sealed bag for hazardous waste disposal.[5]
Liquid Waste (e.g., unused solutions) Collect in a designated, sealed hazardous waste container. Do not pour down the drain.[11]
Empty Vials Triple-rinse with a suitable solvent, collect the rinsate as hazardous waste, and then dispose of the vial in a sharps container or as hazardous waste.[11]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receiving to disposal.

Conolidine_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Receive Receive & Log This compound Store Store at -10 to -25°C Receive->Store Prep_Area Prepare Designated Work Area Store->Prep_Area Don_PPE Don Appropriate PPE Prep_Area->Don_PPE Weigh Weigh Powder Don_PPE->Weigh Proceed to Handling Reconstitute Reconstitute in Solvent (e.g., DMSO) Weigh->Reconstitute Experiment Perform Experiment (e.g., Dilutions, Dosing) Reconstitute->Experiment Decontaminate Decontaminate Work Area & Equipment Experiment->Decontaminate Proceed to Cleanup Dispose_Waste Dispose of Solid & Liquid Waste Decontaminate->Dispose_Waste Doff_PPE Doff & Dispose of PPE Dispose_Waste->Doff_PPE

Caption: Workflow for the safe handling of this compound in a laboratory environment.

This comprehensive guide provides the necessary information for the safe handling and disposal of this compound. Adherence to these procedures will help to ensure the safety of all laboratory personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.